molecular formula C8H3Cl2FO2 B1370051 4-Fluorobenzene-1,3-dioyl dichloride CAS No. 327-94-6

4-Fluorobenzene-1,3-dioyl dichloride

Cat. No.: B1370051
CAS No.: 327-94-6
M. Wt: 221.01 g/mol
InChI Key: FZQOFIVDXNZKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzene-1,3-dioyl dichloride is a useful research compound. Its molecular formula is C8H3Cl2FO2 and its molecular weight is 221.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FO2/c9-7(12)4-1-2-6(11)5(3-4)8(10)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQOFIVDXNZKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613530
Record name 4-Fluorobenzene-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-94-6
Record name 4-Fluoro-1,3-benzenedicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzene-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluorobenzene-1,3-dioyl dichloride from 4-fluoroisophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzene-1,3-dioyl dichloride, also known as 4-fluoroisophthaloyl dichloride, is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its high reactivity, stemming from two electrophilic acyl chloride groups, allows for diverse nucleophilic substitution reactions, making it an essential building block for advanced molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound from its logical precursor, 4-fluoroisophthalic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, address critical safety considerations, and discuss purification strategies to ensure high yield and purity of the final product. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic organic chemistry.

Introduction: The Significance of this compound

This compound (C₈H₃Cl₂FO₂) is a highly reactive aromatic acyl chloride. The reactivity of this compound is primarily dictated by the two carbonyl chloride (-COCl) functional groups attached to the benzene ring. The carbon atoms in these groups are highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms bonded to them.[1] This pronounced electrophilicity makes them prime targets for nucleophilic attack, enabling a wide array of chemical transformations.

The presence of a fluorine atom on the benzene ring introduces specific electronic effects that can influence the reactivity of the carboxylic acid groups in the precursor, 4-fluoroisophthalic acid. The strong electron-withdrawing nature of fluorine can make the carbonyl carbons even more electrophilic, potentially affecting the rate and conditions of the chlorination reaction compared to its non-fluorinated counterpart.[1] This enhanced reactivity is often desirable in the synthesis of pharmaceuticals and advanced polymers where robust bond formation is critical.

Reaction Mechanism: Conversion of a Carboxylic Acid to an Acyl Chloride

The synthesis of this compound from 4-fluoroisophthalic acid is a classic example of the conversion of carboxylic acids to acyl chlorides. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the hydroxyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[2][3]

  • Intermediate Formation: This attack forms a chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.[2]

  • Nucleophilic Acyl Substitution: A chloride ion, generated in the previous step, then acts as a nucleophile and attacks the carbonyl carbon.

  • Leaving Group Departure and Product Formation: The chlorosulfite group departs, and subsequently decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[3][4] This decomposition is thermodynamically favorable and drives the reaction to completion.

The gaseous nature of the byproducts, SO₂ and hydrogen chloride (HCl), allows for their easy removal from the reaction mixture, simplifying the purification process.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_products Products & Byproducts 4-Fluoroisophthalic_Acid 4-Fluoroisophthalic Acid Chlorosulfite_Intermediate Chlorosulfite Intermediate 4-Fluoroisophthalic_Acid->Chlorosulfite_Intermediate Nucleophilic attack on SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Chlorosulfite_Intermediate Product This compound Chlorosulfite_Intermediate->Product Nucleophilic attack by Cl⁻ Byproduct_SO2 Sulfur Dioxide (SO₂) Chlorosulfite_Intermediate->Byproduct_SO2 Byproduct_HCl Hydrogen Chloride (HCl) Chlorosulfite_Intermediate->Byproduct_HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. Extreme caution must be exercised when handling thionyl chloride, as it is a highly corrosive and water-reactive substance. [5][6][7] All operations should be performed in a well-ventilated chemical fume hood.[5][8]

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS Number
4-Fluoroisophthalic acidC₈H₅FO₄184.12327-95-7[9]
Thionyl chlorideSOCl₂118.977719-09-7[8]
Anhydrous TolueneC₇H₈92.14108-88-3
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet, add 18.4 g (0.1 mol) of 4-fluoroisophthalic acid and 100 mL of anhydrous toluene.

  • Addition of Catalyst: Add a catalytic amount (e.g., 0.5 mL) of N,N-dimethylformamide (DMF) to the suspension.

  • Addition of Thionyl Chloride: While stirring the mixture, slowly add 26.2 mL (35.7 g, 0.3 mol) of thionyl chloride dropwise at room temperature. An excess of thionyl chloride is used to ensure complete conversion of both carboxylic acid groups.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride and toluene under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Safety and Handling

Thionyl chloride is a hazardous chemical and requires strict safety protocols.

  • Corrosivity and Reactivity: It is corrosive and reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[5][6] It is crucial to work in a moisture-free environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or rubber), safety goggles, a face shield, and a lab coat.[5][7][8]

  • Ventilation: All manipulations must be conducted in a properly functioning chemical fume hood.[7]

  • Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, alcohols, and amines.[5][10]

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6] Do not use water to clean up spills.[6] All waste materials containing thionyl chloride must be collected and disposed of as hazardous waste according to institutional guidelines.[7]

This compound is also a corrosive and moisture-sensitive compound. Handle with similar precautions as thionyl chloride.

Purification and Characterization

High purity of the final product is essential for its use in subsequent synthetic steps.

  • Vacuum Distillation: The most common method for purifying acyl chlorides is vacuum distillation. This technique allows for the separation of the desired product from non-volatile impurities and any remaining starting materials.

  • Crystallization: In some cases, if the acyl chloride is a solid at room temperature, recrystallization from a suitable non-polar solvent can be employed.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR will confirm the presence and connectivity of the protons and the fluorine atom on the aromatic ring. ¹³C NMR will show the characteristic carbonyl carbon signals.

    • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Conclusion

The synthesis of this compound from 4-fluoroisophthalic acid using thionyl chloride is a robust and efficient method for producing this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, and adherence to strict safety protocols are paramount for a successful and safe synthesis. The high reactivity of the resulting diacyl chloride opens up a vast landscape of synthetic possibilities for the development of novel pharmaceuticals and advanced materials.

References

4-fluoro-m-xylene oxidation to 4-fluoroisophthalic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of 4-Fluoroisophthalic Acid via Oxidation of 4-Fluoro-m-xylene

Abstract

4-Fluoroisophthalic acid is a pivotal fluorinated building block in the fields of medicinal chemistry and advanced materials science.[1] Its synthesis, particularly through the oxidation of 4-fluoro-m-xylene, presents distinct strategic pathways adaptable to different scales and objectives, from laboratory research to industrial production. This technical guide provides a comprehensive examination of the two primary oxidative routes: potassium permanganate oxidation and catalytic liquid-phase air oxidation. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and offer insights into process optimization and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of 4-fluoroisophthalic acid synthesis.

Introduction: The Strategic Value of 4-Fluoroisophthalic Acid

The incorporation of fluorine into organic molecules is a well-established strategy for enhancing critical properties such as metabolic stability, binding affinity, and lipophilicity in pharmaceuticals.[2] Similarly, in materials science, fluorinated monomers are used to produce high-performance polymers with enhanced thermal stability and unique electronic characteristics.[3][4][5] 4-Fluoroisophthalic acid, with its strategically positioned fluorine atom and two carboxylic acid functionalities, serves as a versatile precursor for these advanced applications, including the synthesis of specialized polymers and metal-organic frameworks (MOFs).[3][5]

The selection of a synthetic route to this valuable intermediate is a critical decision driven by factors such as required scale, available equipment, cost, and waste management considerations. The direct oxidation of the relatively accessible starting material, 4-fluoro-m-xylene, offers a direct and efficient pathway to the desired product.

Chapter 1: A Comparative Overview of Oxidative Strategies

The conversion of the two methyl groups of 4-fluoro-m-xylene to carboxylic acids requires a potent oxidizing system. The aromatic ring, despite its unsaturation, is generally resistant to strong oxidizing agents that readily cleave the C-H bonds of the alkyl side chains at the benzylic position.[6] Two primary methods have proven effective for this transformation: the classical potassium permanganate (KMnO₄) oxidation and the industrially-proven catalytic air oxidation.

MetricMethod 1: Permanganate OxidationMethod 2: Catalytic Air Oxidation
Starting Material 4-Fluoro-m-xylene4-Fluoro-m-xylene
Key Reagents KMnO₄, H₂O, H₂SO₄ (or HCl)O₂, Co(OAc)₂, Mn(OAc)₂, HBr source
Solvent WaterAcetic Acid
Reaction Temp. 80-100 °C (Reflux)150-200 °C
Pressure AtmosphericHigh Pressure
Reaction Time 4-12 hours2-6 hours
Typical Yield Moderate (Est. 50-70%)High (Est. >90%)
Key Advantages Straightforward lab setup, reliableHigh yield, scalable, industrial precedent
Key Disadvantages Generates stoichiometric MnO₂ waste, moderate yieldRequires high-pressure reactor, specialized catalysts

Table 1: Comparison of primary synthetic routes for the oxidation of 4-fluoro-m-xylene. Data is based on established chemical principles and analogous transformations.[1]

The choice between these methods is a trade-off. Permanganate oxidation is a workhorse of laboratory organic synthesis, offering reliability and procedural simplicity.[1] In contrast, catalytic oxidation mirrors the industrial production of analogous compounds like terephthalic and isophthalic acid, representing the most efficient and scalable approach.[1][6][7]

Chapter 2: Permanganate Oxidation: A Robust Laboratory-Scale Protocol

Mechanistic Principles

Potassium permanganate is a powerful and versatile oxidizing agent. In the oxidation of alkylbenzenes, the reaction mechanism is complex but is understood to involve the abstraction of a hydrogen atom from the benzylic position, which is the C-H bond adjacent to the aromatic ring.[6][8] This initial step forms a benzylic radical, which is resonance-stabilized by the aromatic ring, making this position particularly susceptible to oxidation. The reaction proceeds through a series of steps, ultimately converting the methyl group into a carboxylate salt under the basic or neutral conditions in which the reaction is often run. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. One of the challenges of this method is its stoichiometry; large quantities of KMnO₄ are required, which are reduced to manganese dioxide (MnO₂), a solid byproduct that must be filtered and disposed of.[1][2]

Detailed Experimental Protocol: Permanganate Oxidation

This protocol is adapted from established methodologies for the oxidation of substituted xylenes.[2]

1. Reaction Setup:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-fluoro-m-xylene (1 equivalent).

  • Add an aqueous solution of sodium hydroxide (or water, for a neutral reaction) to the flask. The base helps to solubilize the intermediate acid salts.[2]

  • Begin vigorous stirring.

2. Oxidation:

  • Slowly add potassium permanganate (KMnO₄, ~4-5 equivalents for both methyl groups) to the mixture in portions.

  • Causality: The reaction is highly exothermic. Adding the KMnO₄ in portions is crucial to control the temperature and maintain a gentle, manageable reflux.[2] A rapid addition can lead to an uncontrolled exotherm.

3. Reflux:

  • Once the KMnO₄ addition is complete, heat the mixture to reflux (approx. 100 °C) for 8-12 hours.[2]

  • The reaction progress can be monitored by the disappearance of the characteristic deep purple color of the permanganate ion as it is converted to a brown MnO₂ precipitate.[1]

4. Quenching and Filtration:

  • Cool the reaction mixture to room temperature.

  • Quench any excess KMnO₄ by the slow, careful addition of ethanol until the purple color is fully discharged.[2]

  • Filter the brown suspension through a pad of diatomaceous earth (e.g., Celite) to remove the fine MnO₂ precipitate. Wash the filter cake thoroughly with hot deionized water to recover all the product.[2]

5. Acidification and Isolation:

  • Combine the clear filtrate and the washings, and cool the solution in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric or sulfuric acid to a pH of 2-3.[2]

  • A white precipitate of crude 4-fluoroisophthalic acid will form. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, wash with cold deionized water, and air dry.[2]

Process Workflow: Permanganate Oxidation

G cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Setup 4-Fluoro-m-xylene in aqueous NaOH B 2. Oxidation Add KMnO₄ in portions A->B C 3. Reflux 8-12 hours at 100°C B->C D 4. Quench & Filter Cool, add EtOH, filter MnO₂ C->D Reaction Complete E 5. Acidify Filtrate Cool, add conc. HCl to pH 2-3 D->E F 6. Isolate Product Vacuum filter crude solid E->F G Crude 4-Fluoroisophthalic Acid F->G Proceed to Purification

Caption: Workflow for Permanganate Oxidation of 4-Fluoro-m-xylene.

Chapter 3: Catalytic Air Oxidation: An Industrial Approach

Mechanistic Principles

The liquid-phase air oxidation of xylenes to dicarboxylic acids is the cornerstone of industrial polyester production.[6] This process, often a variation of the Amoco process, uses a synergistic multi-component catalyst system in an acetic acid solvent under high temperature and pressure.[1][9]

  • Catalysts: A mixture of cobalt(II) and manganese(II) salts (typically acetates) is used. Cobalt is the primary catalyst, while manganese modifies its activity and improves reaction rates.[9]

  • Promoter: A bromide source (e.g., HBr or NaBr) is essential. The bromide radical plays a critical role in the initiation step, abstracting a benzylic hydrogen from the xylene to start the radical chain reaction.[1][9]

  • Oxidant: Air (or a mix of oxygen and an inert gas) is used as the ultimate, economical oxidant.[1]

The reaction proceeds via a free-radical chain mechanism. The metal catalysts cycle between their higher and lower oxidation states (e.g., Co²⁺/Co³⁺) to decompose hydroperoxide intermediates, propagating the radical chain and facilitating the oxidation of the methyl groups through aldehyde intermediates to the final carboxylic acids.[9]

Detailed Experimental Protocol: Catalytic Oxidation

This protocol describes a laboratory-scale simulation of an industrial process and must be conducted with appropriate high-pressure equipment and safety precautions.[1]

1. Reactor Charging:

  • Charge a high-pressure autoclave reactor with:

    • 4-fluoro-m-xylene (1 equivalent)

    • Acetic acid (solvent)

    • Cobalt(II) acetate tetrahydrate (catalyst)

    • Manganese(II) acetate tetrahydrate (catalyst)

    • Hydrobromic acid or sodium bromide (promoter)

2. Reaction Execution:

  • Seal the reactor and pressurize it with compressed air or an O₂/N₂ mixture.

  • Begin vigorous stirring and heat the reactor to 150-200 °C.[1]

  • Causality: The high temperature and pressure are necessary to achieve a sufficient reaction rate and keep the reactants in the liquid phase.

  • Maintain the reaction at the set temperature and pressure for 2-6 hours. Monitor the oxygen uptake to track the reaction's progress.[1]

3. Product Isolation:

  • After the reaction period, cool the reactor to room temperature.

  • Safety: Carefully and slowly vent the excess pressure from the reactor in a fume hood.

  • The crude product often precipitates out of the cooled acetic acid solution.

  • Collect the crude 4-fluoroisophthalic acid by filtration.

Process Workflow: Catalytic Air Oxidation

G cluster_reaction High-Pressure Reaction cluster_workup Isolation A 1. Charge Reactor 4-Fluoro-m-xylene, AcOH, Co/Mn/Br catalysts B 2. Pressurize & Heat Pressurize with Air/O₂ Heat to 150-200°C A->B C 3. Maintain Reaction 2-6 hours with stirring B->C D 4. Cool & Depressurize Cool to room temp Safely vent pressure C->D Reaction Complete E 5. Isolate Product Filter precipitated solid D->E F Crude 4-Fluoroisophthalic Acid E->F Proceed to Purification

Caption: Workflow for Catalytic Air Oxidation in a High-Pressure Reactor.

Chapter 4: Purification and Characterization

Regardless of the oxidative method used, the crude product will require purification to remove unreacted starting material, intermediate oxidation products (such as 4-fluoro-m-toluic acid and 4-fluoro-3-methylbenzaldehyde), and catalyst residues. Recrystallization is the most common and effective method for this purpose.[2]

Protocol: Purification by Recrystallization

1. Solvent Selection:

  • Choose a solvent or solvent pair in which 4-fluoroisophthalic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is an excellent choice for aromatic carboxylic acids.[2]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to completely dissolve the solid.[2]

3. Hot Filtration (Optional):

  • If insoluble impurities or residual MnO₂ are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper. This step prevents the product from prematurely crystallizing on the funnel.[2]

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.[2]

5. Collection and Drying:

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the crystal surfaces.

  • Dry the purified 4-fluoroisophthalic acid, typically in a vacuum oven.

Physicochemical and Spectroscopic Data

Confirming the identity and purity of the final product is essential. Standard techniques include NMR spectroscopy, melting point analysis, and chromatography.

PropertyValue
IUPAC Name 4-Fluorobenzene-1,3-dicarboxylic acid
CAS Number 327-95-7
Molecular Formula C₈H₅FO₄
Molecular Weight 184.12 g/mol
Appearance White to Off-White Solid
Melting Point 300-301 °C
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol

Table 2: Key physicochemical properties of 4-Fluoroisophthalic acid.[2]

Conclusion

The oxidation of 4-fluoro-m-xylene to 4-fluoroisophthalic acid is a critical transformation for accessing a high-value chemical intermediate. The choice of methodology is dictated by the desired scale and available resources. Potassium permanganate oxidation offers a reliable, albeit lower-yielding, method suitable for laboratory-scale synthesis. For large-scale production, high yield, and process efficiency, catalytic liquid-phase air oxidation is the superior and industrially validated approach.[1] Both pathways, followed by a robust purification protocol such as recrystallization, can yield high-purity 4-fluoroisophthalic acid ready for its application in the synthesis of next-generation materials and pharmaceuticals.

References

A Technical Guide to the Spectroscopic Characterization of 4-Fluoroisophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-Fluoroisophthaloyl Dichloride in Advanced Material and Pharmaceutical Synthesis

4-Fluoroisophthaloyl dichloride is a highly reactive aromatic compound of significant interest in the synthesis of advanced polymers, specialty materials, and pharmaceutical intermediates. Its rigid, fluorinated benzene core, flanked by two acyl chloride functionalities, provides a unique combination of thermal stability, chemical resistance, and specific reactivity. The fluorine substituent critically modulates the electronic properties of the aromatic ring and the reactivity of the acyl chloride groups, making precise structural verification paramount for its application in sensitive downstream processes.

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic techniques as applied to the structural elucidation and purity assessment of 4-fluoroisophthaloyl dichloride. As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps but as a validated analytical workflow, grounded in the fundamental principles of spectroscopy and aimed at providing researchers and drug development professionals with a reliable framework for the comprehensive characterization of this important chemical intermediate.

Molecular Structure and Analytical Workflow

A thorough analytical workflow is essential for the unambiguous identification and quality control of 4-fluoroisophthaloyl dichloride. The combination of FT-IR and multinuclear NMR spectroscopy provides orthogonal and complementary information regarding the molecule's functional groups and atomic connectivity.

Caption: Molecular structure and analytical workflow for 4-fluoroisophthaloyl dichloride.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and non-destructive technique that provides critical information about the functional groups present in a molecule.[1] For 4-fluoroisophthaloyl dichloride, FT-IR is primarily used to confirm the presence of the acyl chloride carbonyl groups and to characterize the vibrations of the fluorinated aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the FT-IR spectrum of 4-fluoroisophthaloyl dichloride due to its minimal sample preparation requirements and suitability for solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the 4-fluoroisophthaloyl dichloride sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of 4-fluoroisophthaloyl dichloride is dominated by a few key absorption bands. The most diagnostic of these is the carbonyl (C=O) stretching vibration of the acyl chloride groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Significance and Interpretation
Acyl Chloride (COCl)C=O Stretch1815 - 1775A very strong and sharp absorption in this region is characteristic of the acyl chloride carbonyl group.[2][3] Conjugation with the aromatic ring typically lowers this frequency slightly.[4] The high frequency is due to the strong electron-withdrawing effect of the chlorine atom.
Aromatic RingC=C Stretch1600 - 1450Multiple sharp bands of variable intensity are expected, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
C-F BondC-F Stretch1250 - 1000A strong absorption band in this region is indicative of the carbon-fluorine bond.
C-Cl BondC-Cl Stretch730 - 550A medium to strong absorption band is expected for the carbon-chlorine single bond of the acyl chloride group.[3]
Aromatic C-HC-H Bending (out-of-plane)900 - 675The substitution pattern on the benzene ring influences the position and number of these bands, providing structural information.

Causality Behind Spectral Features: The high frequency of the C=O stretch in acyl chlorides is a direct consequence of the inductive effect of the adjacent chlorine atom, which strengthens the carbonyl double bond.[4] This makes FT-IR an excellent tool for distinguishing acyl chlorides from other carbonyl-containing compounds like esters or amides, which absorb at lower frequencies.[4]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen, carbon, and fluorine nuclei within the 4-fluoroisophthaloyl dichloride molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-fluoroisophthaloyl dichloride in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. The chemical shifts are typically referenced to an external standard like CFCl₃.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed.

Interpretation of NMR Spectra

The symmetry of the 4-fluoroisophthaloyl dichloride molecule simplifies its NMR spectra. The interpretation relies on analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

The aromatic region of the ¹H NMR spectrum will show signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing acyl chloride groups and the fluorine atom.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-2~8.3 - 8.6Doublet of doublets (dd)³J(H-H) ≈ 8 Hz, ⁴J(H-F) ≈ 5-7 Hz
H-5~7.8 - 8.1Triplet of doublets (td) or Doublet of doublets of doublets (ddd)³J(H-H) ≈ 8 Hz, ³J(H-F) ≈ 8-10 Hz, ⁵J(H-H) ≈ 1-2 Hz
H-6~8.4 - 8.7Doublet of doublets (dd)³J(H-H) ≈ 8 Hz, ⁵J(H-F) ≈ 2-3 Hz

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbon atoms will exhibit splitting due to coupling with the fluorine atom (C-F coupling).

Carbon Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to ¹⁹F coupling) Expected Coupling Constant (J, Hz)
C=O~165 - 170Triplet (t) or Doublet of doublets (dd)³J(C-F) ≈ 3-5 Hz
C-F~160 - 165Doublet (d)¹J(C-F) ≈ 240-260 Hz
Aromatic CH~120 - 140Doublet (d) or Singlet (s)²J(C-F), ³J(C-F) ≈ 15-25 Hz
Aromatic C-COCl~130 - 138Doublet (d) or Singlet (s)²J(C-F), ⁴J(C-F) ≈ 1-5 Hz

Causality Behind Spectral Features: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the coupled nuclei.[6] The one-bond coupling (¹J(C-F)) is very large, making it a highly reliable indicator of the carbon directly attached to the fluorine atom. The smaller two-, three-, and four-bond couplings provide valuable information for assigning the remaining carbon signals.

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, which will be split by the neighboring protons.

Fluorine Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Ar-F-100 to -120 (relative to CFCl₃)Doublet of doublets of doublets (ddd)³J(F-H5) ≈ 8-10 Hz, ⁴J(F-H2) ≈ 5-7 Hz, ⁵J(F-H6) ≈ 2-3 Hz

Expertise in Interpretation: Predicting ¹⁹F NMR chemical shifts can be complex, as they are sensitive to substituent effects and solvent. However, the observed multiplicity provides unambiguous evidence of the neighboring protons, confirming the substitution pattern of the aromatic ring. The relative magnitudes of the coupling constants (³J > ⁴J > ⁵J) are crucial for assigning the specific proton-fluorine interactions.

Summary and Conclusion

The combination of FT-IR and multinuclear NMR spectroscopy provides a robust and self-validating framework for the structural characterization of 4-fluoroisophthaloyl dichloride. FT-IR confirms the presence of the critical acyl chloride functional groups, while ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a detailed map of the atomic connectivity and substitution pattern of the molecule. The methodologies and interpretative guidelines presented in this technical guide are designed to ensure the highest level of scientific integrity and to empower researchers and drug development professionals with the tools necessary for the accurate and reliable analysis of this important chemical compound.

References

Physical and chemical properties of 4-fluorobenzene-1,3-dioyl dichloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluorobenzene-1,3-dioyl Dichloride: Properties, Reactivity, and Applications

Introduction

This compound, also known by its synonym 4-fluoroisophthaloyl dichloride, is a highly functionalized aromatic compound of significant interest in materials science and synthetic chemistry. As a diacyl chloride, its reactivity is dominated by two electrophilic carbonyl centers, making it an exceptional building block for a variety of chemical transformations. The strategic placement of a fluorine atom on the benzene ring further modulates its electronic properties and imparts unique characteristics to its derivatives. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and key applications, with a focus on its role as a monomer for high-performance polymers and as a versatile intermediate in organic synthesis.

Section 1: Nomenclature and Molecular Structure

Correctly identifying a chemical compound is the foundation of scientific communication. This compound is systematically named based on IUPAC conventions, though several synonyms are commonly used in commercial and research contexts.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 4-fluorobenzene-1,3-dicarbonyl chloride[1]
Synonyms 4-Fluoroisophthaloyl dichloride, 4-Fluoro-1,3-benzenedicarbonyl dichloride[1][2]
CAS Number 327-94-6[1][2][3][4][5][6]
Molecular Formula C₈H₃Cl₂FO₂[1][3][5]
Molecular Weight 221.01 g/mol [1][3][5]

| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F[1][5] |

The molecule's structure, featuring a benzene ring substituted with two acyl chloride groups at the meta-positions (1 and 3) and a fluorine atom at position 4, is critical to its reactivity.

main This compound acid 4-Fluoroisophthalic Acid main->acid + 2 H₂O (Hydrolysis) ester Diester Derivative main->ester + 2 R-OH (Alcoholysis) amide Polyamide / Diamide main->amide + 2 R₂NH (Aminolysis / Polymerization) h2o H₂O (Water) h2o->acid roh R-OH (Alcohol) roh->ester r2nh R₂NH (Amine) r2nh->amide start 4-Fluoro-m-xylene mid 4-Fluoroisophthalic Acid start->mid Oxidation (e.g., KMnO₄) end This compound mid->end Chlorination (e.g., SOCl₂)

References

Electrophilic reactivity of 4-fluorobenzene-1,3-dioyl dichloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Reactivity of 4-Fluorobenzene-1,3-dioyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-fluoroisophthaloyl dichloride, is a highly functionalized aromatic compound of significant interest in polymer science and synthetic chemistry. Its reactivity is multifaceted, characterized by the potent electrophilic nature of its two acyl chloride groups and the electronically modified aromatic ring. This guide provides a comprehensive analysis of the compound's reactivity, dissecting the two primary modes of reaction: the well-established nucleophilic acyl substitution at the carbonyl centers and the more complex electrophilic aromatic substitution on the benzene ring. We will explore the underlying mechanistic principles, the directing effects of the substituents that govern regioselectivity, and provide field-proven experimental protocols. This document is intended to serve as a technical resource for scientists leveraging this versatile building block in their research and development endeavors.

Introduction to this compound

Molecular Structure and Nomenclature

This compound is a disubstituted benzene derivative featuring two acyl chloride functional groups and a fluorine atom. The systematic IUPAC name is 4-fluorobenzene-1,3-dicarbonyl chloride.[1] The structure is notable for the meta-disposition of the two acyl chlorides and the fluorine atom positioned para to one acyl chloride and ortho to the other. This specific arrangement of electron-withdrawing groups dictates the molecule's chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These data are essential for experimental design, safety assessment, and analytical characterization.

PropertyValueSource(s)
CAS Number 327-94-6[1][2][3][4]
Molecular Formula C₈H₃Cl₂FO₂[1][3]
Molecular Weight 221.01 g/mol [1][2][3]
Appearance White to off-white crystalline solid(General knowledge)
InChIKey FZQOFIVDXNZKTJ-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F[1][3]
Significance in Advanced Synthesis

The primary utility of this compound lies in its role as a monomer for the synthesis of high-performance polymers, such as aramids and polyamides.[2] The incorporation of a fluorine atom into the polymer backbone can impart desirable properties, including enhanced thermal stability, improved solubility in organic solvents for easier processing, and modified dielectric properties for applications in microelectronics.[2] The two highly reactive acyl chloride sites allow for efficient polycondensation reactions with nucleophilic co-monomers like aromatic diamines.[2]

The Duality of Electrophilic Reactivity

The term "electrophilic reactivity" in the context of this compound can be interpreted in two distinct ways, both of which are critical to understanding its chemical profile:

  • Reactivity of the Acyl Groups as Electrophiles: The carbon atoms of the two acyl chloride (-COCl) groups are highly electron-deficient and thus potent electrophiles. They are readily attacked by nucleophiles. This is the most common and synthetically valuable mode of reactivity for this molecule.[2][5][6]

  • Reactivity of the Aromatic Ring towards Electrophiles: This refers to classic Electrophilic Aromatic Substitution (EAS), where the π-system of the benzene ring acts as a nucleophile to attack an external electrophile. The substituents on the ring heavily influence this process.

This guide will address both facets, starting with the dominant reactivity at the acyl centers.

Reactivity at the Acyl Chloride Centers: Nucleophilic Acyl Substitution

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[7] This reactivity stems from the significant partial positive charge on the carbonyl carbon, induced by the strongly electronegative oxygen and chlorine atoms.[5][8]

The Addition-Elimination Mechanism

The reaction proceeds via a two-step mechanism known as nucleophilic addition-elimination.[6][8]

  • Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, which in this case is the chloride ion (Cl⁻).[6]

Below is a diagram illustrating this fundamental pathway.

Caption: The addition-elimination pathway for acyl chlorides.

Influence of Substituents on Acyl Reactivity

The electronic environment of this compound enhances the electrophilicity of the carbonyl carbons. The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which further pulls electron density from the ring and, consequently, from the acyl chloride groups.[2] This effect makes the carbonyl carbons even more positive and thus more susceptible to nucleophilic attack compared to a non-fluorinated analogue.[2]

Due to the distance-dependent nature of the inductive effect, the acyl chloride at the C3 position, being closer to the fluorine at C4, is expected to be slightly more electrophilic and potentially more reactive than the acyl chloride at the C1 position.[2]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

While the acyl groups are highly electrophilic, the aromatic ring itself is nucleophilic and can undergo EAS, albeit with significant difficulty. The reactivity and regioselectivity of this process are governed by the combined electronic effects of the three substituents.

Analysis of Substituent Effects
  • Acyl Chloride Groups (-COCl): These are powerful deactivating groups due to their strong electron-withdrawing inductive (-I) and resonance (-M) effects. They remove electron density from the π-system, making the ring less nucleophilic and thus less reactive towards electrophiles.[9] They are classified as meta-directors.[9][10]

  • Fluorine Atom (-F): Halogens present a unique case. Fluorine is strongly electronegative, deactivating the ring via its inductive effect (-I).[11] However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M), an effect that directs incoming electrophiles to the ortho and para positions.[12] For fluorine, the +M effect can partially offset the -I effect at the para position, but the overall effect is still deactivating.[10][11][12]

Predicting Regioselectivity

The directing influences of the substituents are in opposition, creating a complex scenario for an incoming electrophile (E⁺).

  • Fluorine (-F at C4): Directs ortho (C3, C5) and para (C1).

  • Acyl Chloride (-COCl at C1): Directs meta (C3, C5).

  • Acyl Chloride (-COCl at C3): Directs meta (C1, C5).

Let's analyze the available positions (C2, C5, C6):

  • C1, C3, C4: Already substituted.

  • C5: This position is meta to the -COCl at C1, meta to the -COCl at C3, and ortho to the fluorine at C4. The directing effects of all three groups converge on this position. However, it is also flanked by two substituents, creating significant steric hindrance.

  • C2 and C6: These positions are electronically deactivated. For instance, C2 is ortho to the -COCl at C1 and meta to the -COCl at C3. The powerful deactivating nature of the acyl chloride groups makes substitution at any position on this ring highly unfavorable.

Caption: Competing substituent effects on the aromatic ring.

Experimental Protocols

Critical Safety and Handling Procedures

Acyl chlorides are hazardous chemicals that require careful handling in a well-ventilated fume hood.

  • Reactivity: They react violently with water, alcohols, and other protic nucleophiles, releasing corrosive hydrogen chloride (HCl) gas.[7] All glassware must be thoroughly dried before use.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from moisture, under an inert atmosphere (e.g., nitrogen or argon).

  • Disposal: Quench excess reagent slowly by adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base.

For detailed safety information, always consult the Safety Data Sheet (SDS).[13]

Protocol: Synthesis of a Fluorinated Aromatic Polyamide

This protocol demonstrates the primary application of this compound in a polycondensation reaction.

Objective: To synthesize a polyamide by reacting this compound with an aromatic diamine (e.g., 4,4'-oxydianiline).

Materials:

  • This compound (1.0 mmol)

  • 4,4'-Oxydianiline (1.0 mmol)

  • N,N-Dimethylacetamide (DMAc), anhydrous (10 mL)

  • Lithium chloride (LiCl), anhydrous (optional, to aid solubility)

  • Methanol

  • Nitrogen or Argon gas supply

  • Oven-dried glassware: Three-neck round-bottom flask, magnetic stirrer, dropping funnel.

Procedure:

  • Setup: Assemble the reaction flask under a positive pressure of inert gas.

  • Dissolution: Add 4,4'-oxydianiline and anhydrous DMAc to the flask. If using, add LiCl. Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Monomer Addition: Dissolve this compound in a small amount of anhydrous DMAc and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. The solution will become viscous as the polymer forms.

  • Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (approx. 200 mL). The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the solid by vacuum filtration. Wash the polymer thoroughly with fresh methanol and then with hot water to remove any residual solvent and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer using techniques such as FT-IR (to confirm amide bond formation), NMR, and Gel Permeation Chromatography (GPC) to determine molecular weight.

G Experimental Workflow for Polyamide Synthesis start Start: Assemble Dry Glassware under Inert Gas dissolve Dissolve Diamine in Anhydrous DMAc start->dissolve cool Cool Solution to 0°C dissolve->cool add Dropwise Addition of Diacyl Dichloride Solution cool->add react Stir at Room Temperature (12-24 hours) add->react precipitate Precipitate Polymer in Methanol react->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Methanol and Hot Water filter->wash dry Dry Polymer in Vacuum Oven wash->dry characterize Characterize Product (FT-IR, NMR, GPC) dry->characterize end End characterize->end

Caption: A typical workflow for polymer synthesis.

Proposed Protocol: Friedel-Crafts Acylation of the Aromatic Ring

This is a theoretical protocol designed to probe the EAS reactivity of the ring. Due to the strong deactivation, harsh conditions are required, and yields are expected to be low.[14]

Objective: To attempt the acylation of the this compound ring using acetyl chloride.

Materials:

  • This compound (1.0 mmol)

  • Acetyl chloride (1.2 mmol)

  • Aluminum chloride (AlCl₃), anhydrous (2.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.

  • Electrophile Formation: Cool the suspension to 0 °C. Slowly add acetyl chloride to form the acylium ion electrophile.[15][16]

  • Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for 24 hours. A reaction may require gentle heating (reflux), which should be monitored carefully.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product using GC-MS and NMR to identify any acylated products and determine the regioselectivity. Purification would likely require column chromatography.

Conclusion

This compound is a molecule with a pronounced dual character. Its synthetic utility is overwhelmingly dominated by the high electrophilicity of its acyl chloride functional groups, making it an excellent monomer for creating advanced fluorinated polymers through nucleophilic acyl substitution. In contrast, its aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the acyl chloride groups. Understanding both aspects of its reactivity is crucial for its effective application in materials science and complex organic synthesis, allowing researchers to exploit its strengths while being cognizant of its limitations.

References

An In-depth Technical Guide to 3-Dehydroshikimic Acid (DHS): A Keystone Intermediate in Biotechnology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Dehydroshikimic acid (DHS), a pivotal intermediate in the shikimate pathway, is a compound of significant interest to researchers, scientists, and professionals in drug development. While the initially provided CAS number was 327-94-6, which corresponds to 4-Fluorobenzene-1,3-dioyl dichloride, the context of the query strongly indicates the intended subject is 3-Dehydroshikimic acid, correctly identified by CAS number 2922-42-1 . This guide provides a comprehensive technical overview of 3-Dehydroshikimic acid, delving into its core properties, biosynthesis, and diverse applications that position it as a valuable building block in medicinal chemistry and industrial biotechnology.

Physicochemical Properties of 3-Dehydroshikimic Acid

3-Dehydroshikimic acid is a white, crystalline powder.[1] It is a derivative of shikimic acid where the allylic hydroxy group has been oxidized to a keto group.[1][2] This structural feature is crucial for its chemical reactivity and biological function.

PropertyValueSource
CAS Number 2922-42-1
Molecular Formula C₇H₈O₅
Molecular Weight 172.14 g/mol
IUPAC Name (4S,5R)-4,5-Dihydroxy-3-oxocyclohex-1-ene-1-carboxylic acid[3]
Melting Point 150-152 °C[4]
Boiling Point (Predicted) 405.1±45.0 °C[4]
Density (Predicted) 1.713±0.06 g/cm³[]
Appearance Off-White Powder[1]

The Central Role of DHS in the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[6] This pathway is absent in mammals, making it an attractive target for the development of non-toxic antimicrobial agents, herbicides, and antiparasitic drugs.[1]

3-Dehydroshikimic acid is the third intermediate in this crucial pathway.[7][8] Its biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[9] The enzyme 3-dehydroquinate dehydratase catalyzes the dehydration of 3-dehydroquinate to form 3-dehydroshikimate.[3][10] Subsequently, shikimate dehydrogenase reduces 3-dehydroshikimate to shikimic acid, utilizing NADPH as a cofactor.[3][7]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimic Acid (DHS) DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA

Caption: Biosynthesis of 3-Dehydroshikimic Acid within the Shikimate Pathway.

Synthesis and Production of 3-Dehydroshikimic Acid

Microbial Synthesis: A Sustainable Approach

While DHS is typically present in nature in only trace amounts, significant advancements have been made in its microbial production.[11] Genetically engineered strains of Escherichia coli have been developed to produce high titers of DHS from glucose.[11][12] These strategies often involve:

  • Disruption of competing pathways: Inactivating the gene aroE, which encodes for shikimate dehydrogenase, prevents the conversion of DHS to shikimate and leads to its accumulation.[13][14]

  • Overexpression of key enzymes: Increasing the expression of enzymes like a feedback-insensitive 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and transketolase enhances the carbon flow into the shikimate pathway.[12]

  • Fed-batch fermentation: Utilizing controlled fed-batch fermentor conditions, where factors like glucose availability, oxygenation, and pH are managed, allows for high-density cell growth and maximized DHS production.[12]

Under optimized fed-batch fermentor conditions, DHS titers as high as 69 g/L have been achieved from D-glucose.[11][12]

Enzymatic and Chemical Synthesis

Enzymatic methods offer a high degree of specificity for DHS synthesis. For instance, 3-dehydroquinate dehydratase can be used to convert 3-dehydroquinate to 3-dehydroshikimate.[10][15] The pH of the reaction can be controlled to favor the formation of DHS.[15]

Chemical synthesis routes have also been explored, particularly for producing derivatives of DHS. For example, 2-bromo-3-dehydroshikimic acid has been synthesized from quinic acid in a multi-step process.[16]

Applications in Research and Development

A Precursor for High-Value Chemicals

3-Dehydroshikimic acid serves as a versatile precursor for the synthesis of a variety of valuable aromatic compounds.

  • Gallic Acid: DHS can be converted to gallic acid, a compound with applications in the food and pharmaceutical industries.[3][11] This conversion can proceed through the action of shikimate dehydrogenase to produce 3,5-didehydroshikimate, which spontaneously rearranges to gallic acid.[3] Chemical methods involving oxidation with catalysts like Cu(OAc)₂ have also been developed.[11]

  • Protocatechuic Acid (PCA): DHS is a direct precursor to PCA, a valuable platform chemical, through the action of DHS dehydratase.[17] PCA has antioxidant, anti-inflammatory, and neuroprotective properties.[17]

  • Other Industrial Chemicals: DHS is a key intermediate in the biocatalytic synthesis of vanillin, catechol, and adipic acid.[11][17]

DHS_Conversion DHS 3-Dehydroshikimic Acid (DHS) Gallic_Acid Gallic Acid DHS->Gallic_Acid Shikimate dehydrogenase PCA Protocatechuic Acid (PCA) DHS->PCA DHS dehydratase Vanillin Vanillin DHS->Vanillin Multi-step biosynthesis Catechol Catechol DHS->Catechol Multi-step biosynthesis Adipic_Acid Adipic Acid DHS->Adipic_Acid Multi-step biosynthesis

Caption: Conversion of DHS to valuable aromatic compounds.

Biological and Pharmacological Activities
  • Antioxidant Properties: 3-Dehydroshikimic acid has demonstrated significant antioxidant activity.[18][19] In bulk oil systems, its antioxidant capacity is comparable to that of established antioxidants like tert-butylhydroquinone and propyl gallate.[19] Its antioxidant mechanism can involve its conversion to other potent antioxidants like gallic acid and protocatechuic acid.[19]

  • Antimicrobial Target: As a key component of the shikimate pathway, which is essential for many microorganisms but absent in humans, the enzymes involved in DHS metabolism are prime targets for the development of novel antimicrobial agents.[1]

Analytical Methodologies

The analysis of 3-dehydroshikimic acid is crucial for monitoring its production in fermentation processes and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of DHS.[20] Reversed-phase columns, such as C18, are commonly employed.[21]

Protocol for HPLC Analysis of 3-Dehydroshikimic Acid:

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of methanol and a dilute aqueous acid solution, such as 1% phosphoric acid.[20] The exact ratio can be optimized for specific applications.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of 3-dehydroshikimic acid in the mobile phase.[20]

  • Sample Preparation: Dilute the sample containing DHS with the mobile phase and filter through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Detection: UV detection at a wavelength where DHS has significant absorbance.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Elution: Isocratic elution is often sufficient.[20]

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. The concentration of DHS in the sample can then be determined from its peak area using the calibration curve.

Spectrophotometry: The chromophore in 3-dehydroshikimic acid makes it suitable for continuous spectrophotometric assays, which can be used to monitor enzyme activity in real-time.[1] The formation of DHS can be monitored by the increase in absorbance at a specific wavelength.[10]

Conclusion

3-Dehydroshikimic acid is a molecule of immense potential, bridging the gap between fundamental biochemistry and applied biotechnology. Its central position in the shikimate pathway, coupled with the development of efficient microbial production systems, has established it as a valuable and sustainable starting material for a wide array of high-value chemicals. For researchers and professionals in drug development, the enzymes that metabolize DHS represent promising targets for novel therapeutics. As metabolic engineering and synthetic biology continue to advance, the importance and applications of 3-dehydroshikimic acid are poised to expand even further.

References

An In-Depth Technical Guide to 4-Fluorobenzene-1,3-dioyl dichloride: A Keystone Monomer for Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Fluorobenzene-1,3-dioyl dichloride, a crucial building block in the synthesis of high-performance fluorinated polymers. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nomenclature, chemical properties, synthesis, and applications of this versatile compound, with a strong emphasis on the scientific principles underpinning its use.

Introduction: The Significance of Fluorinated Acyl Chlorides in Modern Synthesis

This compound, also known as 4-fluoroisophthaloyl dichloride, is a highly reactive aromatic acyl chloride that serves as a pivotal intermediate in the creation of complex organic molecules and advanced polymers.[1] The strategic placement of a fluorine atom on the benzene ring, coupled with two highly reactive acyl chloride functional groups, imparts unique properties to the resulting materials.

The incorporation of fluorine into polymer backbones can significantly enhance material properties, a principle that drives the demand for monomers like this compound.[1] These enhancements include:

  • Enhanced Chemical Resistance: The high electronegativity of fluorine and the strength of the carbon-fluorine bond render the resulting polymers less susceptible to chemical degradation.[1]

  • Increased Solubility: The presence of fluorine can disrupt the close packing of polymer chains, leading to improved solubility in organic solvents, a critical factor for processing and fabrication.[1]

  • Modified Electrical Properties: Fluorination can lower the dielectric constant of polymers, making them valuable for applications in microelectronics.[1]

  • Low Surface Energy: Fluorinated polymers often exhibit hydrophobic and oleophobic properties due to their low surface energy.[1]

This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its effective utilization in research and development.

Nomenclature and Identification

Accurate identification of chemical compounds is paramount for scientific communication and safety. This compound is known by several names, and its key identifiers are summarized below.

IdentifierValueSource(s)
Primary Name This compound[2][3][4]
IUPAC Name 4-fluorobenzene-1,3-dicarbonyl chloride[2]
Synonyms 4-Fluoroisophthaloyl dichloride, 4-Fluoro-1,3-benzenedicarbonyl dichloride, 4-Fluoroisophthaloyl chloride[5]
CAS Number 327-94-6[2][3][4][6]
Molecular Formula C₈H₃Cl₂FO₂[2][3][6]
Molecular Weight 221.01 g/mol [2][3]
InChI Key FZQOFIVDXNZKTJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F[3]

Chemical and Physical Properties

The utility of this compound in synthesis is a direct consequence of its chemical and physical properties.

Chemical Properties

The reactivity of this compound is dominated by the two electrophilic acyl chloride groups. The carbon atoms in the carbonyl groups are highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms.[1] This inherent reactivity makes it an excellent monomer for polycondensation reactions, particularly with nucleophilic species such as aromatic diamines.[1]

The presence of the fluorine atom at the 4-position influences the reactivity of the two acyl chloride groups, making them electronically non-equivalent. This can be a consideration in regioselective reactions.[1]

Physical Properties
PropertyValueSource(s)
Boiling Point 262 °C[5]
Density 1.509 g/mL[5]
Flash Point 112 °C[5]

Synthesis of this compound

The most common and logical laboratory-scale synthesis of this compound involves the chlorination of its corresponding dicarboxylic acid, 4-Fluoroisophthalic acid.

Synthesis of the Precursor: 4-Fluoroisophthalic Acid

Several methods can be employed for the synthesis of 4-Fluoroisophthalic acid. One common industrial approach is the oxidation of a substituted xylene derivative, such as 4-fluoro-m-xylene, using strong oxidizing agents like potassium permanganate or through catalytic liquid-phase oxidation.[1][7]

Experimental Protocol: Synthesis of 4-Fluoroisophthalic Acid via Permanganate Oxidation [7]

This protocol is based on the well-established permanganate oxidation of alkylbenzenes and is a reliable method for laboratory-scale synthesis.

Materials:

  • 4-Fluoro-m-xylene

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Suspend 4-fluoro-m-xylene in an aqueous solution of potassium permanganate.

  • Heat the mixture to reflux with vigorous stirring for 4-12 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Once the reaction is complete, filter the hot solution to remove the manganese dioxide byproduct.

  • Cool the filtrate and acidify it with a strong acid, such as sulfuric acid, to precipitate the 4-Fluoroisophthalic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Conversion to this compound

The conversion of the dicarboxylic acid to the diacyl dichloride is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being a common choice.

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.

Materials:

  • 4-Fluoroisophthalic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or other high-boiling inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add 4-Fluoroisophthalic acid and a suitable anhydrous solvent (e.g., toluene).

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain it at this temperature until the evolution of gas ceases and the solid has dissolved, indicating the completion of the reaction.

  • After cooling the reaction mixture, remove the excess thionyl chloride and the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Applications in Polymer Synthesis: The Formation of Fluorinated Aromatic Polyamides

The primary application of this compound is as a monomer in polycondensation reactions with aromatic diamines to synthesize novel fluorinated aromatic polyamides (aramids).[1] These polymers are known for their high thermal stability, excellent mechanical properties, and good solubility in organic solvents.

The general reaction scheme for the polycondensation is as follows:

Polycondensation monomer1 This compound polymer Fluorinated Aromatic Polyamide monomer1->polymer monomer2 Aromatic Diamine (H₂N-Ar-NH₂) monomer2->polymer byproduct HCl polymer->byproduct + caption Polycondensation Reaction

Caption: General scheme of polycondensation.

Examples of Polycondensation Reactions

The properties of the resulting polyamide can be tailored by the choice of the aromatic diamine. For instance, the use of flexible diamines can improve solubility and processability, while rigid diamines can enhance thermal stability and mechanical strength.

Example 1: Polycondensation with 4,4'-Oxydianiline (ODA)

The reaction of this compound with 4,4'-oxydianiline (ODA) yields a fluorinated aromatic polyamide with good thermal stability and solubility.

Example 2: Polycondensation with 2,2-bis(4-aminophenyl)hexafluoropropane (6F-diamine)

The incorporation of the hexafluoroisopropylidene group from the diamine, in addition to the fluorine from the diacyl chloride, results in polyamides with even lower dielectric constants and enhanced solubility.

The synthesis of these polyamides typically involves low-temperature solution polycondensation in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate safety precautions.

GHS Hazard Information

While a specific GHS classification for this compound is not consistently available across all databases, related compounds and its reactive nature suggest the following potential hazards:

  • Skin Corrosion/Irritation: Acyl chlorides are generally corrosive to the skin.

  • Serious Eye Damage/Irritation: Can cause severe eye damage.

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Respiratory Sensitization: May cause respiratory irritation.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from moisture, as it will readily hydrolyze. Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[6]

Conclusion

This compound is a valuable and highly reactive monomer that plays a crucial role in the development of advanced fluorinated polymers. Its unique combination of a fluorinated aromatic ring and two acyl chloride functional groups allows for the synthesis of materials with enhanced thermal stability, chemical resistance, solubility, and desirable electrical properties. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in the laboratory and in the development of next-generation materials.

References

A Technical Guide to Fluorinated Aromatic Acyl Chlorides: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Aromatic Systems

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2] The unique physicochemical properties conferred by fluorine—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[3][4] This guide provides an in-depth exploration of a pivotal class of fluorinated building blocks: fluorinated aromatic acyl chlorides. We will trace their historical origins, delve into the evolution of their synthesis, and elucidate their critical role as versatile intermediates in the development of life-changing pharmaceuticals and advanced materials.

The Dawn of Aromatic Fluorination: Laying the Groundwork

The journey to fluorinated aromatic acyl chlorides began with the foundational discoveries in organofluorine chemistry. Direct fluorination of aromatic compounds with elemental fluorine was, and remains, a perilous endeavor due to its extreme reactivity and lack of selectivity.[5] This challenge spurred the development of indirect methods to introduce fluorine onto an aromatic ring.

A pivotal moment arrived in 1892 when Frédéric Swarts developed a halogen exchange reaction, now famously known as the Swarts reaction.[6][7] This method demonstrated the feasibility of displacing other halogens with fluorine using metal fluorides. While initially focused on aliphatic compounds, the principles of halogen exchange would later be adapted for aromatic systems.

The early 20th century witnessed two landmark discoveries that revolutionized the synthesis of fluoroaromatics. In 1927, German chemists Günther Balz and Günther Schiemann reported a method to convert aromatic amines to aryl fluorides via the thermal decomposition of diazonium tetrafluoroborate salts.[8][9] The Balz-Schiemann reaction provided a reliable and general route to a wide array of fluorinated aromatic compounds, including fluorinated benzoic acids, which are the direct precursors to the corresponding acyl chlorides.[5][10]

Another significant advancement was the Halex process , first reported by Gottlieb in 1936, which involves the nucleophilic aromatic substitution of an activated aryl chloride with a fluoride salt, typically potassium fluoride.[11][12] This halogen exchange reaction is particularly effective for aromatic rings bearing electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.

These seminal reactions created the toolkit necessary for the deliberate synthesis of fluorinated aromatic compounds, setting the stage for the emergence of fluorinated aromatic acyl chlorides as valuable synthetic intermediates.

The Emergence and Synthesis of Fluorinated Aromatic Acyl Chlorides

While the precise date of the first synthesis of a fluorinated aromatic acyl chloride is not definitively documented in a single landmark publication, their preparation became a logical extension of the established methods for creating both fluoroaromatics and acyl chlorides. The synthesis of p-fluorobenzoic acid via the Balz-Schiemann reaction, for instance, was well-documented by the 1940s, and its subsequent conversion to the acyl chloride would have followed standard laboratory procedures.[13][14]

The primary synthetic strategies for preparing fluorinated aromatic acyl chlorides can be broadly categorized into two approaches: formation of the acyl chloride from a pre-fluorinated aromatic carboxylic acid, and introduction of the fluorine atom(s) onto an existing aromatic acyl chloride or its precursor.

Synthesis from Fluorinated Aromatic Carboxylic Acids

This is the most common and versatile approach. The fluorinated aromatic carboxylic acid, often synthesized via the Balz-Schiemann reaction or the Halex process followed by hydrolysis of a nitrile group, is converted to the corresponding acyl chloride using a variety of chlorinating agents.

Common Chlorinating Agents and Mechanistic Considerations:

Chlorinating AgentTypical Reaction ConditionsMechanistic Rationale and Causality
Thionyl Chloride (SOCl₂) Neat or in an inert solvent (e.g., toluene), often with a catalytic amount of DMF, reflux.Thionyl chloride is a cost-effective and efficient reagent. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts drive the reaction to completion. Catalytic DMF accelerates the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent acylating agent.
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM, THF) at room temperature or with gentle heating, often with a catalytic amount of DMF.Oxalyl chloride is more reactive than thionyl chloride and allows for milder reaction conditions. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which simplifies purification. The mechanism is similar to that of thionyl chloride with DMF catalysis.
Phosphorus Pentachloride (PCl₅) Neat or in an inert solvent, often with heating.PCl₅ is a powerful chlorinating agent, but produces solid phosphorus oxychloride (POCl₃) as a byproduct, which can complicate purification. It is typically used when other reagents fail.

Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorobenzoic Acid using Thionyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-fluorobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 4-fluorobenzoyl chloride can be purified by fractional distillation under reduced pressure.

Synthesis via Chlorination and Hydrolysis of Fluorinated Toluenes

An alternative, industrially scalable route involves the free-radical chlorination of a fluorinated toluene derivative to form a trichloromethyl intermediate, which is then partially hydrolyzed to the acyl chloride.[15]

Experimental Workflow: Industrial Synthesis of 4-Fluorobenzoyl Chloride

Caption: Industrial synthesis of 4-fluorobenzoyl chloride.

This method is advantageous for large-scale production due to the relatively low cost of the starting materials. The choice of catalyst for the hydrolysis step is critical to prevent over-hydrolysis to the carboxylic acid.

The Friedel-Crafts Acylation: A Key Application

One of the most significant applications of fluorinated aromatic acyl chlorides is in the Friedel-Crafts acylation reaction , first discovered by Charles Friedel and James Crafts in 1877.[16][17] This reaction allows for the attachment of the fluorinated acyl group to another aromatic ring, forming a fluorinated ketone. These ketones are valuable intermediates in the synthesis of numerous pharmaceuticals.

The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.

Mechanism of Friedel-Crafts Acylation with 4-Fluorobenzoyl Chloride

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride O=C(Cl)-Ar-F Acylium_Ion Acylium Ion [O=C-Ar-F]⁺ 4-Fluorobenzoyl_Chloride->Acylium_Ion Coordination & Cleavage AlCl3 AlCl₃ AlCl3->Acylium_Ion AlCl4- [AlCl₄]⁻ Acylium_Ion->AlCl4- Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Nucleophilic Attack Ketone 4-Fluoro-benzophenone AlCl4-->Ketone Benzene Benzene Benzene->Sigma_Complex Sigma_Complex->Ketone Deprotonation HCl HCl Ketone->HCl AlCl3_regen AlCl₃ Ketone->AlCl3_regen

Caption: Mechanism of Friedel-Crafts acylation.

The presence of the fluorine atom on the acyl chloride can influence the reactivity of the acylium ion and the properties of the resulting ketone.

Applications in Drug Discovery and Development

Fluorinated aromatic acyl chlorides are indispensable building blocks in the synthesis of a wide range of pharmaceuticals. The incorporation of a fluoroaromatic moiety can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, modulate receptor binding affinity, and improve membrane permeability.[4][18]

Case Study: Synthesis of a Key Intermediate for an Antidepressant

A common structural motif in many central nervous system (CNS) active drugs is the diaryl ketone. For example, the synthesis of certain selective serotonin reuptake inhibitors (SSRIs) involves the preparation of a fluorinated benzophenone derivative.

The synthesis of 4-fluoro-4'-chlorobenzophenone, a key intermediate, can be achieved via the Friedel-Crafts acylation of chlorobenzene with 4-fluorobenzoyl chloride.

Caption: Synthesis of a fluorinated drug intermediate.

This intermediate can then be further functionalized to produce the final active pharmaceutical ingredient (API). The presence of the fluorine atom in this case can enhance the binding affinity to the serotonin transporter and improve the pharmacokinetic profile of the drug.

Conclusion and Future Outlook

The history of fluorinated aromatic acyl chlorides is intrinsically linked to the broader evolution of organofluorine chemistry. From the pioneering work of Swarts, and Balz and Schiemann, to the development of robust industrial-scale syntheses, these compounds have transitioned from laboratory curiosities to indispensable tools for chemists in the pharmaceutical and agrochemical industries.[2] Their utility in reactions such as the Friedel-Crafts acylation provides a reliable method for introducing the valuable fluoroaromatic motif into complex molecules. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, the demand for novel and efficiently synthesized fluorinated aromatic acyl chlorides is set to increase, driving further innovation in the field of fluorine chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of High-Performance Fluorinated Aromatic Polyamides via Polycondensation of 4-Fluorobenzene-1,3-dioyl Dichloride with Aromatic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Advanced Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications are often constrained by poor solubility in common organic solvents, which complicates their processing. A strategic approach to mitigate this challenge is the incorporation of fluorine atoms into the polymer backbone. The introduction of fluorine can disrupt polymer chain packing, leading to enhanced solubility, a critical factor for processing.[1] Furthermore, fluorination can significantly improve other material properties, including increased chemical resistance, lower dielectric constants for microelectronics applications, and reduced moisture absorption.[1][2]

This guide provides a detailed technical overview and experimental protocols for the synthesis of fluorinated aromatic polyamides through the low-temperature solution polycondensation of 4-fluorobenzene-1,3-dioyl dichloride (4-FIPC) with various aromatic diamines. This specific monomer is an excellent candidate for creating polymers with a tailored balance of properties due to the strategic placement of a single fluorine atom on the isophthaloyl chloride backbone.

Underlying Principles: Low-Temperature Solution Polycondensation

The synthesis of high molecular weight aromatic polyamides from highly reactive diacid chlorides and aromatic diamines is effectively achieved through low-temperature solution polycondensation. This method offers several advantages over high-temperature methods, including the prevention of side reactions and degradation, leading to polymers with higher molecular weights and more defined structures.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), which can dissolve the monomers, the growing polymer chains, and also act as an acid scavenger for the hydrochloric acid (HCl) byproduct. The fundamental reaction is a nucleophilic acyl substitution, where the amino group of the diamine attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Mechanism

The polycondensation proceeds via a stepwise mechanism. The key steps involve the nucleophilic attack of the diamine's nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to form the amide linkage. This process repeats to build the polymer chain.

Polycondensation_Mechanism Monomers Aromatic Diamine (H₂N-Ar-NH₂) + This compound (ClCO-Ar(F)-COCl) Intermediate Tetrahedral Intermediate Monomers->Intermediate Nucleophilic Attack Amide_Linkage Amide Bond Formation (-NH-CO-) Intermediate->Amide_Linkage Elimination of Cl⁻ and H⁺ Polymer Fluorinated Polyamide Chain + HCl Byproduct Amide_Linkage->Polymer Propagation Experimental_Workflow cluster_prep Preparation cluster_reaction Polycondensation cluster_isolation Isolation & Purification Monomer_Prep Dry Diamine & Prepare Anhydrous Solvent Dissolution Dissolve Diamine in DMAc under N₂ Monomer_Prep->Dissolution Glassware_Prep Flame-Dry Glassware Glassware_Prep->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Addition Slowly Add 4-FIPC Cooling->Addition Polymerization Stir at 0-5 °C, then at Room Temp. Addition->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Methanol and Hot Water Filtration->Washing Drying Dry under Vacuum Washing->Drying

References

Application Note: Synthesis of High-Performance Fluorinated Aromatic Polyamides via Low-Temperature Solution Polycondensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from their rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages. However, these same characteristics often lead to poor solubility in common organic solvents, making their processing into films and fibers challenging.[1]

The strategic incorporation of fluorine atoms, typically as trifluoromethyl (-CF₃) groups, into the polymer backbone offers a compelling solution to this processability issue. The bulky and highly electronegative nature of the -CF₃ group disrupts the close packing of polymer chains and weakens intermolecular forces, which in turn enhances solubility without significantly compromising the desirable thermal and mechanical properties. In fact, fluorination can impart additional benefits, including reduced dielectric constant, decreased moisture absorption, and improved optical transparency, making these materials highly sought after for advanced applications in microelectronics, aerospace, and specialty membranes.

This application note provides a detailed experimental protocol for the synthesis of a fluorinated aromatic polyamide via low-temperature solution polycondensation. We will focus on the synthesis of poly(p-phenylene terephthalamide) from 2,2'-bis(trifluoromethyl)benzidine (TFMB) and terephthaloyl chloride (TPC). The rationale behind key experimental choices will be discussed, and comprehensive characterization methodologies will be presented.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the amino groups of the diamine monomer (TFMB) attack the carbonyl carbons of the diacid chloride monomer (TPC). This low-temperature solution polycondensation is a well-established method for producing high molecular weight aramids.[2][3]

reaction_mechanism cluster_reactants Reactants cluster_process Low-Temperature Solution Polycondensation cluster_product Product TFMB 2,2'-Bis(trifluoromethyl)benzidine (TFMB) step1 Nucleophilic Attack TFMB->step1 Diamine TPC Terephthaloyl Chloride (TPC) TPC->step1 Diacid Chloride step2 Tetrahedral Intermediate step1->step2 step3 Elimination of HCl step2->step3 step4 Chain Propagation step3->step4 HCl HCl (byproduct) step3->HCl Polyamide Fluorinated Aromatic Polyamide step4->Polyamide

Caption: Reaction mechanism for the synthesis of fluorinated aromatic polyamide.

Materials and Equipment

MaterialGradeSupplier
2,2'-Bis(trifluoromethyl)benzidine (TFMB)>98%Sigma-Aldrich
Terephthaloyl chloride (TPC)>99%Sigma-Aldrich
N,N-Dimethylacetamide (DMAc)Anhydrous, >99.8%Sigma-Aldrich
Lithium Chloride (LiCl)Anhydrous, >99%Sigma-Aldrich
MethanolACS Reagent GradeFisher Scientific
Nitrogen (N₂)High PurityLocal Supplier

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a paddle-shaped impeller

  • Nitrogen inlet and outlet

  • Drying tube (filled with CaCl₂)

  • Low-temperature bath (e.g., ice-water bath)

  • Addition funnel

  • High-speed blender

  • Büchner funnel and vacuum flask

  • Vacuum oven

Experimental Protocol: A Step-by-Step Guide

Pre-reaction Preparations: The Foundation for Success

The success of this polycondensation is highly dependent on anhydrous conditions, as TPC is moisture-sensitive and will readily hydrolyze, which can impede the growth of high molecular weight polymer chains.

  • Drying of Glassware: All glassware should be oven-dried at 120 °C overnight and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or indicating silica gel) before use.

  • Drying of Reagents:

    • N,N-Dimethylacetamide (DMAc) should be dried over calcium hydride (CaH₂) and distilled under reduced pressure. Store the dried solvent over 4Å molecular sieves under a nitrogen atmosphere.

    • Lithium chloride (LiCl) should be dried in a vacuum oven at 150 °C for at least 24 hours prior to use.

    • 2,2'-Bis(trifluoromethyl)benzidine (TFMB) should be dried in a vacuum oven at 60 °C overnight.

    • Terephthaloyl chloride (TPC) should be purified by recrystallization from anhydrous hexane and stored in a desiccator.

The Polymerization Reaction: Controlled Chain Growth

The following procedure is for the synthesis of a 10% (w/v) polymer solution.

  • Setting up the Reaction: Assemble the three-neck round-bottom flask with the mechanical stirrer, nitrogen inlet, and a stopper. Purge the flask with a gentle stream of dry nitrogen for at least 15 minutes to ensure an inert atmosphere.

  • Dissolving the Diamine and Salt:

    • In the reaction flask, add 4.0 g of anhydrous LiCl to 80 mL of anhydrous DMAc. Stir until the LiCl is completely dissolved. The addition of LiCl is crucial as it acts as a solubility enhancer for the resulting aromatic polyamide.[4][5][6][7] The chloride ions from LiCl are thought to form hydrogen bonds with the amide protons of the polymer, disrupting the strong intermolecular hydrogen bonding that would otherwise cause the polymer to precipitate out of solution.[4][5][6]

    • Add 3.202 g (10 mmol) of dried TFMB to the DMAc/LiCl solution. Stir at room temperature until the diamine is fully dissolved.

  • Cooling the Reaction Mixture: Cool the flask to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the reaction rate and prevent side reactions.

  • Addition of the Diacid Chloride:

    • Weigh 2.030 g (10 mmol) of TPC in a dry, nitrogen-purged container.

    • Add the TPC powder to the stirred diamine solution in small portions over a period of 30 minutes. The reaction is exothermic, and slow addition helps to maintain the temperature below 5 °C.

    • As the TPC is added, the viscosity of the solution will noticeably increase, indicating polymer chain growth.

  • Polymerization: After the complete addition of TPC, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a continuous gentle stream of nitrogen. The stirring should be vigorous enough to keep the solution homogeneous as the viscosity increases.

Polymer Isolation and Purification: Obtaining a Clean Product
  • Precipitation: Pour the viscous polymer solution into a high-speed blender containing 500 mL of methanol. The polymer will precipitate as a white, fibrous solid.

  • Washing:

    • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer thoroughly with fresh methanol (3 x 200 mL) to remove any unreacted monomers, LiCl, and residual DMAc.

    • To further purify the polymer, wash it with hot water (3 x 200 mL) and then again with methanol (2 x 200 mL).

  • Drying: Dry the purified fluorinated aromatic polyamide in a vacuum oven at 100 °C for 24 hours to a constant weight.

Characterization of the Synthesized Polyamide

Structural Confirmation: FTIR and NMR Spectroscopy
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the polymer should confirm the formation of the amide linkage. Key characteristic peaks to look for include:

    • N-H stretching: ~3300 cm⁻¹

    • Amide I (C=O stretching): ~1650 cm⁻¹

    • Amide II (N-H bending and C-N stretching): ~1540 cm⁻¹

    • C-F stretching (from -CF₃ groups): ~1100-1300 cm⁻¹[1]

    • Aromatic C=C stretching: ~1500-1600 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆ or DMAc-d₉ with LiCl) can provide detailed structural information.

    • In the ¹H NMR spectrum, the amide proton (N-H) will typically appear as a broad singlet in the downfield region (~10-11 ppm). Aromatic protons will be observed in the range of 7-9 ppm.

    • In the ¹³C NMR spectrum, the amide carbonyl carbon will be visible around 165 ppm. The carbons attached to the fluorine atoms will show characteristic splitting patterns.

Thermal Properties: TGA and DSC Analysis

The thermal stability and transitions of the synthesized polyamide are critical indicators of its performance.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature.[8][9][10][11] For high-performance aromatic polyamides, the onset of decomposition is typically above 400 °C. The TGA thermogram will show the temperature at which 5% or 10% weight loss occurs (Td5 or Td10), which is a measure of the polymer's thermal stability.[12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg).[8][9][10][11] The Tg is a key parameter that defines the upper service temperature of the amorphous polymer. For fluorinated aromatic polyamides, the Tg is typically in the range of 250-350 °C.[12][13]

PropertyExpected Value
Inherent Viscosity (dL/g)0.8 - 1.5
Td5 (°C, in N₂)> 450
Glass Transition Temperature (Tg, °C)280 - 330

Workflow and Data Interpretation

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Monomer_Prep Monomer & Solvent Preparation Polymerization Low-Temperature Polycondensation Monomer_Prep->Polymerization Isolation Precipitation & Washing Polymerization->Isolation Drying Vacuum Drying Isolation->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC Structure Structural Confirmation FTIR->Structure NMR->Structure Thermal_Stability Thermal Stability Assessment TGA->Thermal_Stability Tg_Determination Glass Transition Temperature DSC->Tg_Determination

Caption: Experimental workflow for the synthesis and characterization of fluorinated aromatic polyamides.

Safety Precautions: Handling Reactive and Hazardous Materials

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Handling of Terephthaloyl Chloride (TPC): TPC is a corrosive and moisture-sensitive solid. It can cause severe skin burns and eye damage and is toxic if inhaled.[2][3][14][15][16] Avoid breathing dust. Handle in a glove box or under a nitrogen atmosphere if possible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Handling of 2,2'-Bis(trifluoromethyl)benzidine (TFMB): TFMB is harmful if swallowed, in contact with skin, or if inhaled.[17][18][19] It is also a suspected carcinogen.[20] Avoid creating dust. Use appropriate containment and handle with care.

  • Solvent Safety: DMAc is a skin and eye irritant. Avoid inhalation of vapors. Methanol is flammable and toxic.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of a fluorinated aromatic polyamide. The low-temperature solution polycondensation method, coupled with the use of a solubility enhancer like LiCl, is an effective strategy for producing high molecular weight polymers that are soluble in organic solvents. The incorporation of trifluoromethyl groups not only improves processability but also imparts desirable properties such as high thermal stability and a high glass transition temperature. The detailed characterization techniques outlined here are essential for confirming the structure and evaluating the performance of these advanced materials, paving the way for their use in demanding technological applications.

References

The Strategic Incorporation of 4-Fluoroisophthaloyl Dichloride in the Synthesis of High-Performance Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of high-performance aromatic polyamides utilizing 4-fluoroisophthaloyl dichloride as a key monomer. Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The strategic introduction of fluorine into the polymer backbone via 4-fluoroisophthaloyl dichloride can further enhance these properties, leading to materials with improved solubility, lower dielectric constants, and enhanced thermal performance. This document offers detailed protocols for the synthesis of fluorinated aromatic polyamides via low-temperature solution polycondensation, comprehensive characterization methodologies, and a discussion of their potential applications in advanced materials sectors. The intended audience for this guide includes researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the design and synthesis of novel high-performance polymers.

Introduction: The Rationale for Fluorination in Aromatic Polyamides

Aromatic polyamides are characterized by their rigid backbones composed of aromatic rings linked by amide groups. This structure imparts remarkable thermal and mechanical properties. However, the same rigidity often leads to poor solubility and high processing temperatures, which can limit their applications.[1] A proven strategy to mitigate these challenges while often enhancing other desirable properties is the incorporation of fluorine atoms into the polymer structure.

The introduction of a fluorine atom onto the isophthaloyl chloride monomer, creating 4-fluoroisophthaloyl dichloride, offers several distinct advantages:

  • Enhanced Solubility: The presence of the fluorine atom can disrupt the close packing of polymer chains, reducing intermolecular forces and thereby improving solubility in organic solvents. This facilitates easier processing and characterization.

  • Improved Thermal Stability: The high bond energy of the C-F bond can contribute to the overall thermal stability of the polymer.

  • Lower Dielectric Constant: The electronegativity of fluorine can lead to polymers with lower dielectric constants, making them suitable for applications in microelectronics.

  • Modified Surface Properties: Fluorination can alter the surface energy and hydrophobicity of the resulting polymer films and fibers, which can be advantageous in specific applications.

This guide will focus on the practical aspects of utilizing 4-fluoroisophthaloyl dichloride to synthesize a fluorinated aromatic polyamide, using 4,4'-oxydianiline as a representative aromatic diamine co-monomer.

Synthesis of Fluorinated Aromatic Polyamide via Low-Temperature Solution Polycondensation

The most common and effective method for synthesizing high molecular weight aromatic polyamides from highly reactive diacid chlorides is low-temperature solution polycondensation.[2] This technique allows for precise control over the polymerization reaction, minimizing side reactions and enabling the formation of long polymer chains.

Reaction Scheme

Caption: Synthesis of a fluorinated aromatic polyamide.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
4-Fluoroisophthaloyl Dichloride327-94-6>98%Major Chem SupplierStore in a desiccator to prevent hydrolysis.
4,4'-Oxydianiline (ODA)101-80-4>99%Major Chem SupplierRecrystallize from ethanol before use.
N-Methyl-2-pyrrolidone (NMP)872-50-4AnhydrousMajor Chem SupplierStore over molecular sieves.
Lithium Chloride (LiCl)7447-41-8>99%Major Chem SupplierDry in a vacuum oven at 120°C for 24h.
Methanol67-56-1ACS GradeMajor Chem Supplier
Pyridine110-86-1AnhydrousMajor Chem SupplierOptional, as an acid scavenger.
Detailed Experimental Protocol
  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Diamine Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 4,4'-oxydianiline (e.g., 2.002 g, 10 mmol) and dried lithium chloride (e.g., 0.5 g) in anhydrous NMP (e.g., 40 mL). Stir the mixture at room temperature until all solids have dissolved. The lithium chloride is used to enhance the solubility of the resulting polyamide.[2]

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Addition of Diacid Chloride: To the stirred diamine solution, add solid 4-fluoroisophthaloyl dichloride (e.g., 2.233 g, 10 mmol) in one portion. Wash any residual diacid chloride into the flask with a small amount of anhydrous NMP (e.g., 5 mL).

  • Polymerization: Continue stirring the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 18-24 hours. A significant increase in viscosity will be observed as the polymerization progresses, indicating the formation of a high molecular weight polymer.

  • Precipitation: Pour the viscous polymer solution into a beaker containing vigorously stirred methanol (e.g., 500 mL). The fluorinated polyamide will precipitate as a fibrous solid.

  • Washing and Purification: Collect the polymer by filtration. Wash the polymer thoroughly with fresh methanol (3 x 200 mL) and then with hot deionized water (3 x 200 mL) to remove any unreacted monomers, lithium chloride, and residual NMP.

  • Drying: Dry the purified fluorinated aromatic polyamide in a vacuum oven at 100-120°C until a constant weight is achieved.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification dry_glassware Dry Glassware prepare_diamine Prepare Diamine Solution in NMP/LiCl dry_glassware->prepare_diamine cool_solution Cool to 0°C prepare_diamine->cool_solution add_diacid_chloride Add 4-Fluoroisophthaloyl Dichloride cool_solution->add_diacid_chloride stir_rt Stir at Room Temperature (18-24h) add_diacid_chloride->stir_rt precipitate Precipitate in Methanol stir_rt->precipitate filter_polymer Filter Polymer precipitate->filter_polymer wash_polymer Wash with Methanol and Water filter_polymer->wash_polymer dry_polymer Dry under Vacuum wash_polymer->dry_polymer end end dry_polymer->end Purified Fluorinated Polyamide

Caption: Experimental workflow for polyamide synthesis.

Characterization of the Fluorinated Aromatic Polyamide

A thorough characterization of the synthesized polymer is crucial to confirm its structure and evaluate its properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the polyamide. The spectrum should show characteristic absorption bands for the amide group (N-H stretching around 3300 cm⁻¹, C=O stretching, or Amide I, around 1650 cm⁻¹, and N-H bending, or Amide II, around 1540 cm⁻¹). The disappearance of the acid chloride C=O stretching band (around 1750 cm⁻¹) indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) can be used to elucidate the detailed chemical structure of the polymer.[3][4] The integration of the aromatic proton signals can confirm the successful incorporation of both monomers in the expected ratio.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer.[5] The analysis is typically performed under a nitrogen atmosphere. The onset of decomposition temperature (Td) and the char yield at high temperatures (e.g., 800°C) are key parameters. Fluorinated aramids are expected to exhibit high decomposition temperatures, often above 450°C.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.[6][7] A high Tg is indicative of a rigid polymer backbone and is a desirable characteristic for high-performance applications.

Molecular Weight Determination

The molecular weight of the polymer can be estimated by measuring the inherent viscosity of a dilute polymer solution (e.g., 0.5 g/dL in NMP at 30°C). A higher inherent viscosity generally corresponds to a higher molecular weight and better mechanical properties.

Application Notes: Properties and Potential Uses

The unique combination of properties imparted by the fluorine substitution makes polyamides derived from 4-fluoroisophthaloyl dichloride promising candidates for a range of high-performance applications.

Expected Properties
PropertyExpected OutcomeRationale
Thermal Stability High decomposition temperature (>450°C) and high glass transition temperature (Tg > 250°C).The aromatic backbone and strong intermolecular hydrogen bonding of aramids, further enhanced by the stable C-F bond.
Mechanical Properties High tensile strength and modulus.The rigid polymer chains and strong intermolecular interactions characteristic of aramids.[8][9]
Solubility Soluble in polar aprotic solvents such as NMP, DMAc, and DMF.The fluorine atom disrupts chain packing, improving solubility compared to non-fluorinated analogues.
Dielectric Properties Low dielectric constant and low dielectric loss.The high electronegativity and low polarizability of the C-F bond contribute to a reduction in the overall dielectric constant of the polymer.[10]
Optical Properties Potentially high optical transparency and low color.The fluorine substitution can reduce charge-transfer complex formation between polymer chains, leading to less colored and more transparent films.
Potential Applications
  • Aerospace and Automotive: As components in lightweight composites that require high strength and thermal stability.

  • Microelectronics: As insulating layers and dielectric films in integrated circuits and flexible electronics due to their low dielectric constant and high thermal stability.

  • Membrane Separations: For gas separation and filtration applications where high thermal and chemical resistance are necessary.

  • Protective Coatings: As high-performance coatings for surfaces requiring excellent thermal, chemical, and abrasion resistance.

  • Advanced Fibers: For the production of high-strength, thermally stable fibers for use in protective clothing and advanced composites.[9][11]

logical_relationships cluster_monomer Monomer Structure cluster_properties Enhanced Polymer Properties cluster_applications Potential Applications monomer 4-Fluoroisophthaloyl Dichloride thermal High Thermal Stability monomer->thermal mechanical Excellent Mechanical Strength monomer->mechanical solubility Improved Solubility monomer->solubility dielectric Low Dielectric Constant monomer->dielectric optical High Optical Transparency monomer->optical aerospace Aerospace Composites thermal->aerospace electronics Microelectronics thermal->electronics membranes Separation Membranes thermal->membranes coatings Protective Coatings thermal->coatings fibers Advanced Fibers thermal->fibers mechanical->aerospace mechanical->coatings mechanical->fibers solubility->membranes dielectric->electronics

Caption: Monomer structure, properties, and applications.

Conclusion

4-Fluoroisophthaloyl dichloride is a valuable monomer for the synthesis of high-performance aromatic polyamides with an enhanced property profile. The low-temperature solution polycondensation method provides a reliable and straightforward route to obtaining high molecular weight fluorinated aramids. The resulting polymers exhibit a compelling combination of high thermal stability, excellent mechanical properties, improved solubility, and desirable dielectric characteristics. These features make them highly attractive for a variety of advanced applications where material performance is critical. This guide provides a solid foundation for researchers and scientists to explore the potential of 4-fluoroisophthaloyl dichloride in the development of next-generation high-performance polymers.

References

Application Notes and Protocols for Low-Temperature Solution Polycondensation with 4-Fluorobenzene-1,3-dioyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Fluorine Chemistry for Advanced Polyamide Synthesis

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of these materials often involves the low-temperature solution polycondensation of aromatic diamines with aromatic diacid chlorides.[2] This application note focuses on the use of a specific, fluorinated monomer, 4-fluorobenzene-1,3-dioyl dichloride, in this process. The introduction of fluorine into the polymer backbone can impart a range of desirable properties, including enhanced solubility, improved thermal and oxidative stability, lower dielectric constants, and reduced moisture absorption.[3][4][5]

The fluorine atom's high electronegativity and the strength of the carbon-fluorine bond contribute to these unique characteristics.[5] Specifically, the presence of a fluorine substituent on the diacid chloride monomer can influence the reactivity of the acyl chloride groups and modify the properties of the resulting polyamide. This guide provides a detailed protocol for the synthesis of fluorinated aromatic polyamides using this compound, along with insights into the underlying chemical principles and best practices for achieving high-molecular-weight polymers.

Theoretical Background: The Low-Temperature Solution Polycondensation Advantage

Low-temperature solution polycondensation is a powerful technique for the synthesis of high-performance polymers like aromatic polyamides. This method offers several advantages over high-temperature melt polycondensation, including:

  • Preservation of Monomer Integrity: The milder reaction conditions minimize thermal degradation of the monomers and the growing polymer chains.

  • Enhanced Solubility: The use of polar aprotic solvents helps to keep the monomers and the resulting polymer in solution, facilitating the growth of high-molecular-weight chains.[6]

  • Control over Polymer Architecture: The reaction kinetics at low temperatures allow for better control over the polymerization process, leading to more uniform polymer structures.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine groups of the diamine monomer attack the highly electrophilic carbonyl carbons of the diacid chloride. This reaction releases hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent side reactions and degradation of the polymer.[6]

The Role of this compound

The selection of this compound as a monomer is strategic. The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the acyl chloride groups, potentially enhancing the reaction rate. Furthermore, the incorporation of fluorine into the polymer backbone disrupts the regular packing of polymer chains, which can lead to improved solubility in organic solvents.[4][7] This is a significant advantage, as many high-performance aromatic polyamides suffer from poor processability due to their limited solubility.[7]

Experimental Protocol: Synthesis of Fluorinated Aromatic Polyamides

This protocol outlines a general procedure for the low-temperature solution polycondensation of an aromatic diamine with this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., BiosynthHighly reactive, handle with care in a fume hood.[8]
Aromatic Diamine (e.g., 4,4'-oxydianiline)≥98%VariousEnsure high purity to achieve high molecular weight.
N,N-Dimethylacetamide (DMAc)AnhydrousVariousA common polar aprotic solvent for this reaction.[6]
Lithium Chloride (LiCl)AnhydrousVariousOptional, but can improve polymer solubility.
PyridineAnhydrousVariousActs as an acid scavenger to neutralize HCl.[9]
MethanolACS GradeVariousUsed for polymer precipitation and washing.
Argon or Nitrogen GasHigh PurityVariousFor maintaining an inert atmosphere.
Apparatus Setup

A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen or argon inlet, and a drying tube is the standard setup for this reaction. The use of oven-dried glassware is crucial to prevent hydrolysis of the highly reactive diacid chloride.

Step-by-Step Polymerization Procedure
  • Diamine Dissolution: In the reaction flask, under a slow stream of inert gas, dissolve the aromatic diamine and lithium chloride (if used) in anhydrous N,N-dimethylacetamide (DMAc) with gentle stirring. The solution should be clear and homogeneous.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Monomer Addition: Slowly add the this compound to the cooled diamine solution. The diacid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous DMAc. The addition should be done carefully to avoid a rapid exotherm.

  • Initial Reaction: Maintain the reaction temperature at 0°C for 30-60 minutes with continuous stirring. The viscosity of the solution will typically start to increase as the polymerization begins.

  • Room Temperature Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for several hours (typically 4-24 hours). The viscosity of the solution will continue to increase significantly, indicating the formation of a high-molecular-weight polymer.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. A fibrous or powdery precipitate should form.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

Experimental Workflow Diagram

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification Diamine Aromatic Diamine Diamine_Solution Diamine Solution Diamine->Diamine_Solution Solvent Anhydrous DMAc Solvent->Diamine_Solution LiCl LiCl (optional) LiCl->Diamine_Solution Cooling Cool to 0°C Diamine_Solution->Cooling Monomer_Addition Add 4-Fluorobenzene- 1,3-dioyl dichloride Cooling->Monomer_Addition Reaction_0C Stir at 0°C Monomer_Addition->Reaction_0C Reaction_RT Stir at Room Temp. Reaction_0C->Reaction_RT Polymer_Solution Viscous Polymer Solution Reaction_RT->Polymer_Solution Precipitation Precipitate in Methanol Polymer_Solution->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Methanol & Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Purified Fluorinated Polyamide Drying->Final_Polymer

Caption: Workflow for the synthesis of fluorinated polyamides.

Characterization of the Resulting Polymer

The synthesized fluorinated aromatic polyamide should be characterized to determine its structure, molecular weight, and properties. Common characterization techniques include:

  • FTIR Spectroscopy: To confirm the formation of the amide linkage and the presence of characteristic functional groups.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[10]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[9]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[4]

Trustworthiness and Self-Validating Systems

The success of this protocol relies on several key factors that serve as a self-validating system:

  • Viscosity Increase: A significant increase in the viscosity of the reaction mixture is a primary indicator of successful polymerization and the formation of high-molecular-weight polymer chains.

  • Fibrous Precipitate: The formation of a fibrous or stringy precipitate upon addition to the non-solvent is characteristic of a high-molecular-weight polymer. A powdery or amorphous precipitate may indicate lower molecular weight.

  • Film Formation: The ability to cast a flexible and tough film from a solution of the purified polymer is a strong confirmation of the synthesis of a high-performance polyamide.[11]

Conclusion

The low-temperature solution polycondensation of this compound with aromatic diamines offers a versatile and effective route to novel fluorinated aromatic polyamides. The incorporation of fluorine into the polymer backbone can lead to materials with enhanced solubility, thermal stability, and desirable dielectric properties, making them attractive for a wide range of advanced applications in aerospace, electronics, and biomedical fields.[3][5][12] By carefully controlling the reaction conditions and adhering to the protocols outlined in this guide, researchers can successfully synthesize and explore the potential of these high-performance materials.

References

Application Notes & Protocols: Leveraging 4-fluorobenzene-1,3-dioyl dichloride for Advanced Chlorine-Resistant Membranes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategic Advancement in Polyamide Membrane Chemistry

Thin-film composite (TFC) membranes, particularly those with a polyamide (PA) active layer, are the cornerstone of modern reverse osmosis (RO) and nanofiltration (NF) technologies.[1] The performance of these membranes is largely dictated by the chemistry of the monomers used in their synthesis via interfacial polymerization. While the reaction between m-phenylenediamine (MPD) and trimesoyl chloride (TMC) has long been the industry standard, the resulting PA layer is notoriously susceptible to degradation by oxidizing agents like chlorine, which is essential for biofouling control.[1][2]

This application note details the use of a strategic alternative to TMC: 4-fluorobenzene-1,3-dioyl dichloride (4-F-TMC). The incorporation of a fluorine atom onto the aromatic ring of the acyl chloride monomer is a targeted modification designed to enhance the chemical stability and performance of the resulting polyamide membrane. This guide provides an in-depth look at the mechanism, a representative synthesis protocol, and the expected performance advantages for researchers and engineers in water purification and drug development.

The Mechanism of Enhanced Chlorine Resistance

The primary vulnerability of a standard MPD/TMC polyamide membrane is the amide nitrogen and the electron-rich aromatic rings, which are susceptible to electrophilic attack by chlorine (hypochlorous acid).[3] This attack leads to a chain of degradation reactions, including the Orton rearrangement, which ultimately cleaves the polymer backbone and compromises the membrane's salt rejection capabilities.[4]

The introduction of a fluorine atom in this compound provides a robust defense through the inductive effect :

  • Electron Withdrawal: Fluorine is the most electronegative element. Its strong electron-withdrawing nature deactivates the aromatic ring, reducing its electron density.

  • Reduced Susceptibility to Electrophilic Attack: This deactivated ring is significantly less attractive to electrophiles like chlorine. The primary sites of chlorine attack are therefore shielded, preventing the initial step of the degradation cascade.

  • Strengthened Amide Bond: The inductive effect also influences the adjacent amide bonds once polymerized, subtly altering their electronic properties and contributing to overall stability.

By fundamentally altering the electronic characteristics of the polymer backbone, 4-F-TMC builds chlorine resistance directly into the membrane's molecular structure, offering a significant advantage over membranes that rely on protective coatings or less stable monomer alternatives.[5]

Application: Synthesis of High-Performance TFC Membranes via Interfacial Polymerization

The synthesis of a TFC membrane using 4-F-TMC follows the established principles of interfacial polymerization, where a self-limiting reaction occurs at the interface of two immiscible solutions. The following is a representative protocol based on optimized conditions for the structurally similar monomer, TMC. Researchers should consider this a robust starting point for further optimization.

Materials and Reagents
  • Aqueous Phase Monomer: m-phenylenediamine (MPD)

  • Organic Phase Monomer: this compound (4-F-TMC)

  • Support Membrane: Commercial polysulfone (PSf) or polyethersulfone (PES) ultrafiltration membrane.

  • Organic Solvent: Isopar G, hexane, or other suitable aliphatic hydrocarbon.

  • Additives (Optional): Triethylamine (TEA) as an acid scavenger in the aqueous phase.

  • Deionized (DI) Water

  • Post-Treatment Solution: Glycerol or other humectants for storage.

Representative Synthesis Protocol

This protocol outlines the fabrication of a flat-sheet TFC membrane.

  • Support Preparation: Cut the porous support membrane to the desired size and affix it to a clean glass plate, ensuring the active side faces up.

  • Aqueous Phase Application:

    • Prepare a 2.0% (w/v) aqueous solution of m-phenylenediamine (MPD).

    • Pour the MPD solution onto the surface of the support membrane and allow it to impregnate for 2 minutes.[6]

    • Remove the excess solution completely using an air knife or a soft rubber roller to ensure no droplets remain.

  • Interfacial Polymerization:

    • Prepare a 0.1% (w/v) solution of this compound in the chosen organic solvent.

    • Gently pour this organic solution over the MPD-saturated support membrane surface.

    • Allow the polymerization reaction to proceed for 30-60 seconds.[6] During this time, a thin polyamide film will form at the interface.

    • Pour off the excess organic solution.

  • Heat Curing:

    • Transfer the nascent TFC membrane to a laboratory oven.

    • Heat at 70-80°C for 5-10 minutes. This step helps to complete the cross-linking of the polymer and drives off residual solvent.

  • Post-Treatment and Storage:

    • Rinse the membrane thoroughly with DI water.

    • To prevent drying and preserve flux, immerse the membrane in a 0.2% (w/v) glycerol solution before storing it wet at 4°C.

Experimental Workflow Diagram

TFC_Synthesis_Workflow cluster_prep Phase Preparation cluster_fab Membrane Fabrication Aq Prepare 2% MPD in DI Water Support 1. Immerse Porous Support in MPD Soln (2 min) Aq->Support Org Prepare 0.1% 4-F-TMC in Organic Solvent IP 3. Contact with 4-F-TMC Solution (30-60s) Org->IP Remove 2. Remove Excess MPD Solution Support->Remove Remove->IP Cure 4. Heat Cure (70-80°C, 5-10 min) IP->Cure Store 5. Rinse & Store in DI Water/Glycerol Cure->Store

Caption: Interfacial polymerization workflow for 4-F-TMC membranes.

Expected Performance Characteristics

Direct comparative data for 4-F-TMC is limited in publicly available literature, but performance can be extrapolated from extensive studies on standard TMC membranes and other fluorinated monomers.

Baseline Performance of Standard TFC Membranes

The following table provides typical performance values for a standard MPD/TMC membrane as a baseline for comparison.

ParameterTypical ValueTest Conditions
Pure Water Flux 20 - 40 L m⁻² h⁻¹15-20 bar, 25°C
NaCl Rejection 98.0% - 99.5%2000 ppm NaCl, 15-20 bar

(Note: These values are representative and can vary significantly with specific synthesis conditions and support membranes used.)[7][8]

Anticipated Advantages of 4-F-TMC Membranes
  • Superior Chlorine Resistance: This is the primary advantage. A 4-F-TMC based membrane is expected to maintain stable salt rejection and flux for significantly longer exposure times to chlorinated water compared to a standard TMC membrane. The rejection loss after aggressive chlorine exposure (e.g., >5000 ppm·h) should be substantially lower.

  • Comparable or Improved Permselectivity: The introduction of fluorine can alter the free volume and pore size distribution of the polyamide layer. While this may slightly affect water flux, it often leads to improved rejection of specific solutes due to tailored pore structures.

  • Enhanced Hydrophobicity: Fluorination typically increases the hydrophobicity of the membrane surface.[9] While counterintuitive, this can sometimes reduce certain types of organic fouling, though it may require optimization to maintain high water flux.

Membrane Characterization

To validate the successful synthesis and performance of a 4-F-TMC membrane, the following characterization techniques are recommended:

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To confirm the formation of the polyamide layer (amide I and II bands) and potentially identify C-F stretching vibrations.

  • X-ray Photoelectron Spectroscopy (XPS): Essential for confirming the presence and quantifying the amount of fluorine on the membrane surface, providing direct evidence of 4-F-TMC incorporation.

  • Scanning Electron Microscopy (SEM): To visualize the characteristic "ridge-and-valley" surface morphology of the polyamide layer.

  • Contact Angle Goniometry: To measure the surface hydrophilicity/hydrophobicity. An increase in contact angle compared to a standard TMC membrane would be expected.

  • Cross-flow Filtration System: To evaluate water flux and salt rejection under controlled pressure and feed concentration.

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Low Water Flux Polyamide layer is too thick or dense.Decrease monomer concentrations (especially 4-F-TMC); shorten interfacial polymerization time; reduce curing temperature/time.
Low Salt Rejection Defects or "pinholes" in the polyamide layer; incomplete polymerization.Ensure complete removal of excess MPD solution; increase monomer concentrations or reaction time; verify support membrane integrity.
Poor Chlorine Resistance Insufficient incorporation of 4-F-TMC.Verify the purity of the 4-F-TMC monomer; optimize monomer concentrations to favor its incorporation; confirm with XPS.
Inconsistent Results Inconsistent removal of aqueous solution; variations in temperature or humidity.Standardize the method for removing excess MPD (e.g., use an air knife at a fixed distance and pressure); control ambient lab conditions.

Conclusion and Future Outlook

This compound represents a critical tool for developing the next generation of high-performance polyamide membranes. By strategically incorporating fluorine into the polymer backbone, researchers can fabricate TFC membranes with intrinsically superior resistance to chlorine, addressing a major operational challenge in water desalination and purification. The protocol and insights provided herein offer a solid foundation for scientists and engineers to explore and optimize this promising technology for applications demanding both high separation efficiency and long-term chemical stability.

References

Application Note: Synthesis and Flame-Retardant Properties of Novel Polyamides Derived from 4-Fluoroisophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers on the synthesis and evaluation of intrinsically flame-retardant polyamides based on the monomer 4-fluoroisophthaloyl dichloride. We present detailed, field-proven protocols for low-temperature solution polycondensation, structural characterization, and a suite of thermal and flammability analyses. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the structure-property relationships that govern the performance of these advanced materials.

Introduction: The Case for Intrinsically Flame-Retardant Polyamides

Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. However, in many high-performance applications, such as in the aerospace, automotive, and electronics industries, inherent flame retardancy is a critical safety requirement.[1] Traditionally, flame retardancy is imparted by incorporating additives.[2][3] Yet, these additives can compromise the polymer's mechanical properties, pose environmental concerns, and may not offer permanent flame resistance.

An advanced approach is to build flame-retardant properties directly into the polymer backbone. The incorporation of fluorine atoms into the aromatic rings of polyamide monomers is a promising strategy.[4] The high strength of the carbon-fluorine (C-F) bond enhances thermal stability and alters the polymer's decomposition pathway during combustion, making it inherently less flammable.[4][5] This application note focuses on the use of 4-fluoroisophthaloyl dichloride as a key monomer for synthesizing a new class of aromatic polyamides with superior flame-retardant characteristics.

Section 1: Synthesis of Fluorinated Polyamides via Low-Temperature Solution Polycondensation

Rationale: Low-temperature solution polycondensation is the chosen method for this synthesis.[6][7] This technique is ideal for reacting highly reactive monomers like aromatic diacid chlorides and aromatic diamines. It proceeds rapidly at low temperatures, minimizing side reactions and allowing for the formation of high molecular weight polymers. The use of an amide-type polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), is crucial as it effectively dissolves the resulting aromatic polyamide and acts as an acid scavenger for the HCl byproduct.[8]

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis Stage A Monomer Preparation (4-Fluoroisophthaloyl Dichloride & Aromatic Diamine) B Dissolution in DMAc (Inert N2 Atmosphere) A->B C Low-Temperature Polycondensation (0°C to Room Temp) B->C D Polymer Precipitation (Addition to Methanol) C->D E Washing & Drying D->E F Structural Verification (FTIR & NMR Spectroscopy) E->F G Thermal Analysis (TGA & DSC) E->G H Flammability Testing (LOI, UL-94, Cone Calorimetry) E->H

Caption: Workflow for polyamide synthesis and analysis.

Protocol 1: Synthesis of Polyamide from 4-Fluoroisophthaloyl Dichloride and 4,4'-Oxydianiline (ODA)
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Ensure all monomers and solvents are anhydrous.

  • Diamine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.002 g (10 mmol) of 4,4'-oxydianiline (ODA) in 40 mL of N,N-dimethylacetamide (DMAc). Stir until fully dissolved.

  • Reaction Initiation: Cool the diamine solution to 0°C using an ice bath. Slowly add 2.040 g (10 mmol) of 4-fluoroisophthaloyl dichloride to the solution portion-wise over 30 minutes to control the exotherm.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. A fibrous white precipitate will form.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with methanol (3 x 100 mL) and then with hot water (3 x 100 mL) to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Protocol 2: Structural Verification by Spectroscopy
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Prep: Record the spectrum from a thin film cast from a DMAc solution or using an ATR accessory for the solid polymer.[9]

    • Expected Peaks: Look for characteristic polyamide peaks: N-H stretching (around 3300 cm⁻¹), amide I (C=O stretching, ~1650 cm⁻¹), and amide II (N-H bending and C-N stretching, ~1540 cm⁻¹).[10][11][12] Also, confirm the presence of aromatic C-H (~3030 cm⁻¹) and C-F stretching (~1200-1100 cm⁻¹) bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Expect to see signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the aromatic rings and a broad signal for the amide proton (around 10.0 ppm).[13]

    • ¹⁹F NMR: A singlet peak should be observed, confirming the presence and chemical environment of the fluorine atom.

Section 2: Thermal Stability and Flammability Assessment

The inherent thermal stability and flame-retardant properties of the synthesized polyamides are evaluated using a combination of standard techniques.

Protocol 3: Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • TGA Procedure:

    • Place 5-10 mg of the dry polymer sample in an alumina crucible.

    • Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under both nitrogen and air atmospheres.

    • Record the weight loss as a function of temperature. The temperatures for 5% and 10% weight loss (Td5, Td10) and the char yield at 800°C are key parameters. High Td values and char yields are indicative of high thermal stability.[14][15]

  • DSC Procedure:

    • Seal 5-10 mg of the polymer in an aluminum pan.

    • Heat the sample to a temperature above its expected glass transition temperature (Tg) at a rate of 10°C/min, cool rapidly, and then heat again at the same rate.

    • The Tg is determined from the midpoint of the transition in the second heating scan. A high Tg indicates good dimensional stability at elevated temperatures.

Protocol 4: Flammability Testing
  • Limiting Oxygen Index (LOI):

    • Principle: The LOI test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.[16]

    • Procedure: A vertically oriented sample is ignited from the top. The oxygen concentration is adjusted until the flame is self-extinguishing.

    • Interpretation: A higher LOI value indicates better flame retardancy. Materials with an LOI > 26% are generally considered self-extinguishing.

  • UL-94 Vertical Burn Test:

    • Principle: This test classifies materials based on their burning time and dripping behavior after exposure to a flame.[17][18][19][20]

    • Procedure: A vertical sample is subjected to two 10-second flame applications. The time to self-extinguish after each application and whether flaming drips ignite a cotton patch below are recorded.[17]

    • Classification: The highest rating, V-0, is given to materials that extinguish quickly (<10s) with no flaming drips.[16][18][19]

  • Cone Calorimetry:

    • Principle: This is one of the most effective bench-scale methods for evaluating the fire behavior of materials under simulated real-world fire conditions.[21][22] It measures parameters like Heat Release Rate (HRR), Total Heat Release (THR), and smoke production.[21]

    • Procedure: A sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

    • Interpretation: Lower peak HRR and THR values indicate a reduced fire hazard. The formation of a stable char layer during combustion often leads to a reduction in these values.[23]

Section 3: Data Interpretation and Mechanism of Flame Retardancy

The incorporation of fluorine into the polyamide backbone imparts flame retardancy through a combination of condensed-phase and gas-phase mechanisms.

Quantitative Data Summary
PropertyExpected Value RangeSignificance
Td5 (N₂) > 450 °CHigh thermal stability
Char Yield (N₂, 800°C) > 50%Indicates condensed-phase action
Glass Transition (Tg) 220 - 280 °CHigh-temperature dimensional stability
LOI > 35%Excellent flame retardancy
UL-94 Rating V-0Self-extinguishing, no flaming drips
Peak HRR (Cone Cal.) Significantly ReducedLower heat release, reduced fire risk

Proposed Flame-Retardant Mechanism

G cluster_condensed Condensed Phase cluster_gas Gas Phase A Fluorinated Polyamide (Solid State) B Heat Exposure A->B C Enhanced Cross-linking (Promoted by F) B->C D Formation of Stable, Insulating Char Layer C->D G Release of Fluorine Radicals (e.g., HF) C->G E Reduced Fuel Release (Volatile Gases) D->E F Heat Shielding D->F H Radical Scavenging (Quenches H•, OH•) G->H I Interruption of Combustion Cycle H->I J Flame Inhibition I->J

Caption: Dual-phase flame retardant mechanism.

  • Condensed-Phase Action: During thermal decomposition, the presence of fluorine promotes the formation of a dense, stable char layer on the polymer's surface.[4] This char acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatile compounds into the gas phase.[3][24]

  • Gas-Phase Action: The strong C-F bond requires significant energy to break. Upon decomposition, fluorine-containing fragments are released into the gas phase. These fragments, including hydrogen fluoride (HF), act as radical scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals.[24][25] This "flame poisoning" effect effectively extinguishes the flame.

Conclusion

Polyamides synthesized from 4-fluoroisophthaloyl dichloride demonstrate a compelling combination of high thermal stability and intrinsic flame retardancy. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and evaluation of these advanced materials. The inherent flame retardancy, achieved by incorporating fluorine into the polymer backbone, offers a significant advantage over traditional additive approaches, paving the way for the development of safer, high-performance materials for demanding applications.

References

Application Notes and Protocols: Dielectric Properties of Aromatic Polyamides Derived from 4-Fluorobenzene-1,3-dioyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Fluorinated Aromatic Polyamides in Advanced Applications

Aromatic polyamides, a class of high-performance polymers, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The strategic incorporation of fluorine atoms into the polymer backbone can significantly enhance their properties, particularly their dielectric performance. Polymers derived from 4-fluorobenzene-1,3-dioyl dichloride (also known as 4-fluoroisophthaloyl chloride) are of particular interest for applications in microelectronics, advanced packaging, and high-frequency communication systems. The introduction of the highly electronegative fluorine atom can lead to a decrease in the dielectric constant and dissipation factor, which is crucial for minimizing signal delay, reducing power loss, and preventing crosstalk in electronic devices.[1][2]

This technical guide provides a comprehensive overview of the synthesis and dielectric characterization of aromatic polyamides based on this compound. We will delve into the underlying principles, provide detailed experimental protocols, and present a framework for analyzing the dielectric properties of these advanced materials.

I. Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

The most common and effective method for synthesizing high-molecular-weight aromatic polyamides from highly reactive diacid chlorides is low-temperature solution polycondensation.[3] This technique allows for controlled polymerization, minimizing side reactions and leading to polymers with desirable properties.

Causality Behind Experimental Choices:
  • Low Temperature: The reaction is conducted at low temperatures (typically 0 to 5 °C) to control the high reactivity of the acyl chloride groups, preventing uncontrolled side reactions and ensuring the formation of a high-molecular-weight polymer.[4]

  • Aprotic Polar Solvent: A dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is used to dissolve the aromatic diamine and the resulting polymer. These solvents are crucial as they do not react with the acid chloride and can effectively solvate the growing polymer chains.

  • Inert Atmosphere: The reaction is carried out under an inert nitrogen or argon atmosphere to prevent the reaction of the highly reactive acid chloride with atmospheric moisture, which would terminate the polymer chain growth.

Experimental Workflow: Synthesis of Poly(4,4'-oxydianiline-co-4-fluoroisophthalamide)

G cluster_0 Monomer Preparation and Reaction Setup cluster_1 Polymerization cluster_2 Polymer Isolation and Purification Diamine Dissolve 4,4'-Oxydianiline (ODA) in dry DMAc under N2 Cooling Cool diamine solution to 0-5 °C Diamine->Cooling AcidChloride Add this compound slowly to the cooled solution Cooling->AcidChloride Stirring Stir the reaction mixture at 0-5 °C for 2-4 hours AcidChloride->Stirring Viscosity Allow to warm to room temperature and stir for an additional 12-24 hours Stirring->Viscosity Precipitation Precipitate the polymer solution in a non-solvent (e.g., methanol or water) Viscosity->Precipitation Washing Wash the polymer precipitate thoroughly with water and methanol Precipitation->Washing Drying Dry the polymer under vacuum at 80-100 °C Washing->Drying

Caption: Workflow for the synthesis of aromatic polyamide.

Detailed Protocol: Synthesis of Poly(4,4'-oxydianiline-co-4-fluoroisophthalamide)

Materials:

  • 4,4'-Oxydianiline (ODA) (high purity, dried under vacuum)

  • This compound (high purity)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Methanol (reagent grade)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Ice bath

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a precise amount of 4,4'-oxydianiline (e.g., 2.002 g, 10 mmol) in anhydrous DMAc (e.g., 40 mL).

  • Cooling: Cool the stirred diamine solution to 0-5 °C using an ice bath.

  • Monomer Addition: Slowly add an equimolar amount of this compound (e.g., 2.050 g, 10 mmol) to the cooled diamine solution over 30 minutes. The acid chloride can be added as a solid or as a solution in a small amount of anhydrous DMAc.

  • Polymerization: Maintain the reaction mixture at 0-5 °C for 2-4 hours with continuous stirring. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Completion of Reaction: After the initial low-temperature stirring, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours to ensure high molecular weight is achieved.

  • Precipitation: Pour the viscous polymer solution slowly into a beaker containing a vigorously stirred non-solvent, such as methanol or water (e.g., 400 mL). A fibrous white polymer will precipitate.

  • Washing: Collect the polymer by filtration and wash it thoroughly with water and then with methanol to remove any unreacted monomers, solvent, and by-products (e.g., HCl salts).

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is obtained.

II. Characterization of Dielectric Properties

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics and polarization phenomena in polymers over a wide range of frequencies and temperatures.[5]

Fundamental Principles of Dielectric Properties

The dielectric properties of a material are described by its complex permittivity (ε*), which has a real part (ε', the dielectric constant) and an imaginary part (ε'', the dielectric loss factor).

  • Dielectric Constant (ε'): Represents the ability of a material to store electrical energy when subjected to an electric field. For low-dielectric-constant polymers, a lower ε' is desirable to minimize capacitance and signal delay.

  • Dielectric Loss (ε''): Represents the energy dissipated as heat within the material due to molecular motion and charge transport under an alternating electric field. Low dielectric loss is crucial for high-frequency applications to minimize signal attenuation.

The incorporation of fluorine into the polymer structure generally leads to a lower dielectric constant due to the high electronegativity and low polarizability of the C-F bond, as well as an increase in free volume which reduces the number of polarizable groups per unit volume.[6]

Experimental Workflow: Broadband Dielectric Spectroscopy

G cluster_0 Sample Preparation cluster_1 Dielectric Measurement cluster_2 Data Analysis FilmCasting Cast polymer solution onto a glass substrate Drying Dry the film in a vacuum oven to remove residual solvent FilmCasting->Drying Electrodes Deposit circular electrodes (e.g., Au, Al) onto both sides of the film Drying->Electrodes Mounting Mount the sample in a temperature-controlled dielectric spectrometer Electrodes->Mounting Measurement Measure capacitance and dissipation factor over a range of frequencies and temperatures Mounting->Measurement Calculation Calculate dielectric constant (ε') and dielectric loss (ε'') Measurement->Calculation Plotting Plot ε' and ε'' as a function of frequency and temperature Calculation->Plotting

Caption: Workflow for Broadband Dielectric Spectroscopy analysis.

Detailed Protocol: Dielectric Measurements of Aromatic Polyamide Films

1. Film Preparation:

  • Prepare a 5-10 wt% solution of the synthesized aromatic polyamide in a suitable solvent (e.g., DMAc).

  • Cast the polymer solution onto a clean, flat glass substrate using a doctor blade to ensure a uniform thickness.

  • Dry the film in a vacuum oven at a gradually increasing temperature profile (e.g., 80°C for 4 hours, 120°C for 4 hours, and 150°C for 2 hours) to completely remove the solvent. The final film thickness should be in the range of 50-100 µm.[7]

  • Carefully peel the film from the glass substrate.

2. Electrode Deposition:

  • Deposit circular electrodes (typically 10-20 mm in diameter) onto both sides of the polyamide film using a sputtering or thermal evaporation technique. Gold or aluminum are commonly used electrode materials. A shadow mask is used to define the electrode area.

3. Broadband Dielectric Spectroscopy (BDS) Measurement:

  • Place the electroded film sample in the sample holder of a broadband dielectric spectrometer.

  • Perform the measurements over a wide frequency range (e.g., 10-1 Hz to 106 Hz) at various temperatures (e.g., from -150 °C to 250 °C in steps of 5 or 10 °C). The temperature should be carefully controlled using a cryostat and a temperature controller.

  • The instrument measures the capacitance (C) and the dissipation factor (tan δ) of the sample at each frequency and temperature point.

  • The dielectric constant (ε') is calculated using the formula: ε' = (C * d) / (ε₀ * A), where 'd' is the film thickness, 'A' is the electrode area, and 'ε₀' is the permittivity of free space (8.854 x 10-12 F/m).

  • The dielectric loss (ε'') is calculated from the dissipation factor: ε'' = ε' * tan δ.

III. Expected Dielectric Properties and Data Interpretation

Aromatic polyamides derived from this compound are expected to exhibit low dielectric constants and low dielectric loss, making them suitable for high-frequency applications.

Quantitative Data Summary

While specific data for polyamides derived directly from this compound is not abundant in publicly available literature, data from structurally similar fluorinated aromatic polyamides can provide valuable insights. The following table summarizes typical dielectric properties for such polymers.

Polymer SystemDielectric Constant (ε') at 1 MHzDielectric Loss (tan δ) at 1 MHzReference
Polyamide from 5-(4-benzoyl-2,3,5,6-tetrafluorophenoxy)isophthaloyl dichloride and various aromatic diamines3.26 - 3.57-[8]
Fluorinated aromatic polyimides~2.8 - 3.5~0.005 - 0.01[1]

Note: The dielectric properties are highly dependent on the specific chemical structure of the diamine used, the polymer's morphology, and the presence of any absorbed moisture.

Interpretation of Dielectric Spectra
  • Frequency Dependence: The dielectric constant of aromatic polyamides typically decreases slightly with increasing frequency. Dielectric loss spectra may show relaxation peaks corresponding to different molecular motions (e.g., segmental motions, side-group rotations).

  • Temperature Dependence: The dielectric constant generally increases with temperature, especially above the glass transition temperature (Tg), due to increased molecular mobility. The dielectric loss will show a prominent peak at the glass transition, known as the α-relaxation.

IV. Conclusion and Future Outlook

Aromatic polyamides derived from this compound represent a promising class of materials for advanced electronic and microelectronic applications. Their synthesis via low-temperature solution polycondensation is a well-established and reliable method. The incorporation of fluorine is a key strategy for achieving low dielectric constants and low dielectric loss, which are critical for the performance of next-generation electronic devices.

Further research should focus on the systematic investigation of a wider range of aromatic diamines in combination with this compound to fine-tune the dielectric, thermal, and mechanical properties for specific applications. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore and develop these high-performance fluorinated aromatic polyamides.

V. References

  • Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. (URL not available)

  • Synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines. (URL not available)

  • Functional Aromatic Polyamides. --INVALID-LINK--

  • Study of dielectric behavior of aromatic polyimide films. --INVALID-LINK--

  • Sustainable Dielectric Films with Ultralow Permittivity from Soluble Fluorinated Polyimide. --INVALID-LINK--

  • Synthesis and properties of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups. --INVALID-LINK--

  • Synthesis of the fluorinated aromatic polyimide films. --INVALID-LINK--

  • Synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichloride. --INVALID-LINK--

  • Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. (URL not available)

  • Synthesis and characterization of aromatic polyamides derived from various derivatives of 4,4'-oxydianiline. (URL not available)

  • Low-temperature solution polycondensation. (URL not available)

  • Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. --INVALID-LINK--

  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. --INVALID-LINK--

  • Broadband Dielectric Spectroscopy. (URL not available)

  • Synthesis and properties of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups. --INVALID-LINK--

  • Dielectric analysis of different natural and synthetic polymers types. --INVALID-LINK--

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Aramids Utilizing 4-Fluoroisophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorine in High-Performance Aramids

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Commercially significant aramids like Kevlar® and Nomex® have found indispensable applications in aerospace, ballistic protection, and industrial filtration.[2][3][4] The remarkable properties of these materials stem from their rigid-rod polymer backbones, characterized by aromatic rings linked by amide functionalities.[1]

The tailored synthesis of novel aramid structures offers a pathway to polymers with enhanced or specialized properties. The incorporation of fluorine atoms into the polymer backbone is a particularly promising strategy. Fluorination can impart desirable characteristics such as improved solubility, enhanced thermal stability, and modified dielectric properties. This application note provides a comprehensive, step-by-step guide for the synthesis of a novel aramid derived from the low-temperature solution polycondensation of 4-fluoroisophthaloyl dichloride with a representative aromatic diamine, p-phenylenediamine .

This guide is designed for researchers and scientists in materials science and polymer chemistry, providing not only a detailed experimental protocol but also the underlying scientific principles that govern the synthesis.

Reaction Overview: Low-Temperature Solution Polycondensation

The synthesis of high molecular weight aramids is typically achieved through low-temperature solution polycondensation.[5][6] This method involves the reaction of an aromatic diamine with an aromatic diacid chloride in an aprotic polar solvent.[5][6] The reaction proceeds rapidly at low temperatures, minimizing side reactions and allowing for the formation of a high molecular weight polymer. A key byproduct of this reaction is hydrogen chloride (HCl), which can react with the amine monomers to form unreactive amine salts, thereby inhibiting polymerization.[7] To mitigate this, an acid scavenger, such as pyridine or propylene oxide, is often employed.[7]

Materials and Equipment

Reagents and Solvents
Chemical Grade Supplier Notes
4-Fluoroisophthaloyl Dichloride≥98%(Example) Sigma-AldrichHighly reactive, moisture-sensitive. Store under inert gas.
p-Phenylenediamine≥99%(Example) Alfa AesarRecrystallize from ethanol before use to ensure high purity.
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%(Example) Acros OrganicsUse a freshly opened bottle or distill over CaH₂.
PyridineAnhydrous, ≥99.8%(Example) Fisher ScientificStore over molecular sieves.
MethanolACS Grade(Example) VWRFor polymer precipitation and washing.
Deionized WaterHigh PurityIn-houseFor polymer washing.
Nitrogen GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer with a paddle-shaped impeller

  • Nitrogen inlet and outlet (bubbler)

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Buchner funnel and filter flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.

Experimental Protocol: Synthesis of Poly(p-phenylene-4-fluoro-isophthalamide)

This protocol details the synthesis of the aramid via low-temperature solution polycondensation.

Step 1: Reaction Setup and Inert Atmosphere
  • Assemble the three-necked round-bottom flask with the mechanical stirrer, nitrogen inlet, and a stopper for the third neck (to be replaced with the dropping funnel later).

  • Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

  • Establish and maintain a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture.

Step 2: Dissolution of the Diamine
  • In the reaction flask, add 1.081 g (0.01 mol) of recrystallized p-phenylenediamine.

  • Add 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask.

  • Begin stirring the mixture at a moderate speed (e.g., 200 rpm) until the p-phenylenediamine is completely dissolved.

  • Once dissolved, add 1.62 mL (0.02 mol) of anhydrous pyridine to the solution. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during the polymerization.

  • Cool the reaction flask to 0 °C using a low-temperature bath.

Step 3: Polymerization
  • In a separate, dry beaker, dissolve 2.21 g (0.01 mol) of 4-fluoroisophthaloyl dichloride in 20 mL of anhydrous NMP.

  • Transfer this solution to the dropping funnel and place it on the reaction flask.

  • Add the 4-fluoroisophthaloyl dichloride solution dropwise to the stirred diamine solution over a period of approximately 30 minutes . Maintain the reaction temperature at 0 °C .

  • As the polymerization proceeds, a noticeable increase in the viscosity of the solution will occur.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour , and then allow it to warm to room temperature and stir for an additional 3 hours .

Step 4: Polymer Precipitation and Purification
  • Slowly pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring methanol. This will cause the aramid polymer to precipitate as a fibrous solid.

  • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer thoroughly with copious amounts of deionized water to remove any residual NMP, pyridine hydrochloride, and unreacted monomers.

  • Follow with a final wash with methanol to aid in drying.

  • Dry the purified polymer in a vacuum oven at 80 °C for at least 12 hours or until a constant weight is achieved.

Visualizing the Process

Chemical Reaction Pathway

Aramid Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 4-Fluoroisophthaloyl Dichloride 4-Fluoroisophthaloyl Dichloride Polycondensation Low-Temperature Solution Polycondensation 4-Fluoroisophthaloyl Dichloride->Polycondensation p-Phenylenediamine p-Phenylenediamine p-Phenylenediamine->Polycondensation Aramid Polymer Poly(p-phenylene-4-fluoro-isophthalamide) Polycondensation->Aramid Polymer HCl HCl (Byproduct) Polycondensation->HCl

Caption: Reaction scheme for the synthesis of a fluorinated aramid.

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolution Diamine Dissolution in NMP with Pyridine setup->dissolution cooling Cool to 0°C dissolution->cooling addition Dropwise Addition of Diacid Chloride Solution cooling->addition polymerization Stir at 0°C, then RT addition->polymerization precipitation Precipitate in Methanol polymerization->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Water and Methanol filtration->washing drying Dry in Vacuum Oven washing->drying end End: Purified Aramid drying->end

Caption: Step-by-step experimental workflow for aramid synthesis.

Safety and Handling Precautions

  • 4-Fluoroisophthaloyl Dichloride and other acyl chlorides are highly reactive and moisture-sensitive. They will react with water to produce hydrochloric acid.[5] Handle these reagents in a well-ventilated fume hood and under an inert atmosphere.

  • Wear appropriate Personal Protective Equipment (PPE) , including safety goggles, a lab coat, and acid-resistant gloves.

  • Aromatic diamines can be toxic and may cause skin irritation. Avoid inhalation of dust and direct skin contact.

  • N-Methyl-2-pyrrolidone (NMP) is a reproductive toxin. Handle with care and avoid exposure.

  • Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.

  • In case of skin contact with any of the reagents, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheets (SDS) for all chemicals before commencing the experiment.

Characterization and Expected Results

The resulting fluorinated aramid is expected to be a fibrous, off-white solid. The success of the synthesis can be confirmed through various characterization techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkage (typically showing characteristic N-H stretching and C=O stretching bands).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized aramid. Fluorinated aramids are anticipated to exhibit high decomposition temperatures.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Inherent Viscosity: To estimate the molecular weight of the polymer. A higher inherent viscosity generally corresponds to a higher molecular weight, which is crucial for achieving good mechanical properties.

Troubleshooting

Problem Possible Cause Solution
Low Polymer Yield Incomplete reaction; premature precipitation.Ensure all reagents and solvents are anhydrous. Maintain low reaction temperature during diacid chloride addition.
Low Molecular Weight (Low Viscosity) Impurities in monomers; incorrect stoichiometry.Purify monomers before use. Accurately weigh all reagents.
Gel Formation during Polymerization Reaction temperature too high; localized high concentration of diacid chloride.Ensure efficient cooling and stirring. Add the diacid chloride solution slowly and dropwise.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of a novel fluorinated aramid using 4-fluoroisophthaloyl dichloride. By following this guide, researchers can reliably produce this high-performance polymer for further investigation and application development. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of aramids, offering a foundation for the exploration of new materials with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: Purifying 4-Fluorobenzene-1,3-dioyl Dichloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-fluorobenzene-1,3-dioyl dichloride (4-FIDC). As a highly reactive diacyl chloride, proper purification is critical for the success of subsequent reactions, such as the synthesis of advanced polymers and pharmaceutical intermediates.[1] Vacuum distillation is the preferred method for purifying 4-FIDC as it lowers the boiling point, thereby preventing thermal degradation.[1][2]

This document provides a comprehensive, question-and-answer-based guide to troubleshoot common issues encountered during the vacuum distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my crude 4-FIDC yellow or brown? What causes this discoloration?

A1: The discoloration of crude this compound is typically due to impurities from the synthesis process. Common culprits include residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), dissolved acidic byproducts like HCl, or slight thermal degradation of the product. These impurities can interfere with downstream applications, making purification essential.

Q2: What are the critical physical properties I need to know before starting the distillation?

A2: Understanding the physical properties of 4-FIDC is fundamental to a successful distillation. Key data is summarized below. The atmospheric boiling point is high, necessitating vacuum application to avoid decomposition.[3]

PropertyValueSource
Molecular Formula C₈H₃Cl₂FO₂[4]
Molecular Weight 221.01 g/mol [4][5]
Boiling Point (Atmospheric) 262 °C (503.6 °F)[3]
Flash Point 112 °C (233.6 °F)[3]
Density ~1.509 g/cm³[3]

Note: The boiling point will be significantly lower under vacuum. Precise temperature depends on the vacuum level achieved.

Q3: What are the primary safety concerns when handling and distilling 4-FIDC?

A3: 4-FIDC is a corrosive and moisture-sensitive compound.[6] Upon contact with water or moisture, it rapidly hydrolyzes to form 4-fluoroisophthalic acid and corrosive hydrogen chloride (HCl) gas.[6][7]

  • Corrosivity: Causes severe skin burns and eye damage.

  • Inhalation Toxicity: The vapor and resulting HCl gas are toxic if inhaled.

  • Moisture Reactivity: Reacts vigorously with water, alcohols, and strong bases.[6]

Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[6][7] Ensure all glassware is meticulously dried before use.

Troubleshooting Guide: Vacuum Distillation

This section addresses specific problems that may arise during the purification process.

Problem 1: The system is not reaching the required vacuum level.
  • Possible Cause 1: Leaks in the System.

    • Explanation: Even minor leaks in ground glass joints, tubing, or septa will prevent the vacuum pump from reaching and maintaining a low pressure.

    • Solution:

      • Ensure all ground glass joints are properly greased with a high-vacuum grease and securely clamped.

      • Check all tubing connections for cracks and ensure they are tightly fitted.

      • Inspect the receiving flask and distillation head for any hairline fractures.

      • Use a high-vacuum manifold with a pressure gauge to isolate and test different parts of the system for leaks.

  • Possible Cause 2: Inefficient Cold Trap.

    • Explanation: Volatile impurities or the product itself can enter the vacuum pump if not effectively condensed in the cold trap. This contaminates the pump oil, reducing its efficiency.

    • Solution: Ensure the cold trap is filled with a suitable cooling medium, such as a dry ice/acetone slurry (-78 °C) or liquid nitrogen (-196 °C), to effectively trap all condensable vapors before they reach the pump.

  • Possible Cause 3: Worn Pump Oil.

    • Explanation: Over time, vacuum pump oil becomes contaminated with solvents and moisture, degrading its performance.

    • Solution: Follow a regular maintenance schedule for your vacuum pump, which includes changing the pump oil as recommended by the manufacturer.

Problem 2: "Bumping" or unstable boiling occurs in the distillation flask.
  • Possible Cause 1: Lack of Boiling Chips or Inefficient Stirring.

    • Explanation: Superheating of the liquid followed by sudden, violent boiling (bumping) can occur without nucleation sites. This can contaminate the distillate and poses a safety hazard.

    • Solution:

      • Add a few new, unused boiling chips or a PTFE-coated magnetic stir bar to the distillation flask before heating and applying vacuum.

      • If using a stir bar, ensure the stir plate provides smooth, vigorous stirring throughout the distillation.

  • Possible Cause 2: Heating Rate is Too High.

    • Explanation: Aggressive heating can cause the liquid to boil too rapidly, leading to bumping and poor separation.

    • Solution: Heat the distillation flask gradually using a heating mantle connected to a variable transformer. An oil bath can provide more uniform and controllable heating.

Problem 3: The product is not distilling over at the expected temperature/pressure.
  • Possible Cause 1: Inaccurate Pressure Reading.

    • Explanation: The pressure gauge (manometer) may be faulty or improperly placed, leading to an incorrect reading of the system's true pressure.

    • Solution:

      • Calibrate your manometer against a known standard.

      • Ensure the manometer is positioned correctly in the vacuum line, between the cold trap and the distillation apparatus, to get an accurate reading of the pressure at the still head.

  • Possible Cause 2: Insufficient Insulation.

    • Explanation: Heat loss from the distillation head and condenser neck can cause the vapor to re-condense before reaching the collection point, a phenomenon known as "refluxing."

    • Solution: Loosely wrap the distillation head and the fractionating column (if used) with glass wool or aluminum foil to minimize heat loss and ensure a stable vapor temperature.

Problem 4: The distillate is still colored or appears impure.
  • Possible Cause 1: Distillation Rate is Too Fast.

    • Explanation: Distilling too quickly can cause higher-boiling impurities to be carried over into the receiving flask along with the product, a process known as entrainment.

    • Solution: Reduce the heating rate to allow for a slow, steady distillation rate (typically 1-2 drops per second). This allows for proper equilibration between the liquid and vapor phases, ensuring good separation.

  • Possible Cause 2: Presence of a Close-Boiling Impurity.

    • Explanation: If an impurity has a boiling point very close to that of 4-FIDC under vacuum, simple distillation may not be sufficient.

    • Solution: Employ fractional distillation by inserting a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the distillation head. This increases the number of theoretical plates and enhances separation efficiency.

Experimental Protocol & Workflow

Step-by-Step Vacuum Distillation Procedure
  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (round-bottom flask, distillation head, condenser, receiving flask) to remove any moisture. Assemble the apparatus while the glass is still warm and allow it to cool under a stream of dry nitrogen or argon.

  • System Assembly: Assemble the distillation apparatus as shown in the diagram below. Use high-vacuum grease on all joints. Ensure the system is airtight.

  • Charging the Flask: Charge the round-bottom flask with the crude 4-FIDC and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Turn on the cooling water to the condenser. Close the system to the atmosphere and slowly open the connection to the vacuum pump. Allow the system to evacuate to the target pressure (e.g., 3-5 mmHg).[8]

  • Heating: Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point for 4-FIDC at your operating pressure, switch to a new receiving flask to collect the pure product. The pure product should be a colorless liquid.

    • Final Fraction: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Shutdown: Remove the heating source and allow the system to cool completely. Slowly and carefully vent the system with an inert gas (e.g., nitrogen) before turning off the vacuum pump.

  • Storage: Transfer the purified, colorless 4-FIDC to a clean, dry, amber glass bottle with a tightly sealed cap. Store under an inert atmosphere in a cool, dry place away from moisture.[7]

Workflow Diagram

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_shutdown Shutdown & Storage prep_glass 1. Oven-Dry All Glassware assemble 2. Assemble Apparatus (Grease Joints) prep_glass->assemble start_vac 4. Apply Vacuum & Cooling Water charge_flask 3. Charge Flask with Crude 4-FIDC & Stir Bar assemble->charge_flask heat 5. Begin Stirring & Gradual Heating collect_fore 6a. Collect Fore-run start_vac->heat heat->collect_fore collect_main 6b. Collect Main Fraction (Colorless Liquid) collect_fore->collect_main stop 7. Stop Heating Before Dryness collect_main->stop cool 8. Cool System Completely vent 9. Vent with Inert Gas cool->vent store 10. Store Purified Product Under Inert Atmosphere vent->store

Caption: Workflow for the vacuum distillation of this compound.

References

Technical Support Center: Anhydrous Handling of 4-Fluoroisophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling of 4-fluoroisophthaloyl dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for experiments requiring anhydrous conditions. As Senior Application Scientists, we understand the critical nature of maintaining a moisture-free environment when working with reactive compounds like acyl chlorides. This resource, presented in a question-and-answer format, addresses common challenges and provides practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when working with 4-fluoroisophthaloyl dichloride?

A1: 4-Fluoroisophthaloyl dichloride, like other acyl chlorides, is highly susceptible to hydrolysis.[1][2][3] The two acyl chloride functional groups are highly electrophilic due to the electron-withdrawing effects of the carbonyl oxygen and the chlorine atoms.[1] When exposed to even trace amounts of water, the compound will rapidly react to form 4-fluoroisophthalic acid and hydrochloric acid gas.[3][4] This reaction is often vigorous and exothermic.[1] The formation of these byproducts will not only consume your starting material, leading to reduced yields, but can also interfere with the desired reaction pathway and complicate purification.

Q2: What are the primary sources of moisture in a typical laboratory setting?

A2: Moisture can be introduced from several seemingly benign sources:

  • Atmospheric Humidity: The air in the laboratory is a significant source of moisture.

  • Glassware: A thin film of water molecules readily adsorbs onto the surface of glassware.[5][6]

  • Solvents: Many common organic solvents can absorb water from the atmosphere if not stored and handled correctly.[7]

  • Reagents: Other reagents in the reaction mixture may contain residual water.

  • Transfer Equipment: Syringes, cannulas, and spatulas can carry moisture if not properly dried.

Q3: What is the immediate visual evidence of accidental moisture contamination?

A3: If 4-fluoroisophthaloyl dichloride comes into contact with moisture, you may observe fuming. This is due to the formation of hydrochloric acid (HCl) gas, which then reacts with atmospheric moisture to form an aerosol of aqueous HCl.[8] You might also notice a change in the physical state of the compound, as the solid dichloride is converted to the corresponding dicarboxylic acid.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low, and I suspect hydrolysis of the 4-fluoroisophthaloyl dichloride.

  • Question: How can I rigorously dry my glassware to eliminate adsorbed moisture?

    • Answer: Simply air-drying your glassware is insufficient. For optimal results, oven-dry all glassware at a minimum of 125°C for at least 4 hours, or preferably overnight.[5][6] Assemble the hot glassware and allow it to cool to room temperature under a stream of dry, inert gas (nitrogen or argon).[5][6] This "flame-drying" technique, where the glassware is heated under vacuum and then flushed with inert gas, is also highly effective.

  • Question: What is the most effective way to ensure my solvents are anhydrous?

    • Answer: While commercially available anhydrous solvents are a good starting point, it is best practice to dry and degas them in the lab.[9] Distillation from an appropriate drying agent is a highly effective method.[9] For example, toluene can be dried by distillation from sodium, and chlorinated solvents can be distilled from calcium hydride.[9] Alternatively, passing the solvent through a column of activated alumina or molecular sieves can effectively remove water.[9][10]

    Experimental Protocol: Solvent Drying and Degassing

    Objective: To prepare anhydrous and deoxygenated solvent for a moisture-sensitive reaction.

    Method: Freeze-Pump-Thaw Degassing [5]

    • Preparation: Assemble a Schlenk flask containing the solvent to be dried and degassed. The flask should not be more than half full.

    • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

    • Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes any dissolved gases from the solid solvent.

    • Thawing: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely.

    • Repetition: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases and trace moisture.

    • Inert Gas Backfill: After the final thaw, backfill the flask with a dry, inert gas such as argon or nitrogen. The solvent is now ready for use.

Problem 2: I am observing inconsistent results, possibly due to intermittent exposure to the atmosphere during reagent transfer.

  • Question: What are the best techniques for transferring anhydrous solvents and liquid reagents?

    • Answer: Syringe and cannula transfer techniques are standard for handling air- and moisture-sensitive liquids.[5][6] Use a clean, oven-dried syringe and needle.[6] Purge the syringe with inert gas before drawing up the liquid. To transfer the liquid, pierce the septum of the reagent bottle with the needle and pressurize the bottle with an inert gas. The positive pressure will push the liquid into the syringe.[5] For transfers between flasks, a double-tipped needle (cannula) is often used.

  • Question: How should I handle and transfer solid 4-fluoroisophthaloyl dichloride?

    • Answer: Handling solid 4-fluoroisophthaloyl dichloride should ideally be performed in a glovebox with an inert atmosphere.[9][11] If a glovebox is not available, you can use a Schlenk line and a positive flow of inert gas to create a localized inert environment while you quickly transfer the solid.

    Workflow for Solid Reagent Transfer Under Inert Atmosphere

    G cluster_glovebox Glovebox Method cluster_schlenk Schlenk Line Method A Weigh Solid in Glovebox B Seal Container A->B C Transfer to Reaction Flask (Positive Inert Gas Flow) D Quickly Add Solid C->D E Reseal Reaction Flask D->E

    Caption: Methods for transferring solid 4-fluoroisophthaloyl dichloride.

Problem 3: My reaction is failing, and I suspect the 4-fluoroisophthaloyl dichloride has degraded during storage.

  • Question: What are the proper storage conditions for 4-fluoroisophthaloyl dichloride?

    • Answer: 4-Fluoroisophthaloyl dichloride should be stored in a tightly sealed container under a dry, inert atmosphere.[12][13] A desiccator or a glovebox is an ideal storage environment. Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[12][13]

  • Question: How can I test the quality of my 4-fluoroisophthaloyl dichloride if I suspect degradation?

    • Answer: You can perform a simple qualitative test by carefully adding a small amount of the compound to anhydrous alcohol (e.g., ethanol) in the presence of a base like pyridine.[3] The rapid formation of an ester, which can often be detected by its characteristic odor or confirmed by thin-layer chromatography (TLC), indicates that the acyl chloride is still reactive. For a more quantitative assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the purity of the compound.

Data Summary

ParameterRecommended ConditionRationale
Glassware Preparation Oven-dried at >125°C for >4 hours, cooled under inert gasRemoves adsorbed water film[5][6]
Solvent Purity Anhydrous grade, freshly distilled from a suitable drying agentMinimizes water content in the reaction medium[9][14]
Atmosphere Dry Nitrogen or ArgonPrevents reaction with atmospheric moisture and oxygen[9][11]
Reagent Transfer Syringe, cannula, or glovebox techniquesAvoids exposure to the laboratory atmosphere[5][6][11]
Storage Tightly sealed container under inert gas in a desiccatorPrevents hydrolysis and degradation over time[12][13]

Logical Flow of Anhydrous Reaction Setup

Caption: Step-by-step workflow for setting up a reaction under anhydrous conditions.

References

Preventing gelation during polymerization with 4-fluoroisophthaloyl dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polymerization with 4-Fluoroisophthaloyl Dichloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for polymerization reactions involving 4-fluoroisophthaloyl dichloride. This guide, structured in a responsive question-and-answer format, is designed to provide senior-level scientific support for troubleshooting common issues, with a primary focus on preventing gelation.

Section 1: Understanding the Challenge: Gelation

This first section addresses the fundamental principles behind gelation in step-growth polymerization.

Q1: What is gelation and why is it a critical failure point in my polymerization?

A: Gelation is the point during a polymerization reaction where the system transitions from a viscous liquid (a "sol") to an elastic solid (a "gel").[1][2] This occurs with the formation of a cross-linked, three-dimensional polymer network of theoretically infinite molecular weight.[1][2] Before the gel point, the reaction mixture consists of soluble polymer chains of varying sizes.[1] At the gel point, a single, macroscopic molecule spans the entire reaction vessel, leading to a sudden and irreversible loss of fluidity and solubility.[1][2]

For applications requiring soluble or melt-processable polymers (e.g., for fiber spinning, film casting, or formulation), gelation is a critical failure. The cross-linked material is typically intractable, cannot be processed further, and represents a loss of valuable materials.

Q2: What are the primary chemical reasons for unexpected gelation when using 4-fluoroisophthaloyl dichloride?

A: While 4-fluoroisophthaloyl dichloride is a difunctional monomer designed to produce linear polymers, gelation arises from reaction pathways that introduce branching points, leading to a cross-linked network. The average number of reactive sites per monomer (functionality) in the system must be greater than two for this to occur.[2] There are three primary suspects for this unwanted increase in functionality:

  • Trifunctional Impurities: The most common cause is the presence of impurities with three or more reactive groups. For example, a small amount of trimesoyl chloride in your 4-fluoroisophthaloyl dichloride monomer, or a triamine impurity in your diamine co-monomer, can act as a potent cross-linking agent.

  • Side Reactions: Under certain conditions, side reactions can create branch points on the polymer backbone. While the C-F bond is generally stable under typical polycondensation conditions, aggressive temperatures or specific catalysts could potentially lead to unforeseen reactivity. More commonly, side reactions involving the highly reactive acyl chloride groups can occur.[3][4][5]

  • Stoichiometric Imbalance Leading to Amine Salt Gelation: In polyamide synthesis, the reaction produces hydrogen chloride (HCl) as a byproduct.[3] If not effectively neutralized, this HCl can react with the basic amine groups of the diamine monomer or the growing polymer chain.[3][6][7] This forms an insoluble and unreactive amine salt, which can precipitate and cause the system to gel, effectively halting productive polymerization.[3][6][7]

Section 2: Proactive Control & Troubleshooting

This section provides actionable guidance for preventing gelation before and during your experiment.

Q3: My reaction is gelling prematurely. How can I verify monomer purity and remove potential cross-linking impurities?

A: Rigorous monomer purification is the most critical proactive step. Commercially available monomers may contain isomeric impurities or byproducts from their synthesis that can induce cross-linking.

Recommended Actions:

  • Purification of 4-Fluoroisophthaloyl Dichloride:

    • Vacuum Distillation: This is the preferred method for purifying acyl chlorides. The significant difference in boiling points between the difunctional monomer and potential trifunctional impurities (like trichlorobenzenes or trimesoyl chloride) allows for effective separation.

    • Recrystallization: Slow recrystallization from a non-reactive, dry solvent (e.g., anhydrous hexane) can also be effective.[8] The process involves dissolving the monomer in a minimal amount of warm solvent and then cooling slowly to allow pure crystals to form, leaving impurities in the mother liquor.[8]

  • Purification of Diamine Co-monomers:

    • Recrystallization: Most aromatic diamines are crystalline solids and can be purified effectively by recrystallization from an appropriate solvent system (e.g., ethanol/water mixtures).

    • Sublimation: For thermally stable diamines, vacuum sublimation is an excellent method for achieving high purity.

  • Purity Verification:

    • Melting Point Analysis: A sharp, well-defined melting point that matches the literature value is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.

    • Spectroscopy (NMR, FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools to confirm the chemical structure and identify any unexpected functional groups that could signify impurities.[9][10]

Q4: How does stoichiometry affect gelation, and what is the best practice for ensuring a precise 1:1 molar ratio?

A: In step-growth polymerization, achieving a high molecular weight linear polymer is critically dependent on having a precise 1:1 stoichiometric ratio of reactive functional groups (e.g., -COCl and -NH2).[3][11] An excess of either monomer leads to chain ends being capped by that monomer, which limits the molecular weight.[3]

While a slight stoichiometric imbalance typically limits molecular weight rather than causing gelation, it can exacerbate problems. For instance, an excess of diamine could react with the HCl byproduct, increasing the risk of amine salt gelation.[12]

Best Practices for Stoichiometric Control:

  • Accurate Mass Measurement: Use a calibrated analytical balance and account for the purity of each monomer in your calculations.

  • Titration of Monomers: For diamines, a simple acid-base titration can determine the exact concentration of amine groups, accounting for any non-reactive impurities or absorbed water.

  • Controlled Monomer Addition: Instead of mixing both monomers at once, consider dissolving the diamine in the reaction solvent and then adding the 4-fluoroisophthaloyl dichloride solution dropwise. This allows for better control over the reaction and heat dissipation.

Q5: What are the optimal reaction conditions (solvent, temperature, atmosphere) for a low-temperature solution polymerization to avoid gelation?

A: Low-temperature solution polycondensation is a standard and highly effective method for preparing high-performance aramids from diamines and diacid chlorides.[6][7] The conditions are specifically chosen to maximize polymer chain growth while minimizing side reactions.

ParameterRecommended ConditionRationale (Why it Prevents Gelation)
Solvent Anhydrous polar aprotic amide solvents (e.g., N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP)). Often with a solubilizing salt like LiCl or CaCl₂.[6]These solvents are excellent at dissolving the monomers and the resulting polymer, preventing precipitation.[6][7] Critically, they also act as effective acid acceptors, trapping the HCl byproduct at low temperatures and suppressing the formation of insoluble amine salts that cause gelation.[6][7]
Temperature 0°C to room temperature (typically starting at 0°C and allowing to slowly warm).[6][7]Lower temperatures slow down potential side reactions that could lead to branching. It also enhances the HCl-trapping ability of the amide solvent.[6] High temperatures can accelerate undesirable reactions.[3]
Atmosphere Dry, inert atmosphere (Nitrogen or Argon).4-fluoroisophthaloyl dichloride is highly reactive and sensitive to moisture.[3][13][14] Water will hydrolyze the acyl chloride groups to carboxylic acids, which act as chain terminators, disrupt stoichiometry, and prevent high molecular weight polymer formation.[3][13]
Stirring Efficient mechanical stirring.Ensures the reaction mixture is homogeneous, promotes efficient heat transfer, and prevents localized high concentrations of reactants which can lead to uncontrolled side reactions.

Section 3: Recommended Protocol & Workflow

This section provides a concrete experimental plan and visual workflow for minimizing gelation risk.

Detailed Protocol: Low-Temperature Solution Polymerization of an Aramid

This protocol outlines a robust method for synthesizing a linear aromatic polyamide using 4-fluoroisophthaloyl dichloride and a generic aromatic diamine (e.g., m-phenylenediamine).

Materials & Equipment:

  • Purified 4-fluoroisophthaloyl dichloride

  • Purified aromatic diamine

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous Lithium Chloride (LiCl)

  • Oven-dried, multi-neck flask with a mechanical stirrer, nitrogen inlet/outlet, and addition funnel

  • Ice/water bath

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried overnight at >120°C to remove all traces of water. Assemble the reactor while hot under a positive flow of dry nitrogen.

  • Solvent & Monomer Preparation:

    • In the main reaction flask, dissolve the aromatic diamine (1.00 molar equivalent) and anhydrous LiCl (e.g., 5 wt% of the final polymer solution) in anhydrous DMAc under a nitrogen atmosphere.

    • In a separate, dry flask, prepare a concentrated solution of 4-fluoroisophthaloyl dichloride (1.00 molar equivalent) in anhydrous DMAc. Transfer this solution to the addition funnel.

  • Reaction Initiation: Cool the diamine solution in the main flask to 0°C using an ice/water bath. Begin vigorous mechanical stirring.

  • Controlled Addition: Add the 4-fluoroisophthaloyl dichloride solution dropwise from the addition funnel to the cooled, stirred diamine solution over a period of 30-60 minutes. A rapid increase in viscosity should be observed.

  • Polymerization: After the addition is complete, maintain the reaction at 0°C for another 1-2 hours. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 12-24 hours. The reaction should result in a very viscous, clear polymer solution (dope).

  • Isolation: The polymer can be isolated by pouring the viscous solution into a non-solvent like methanol or water in a blender. This will precipitate the polymer as a fibrous solid, which can then be collected by filtration, washed thoroughly to remove solvent and salts, and dried under vacuum.

Workflow Visualization

The following diagram illustrates the critical steps and decision points in a controlled polymerization workflow designed to prevent gelation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_outcome Phase 3: Outcome & Analysis Monomer_Purity Monomer Purification (Distillation / Recrystallization) Purity_Check Purity Verification (MP, NMR, FTIR) Monomer_Purity->Purity_Check Stoichiometry Precise Stoichiometry (Calculation & Titration) Purity_Check->Stoichiometry Setup Dissolve Diamine & Salt in Anhydrous Solvent Stoichiometry->Setup Glassware Dry Glassware & Inert Atmosphere Setup Glassware->Setup Cooling Cool to 0°C Setup->Cooling Addition Slow, Dropwise Addition of Dichloride Solution Cooling->Addition Polymerize Stir at 0°C -> RT (12-24h) Addition->Polymerize Success High Viscosity Soluble Polymer Polymerize->Success Ideal Path Failure Gel Formation (Insoluble) Polymerize->Failure Trouble Path Analysis Characterize Polymer (GPC, Rheology) Success->Analysis

Caption: Controlled polymerization workflow to prevent gelation.

Section 4: Reactive Troubleshooting and Analysis

This final section covers what to do when things go wrong and how to analyze the results.

Q6: The reaction viscosity is increasing much faster than expected. Can I save the batch?

A: A rapid, uncontrolled viscosity increase is a sign of incipient gelation. Immediate action is required:

  • Dilution: Quickly add a significant amount of pre-chilled, anhydrous solvent to the reaction. This can sometimes slow the cross-linking reactions enough to prevent the formation of a single, spanning network.

  • Quenching: If dilution is not working, terminate the reaction by adding a monofunctional "capping" agent, such as a small amount of aniline or benzoyl chloride. This will react with the growing chain ends and prevent further polymerization and cross-linking. While this will limit the final molecular weight, it may salvage the material as a soluble, lower-molecular-weight polymer.

Q7: My reaction has already formed a solid gel. Can it be reversed, and how can I analyze the material to understand what happened?

A: Once a covalently cross-linked gel has formed, the process is generally irreversible. The material will not redissolve in any solvent, although it may swell.[15][16] The focus should shift to analysis to prevent future failures.

Analytical Techniques for Post-Mortem Analysis:

  • Solubility Test: The most straightforward test. A truly cross-linked polymer will not dissolve but will only swell in a good solvent.[15] A hyperbranched but not cross-linked polymer may still be soluble.[15]

  • Gel Permeation Chromatography (GPC/SEC): Attempt to dissolve a small portion of the material. If any fraction is soluble, GPC can provide information on its molecular weight distribution.[9][15] The presence of an extremely high molecular weight shoulder or insoluble material that clogs the column is indicative of cross-linking. GPC coupled with a viscometer can also provide evidence of branching.[17]

  • Rheology: Dynamic mechanical analysis (DMA) or rheometry on the gel itself can confirm its solid-like nature.[10][15] A key indicator of a cross-linked network is the presence of a residual modulus (storage modulus, G') even above the polymer's melting or glass transition temperature.[15]

  • Solid-State NMR: This advanced technique can sometimes provide structural information about the cross-link points within the insoluble gel network.

By methodically addressing monomer purity, stoichiometry, and reaction conditions, the risk of gelation during polymerization with 4-fluoroisophthaloyl dichloride can be effectively managed, leading to the successful synthesis of high-performance linear polymers.

References

Technical Support Center: Recrystallization of 4-Fluorobenzene-1,3-dioyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-fluorobenzene-1,3-dioyl dichloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their synthetic applications. As a highly reactive diacyl chloride, its purification via recrystallization presents unique challenges, primarily centered around its extreme sensitivity to moisture.[1] This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure you can achieve the desired purity safely and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning the recrystallization of this compound.

Q1: What is the best solvent system for recrystallizing this compound?

Answer: The ideal solvent for recrystallization must meet two primary criteria: it must be completely anhydrous (water-free), and it should exhibit a significant difference in solubility for the compound at high versus low temperatures.[2] For this compound, non-polar aprotic solvents are the preferred choice.

A common and effective system is a mixture of a non-polar solvent in which the compound is sparingly soluble at room temperature, such as hexane , and a slightly more polar, anhydrous solvent to aid initial dissolution, like anhydrous diethyl ether or dichloromethane . The general strategy is to dissolve the crude solid in a minimal amount of the better solvent (e.g., dichloromethane) at an elevated temperature, followed by the slow addition of the anti-solvent (e.g., hexane) until the solution becomes cloudy (the saturation point). Slow cooling will then induce crystallization.

SolventBoiling Point (°C)RoleKey Considerations
Hexane ~69 °CAnti-solvent / Primary SolventExcellent for inducing crystallization due to low solubility of the product. Must be rigorously dried.
Heptane ~98 °CAnti-solvent / Primary SolventSimilar to hexane but with a higher boiling point, which can be useful for dissolving stubborn impurities.
Dichloromethane (DCM) ~40 °CCo-solventGood for initial dissolution. Its high volatility requires a well-sealed apparatus to prevent solvent loss.
Anhydrous Diethyl Ether ~35 °CCo-solventEffective for dissolving the compound, but its very low boiling point and high flammability require extreme care.
Toluene ~111 °CPrimary SolventCan be used as a single solvent if solubility characteristics are favorable, but its high boiling point can make final drying difficult.

Always use freshly dried, anhydrous solvents for all steps.

Q2: Why is moisture control so critical, and what are the consequences of hydrolysis?

Answer: this compound is an acyl chloride, a class of compounds known for their high reactivity towards nucleophiles, especially water.[1][2] The two acyl chloride functional groups are highly electrophilic.[2] When exposed to even trace amounts of moisture (e.g., from the atmosphere or wet glassware), the compound will rapidly and irreversibly hydrolyze.

This hydrolysis reaction converts the acyl chloride groups back to the corresponding carboxylic acid, forming 4-fluoroisophthalic acid and releasing corrosive hydrogen chloride (HCl) gas.[1][3]

Consequences of Hydrolysis:

  • Reduced Yield: The desired product is consumed, leading to significant yield loss.

  • Impurities: The resulting carboxylic acid is a major impurity that can be difficult to separate from the final product.

  • Safety Hazard: The evolution of HCl gas is a respiratory irritant and can cause corrosion.[1]

Hydrolysis

Fig 1. Hydrolysis of the target compound.
Q3: What are the primary impurities I should expect in my crude material?

Answer: The impurities in your crude this compound will largely depend on its synthesis method. Typically, it is synthesized from 4-fluoroisophthalic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6]

Common Impurities:

  • Unreacted 4-Fluoroisophthalic Acid: Incomplete reaction is a common source of this impurity.

  • Hydrolysis Product (4-Fluoroisophthalic Acid): As discussed in Q2, this forms from exposure to moisture post-synthesis.

  • Residual Chlorinating Agent: Excess thionyl chloride or oxalyl chloride may remain. These are often volatile and can be removed under vacuum, but non-volatile byproducts can persist.[7]

  • Colored Byproducts: Dark discoloration can result from impurities in the starting materials or from side reactions occurring at elevated temperatures during synthesis.[7]

  • Mono-acyl Chloride Intermediate: The intermediate compound where only one of the two carboxylic acid groups has been converted to an acyl chloride.

Understanding these potential impurities is key to designing an effective purification strategy. Recrystallization is particularly effective at removing the less soluble carboxylic acid starting material and the hydrolysis product.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the cooling process is too rapid.[8]

Causality & Solution Workflow:

OilingOut

Fig 2. Troubleshooting 'Oiling Out'.

Step-by-Step Recovery:

  • Re-dissolve: Gently heat the mixture until the oil completely redissolves into a clear solution.

  • Adjust Solvent (if needed): If you suspect the solvent system is the issue, add a small amount of the "good" solvent (e.g., DCM) to ensure complete dissolution at the elevated temperature.

  • Slow Cooling: This is the most critical step.[8][9] Do not place the flask directly on the benchtop or in an ice bath. Instead, insulate the flask (e.g., by wrapping it in glass wool or placing it in a large beaker) to ensure the temperature drops as slowly as possible.

  • Induce Crystallization: If crystals are still reluctant to form, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Adding a single, pure seed crystal is also highly effective.

Q5: Crystal formation is very poor, or no crystals have formed at all after cooling. What should I do?

Answer: This is a common issue that usually points to using too much solvent during the initial dissolution step.[8] If the solution is not saturated or supersaturated upon cooling, crystallization will not occur.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a slow stream of inert gas (e.g., nitrogen or argon). Be cautious not to evaporate too much.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try slowly adding a miscible, anhydrous anti-solvent (like hexane) to the warm solution until it becomes persistently cloudy. Then, add a drop or two of the original solvent to clarify and allow it to cool slowly.[10]

  • Induce Crystallization: Use the scratching or seeding techniques described in Q4.

  • Cool Further: Once the solution has reached room temperature slowly, place it in an ice-water bath and then a freezer to maximize crystal formation, but only after initial crystals have formed at room temperature.[8]

Q6: The final product is discolored (e.g., yellow or brown). How can I obtain a colorless product?

Answer: Discoloration often indicates the presence of persistent, colored impurities that were not fully removed during recrystallization.[7]

Purification Strategy:

  • Activated Charcoal Treatment: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated charcoal.

    • Procedure: Dissolve the crude, colored product in the minimum amount of hot solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Action: Swirl the hot mixture for a few minutes to allow for adsorption.

  • Hot Filtration: The charcoal, along with the adsorbed impurities, must be removed from the hot solution before it cools. This is done via a "hot filtration" step using a pre-heated funnel and fluted filter paper. This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8]

  • Recrystallize: Allow the hot, filtered, and now colorless solution to cool slowly as you would in a standard recrystallization.

Section 3: Experimental Protocol & Workflow

This section provides a validated, step-by-step protocol for the recrystallization of this compound.

Mandatory Safety Precautions
  • Work Environment: All operations must be conducted inside a certified chemical fume hood.[1][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.

  • Anhydrous Conditions: This is the most critical parameter. All glassware must be oven- or flame-dried immediately before use. The entire procedure must be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1][7] Use septa and needles for liquid transfers where possible.

  • Reactivity: Acyl chlorides react violently with water and alcohols.[3] Keep these substances away from the reaction setup.

Step-by-Step Recrystallization Protocol

Workflow

Fig 3. General Recrystallization Workflow.
  • Preparation: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.

  • Dissolution: Place the crude this compound into the flask. Through the condenser, add a minimal amount of warm, anhydrous dichloromethane with stirring until the solid just dissolves.

  • Saturation: While the solution is still warm, slowly add warm, anhydrous hexane (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of warm, anhydrous dichloromethane to make the solution clear again.

  • Cooling: Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask will promote the formation of larger, purer crystals.[9]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 30 minutes to maximize the yield of crystals.

  • Isolation: Set up a Schlenk filtration apparatus (or a standard Büchner funnel purged with inert gas) with a filter paper. Quickly filter the cold slurry under vacuum, maintaining a positive pressure of inert gas over the funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold, anhydrous hexane to remove any soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.

  • Purity Assessment: Check the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[8]

References

Validation & Comparative

A Comparative Guide to Polyamide Synthesis: 4-Fluorobenzene-1,3-dioyl Dichloride vs. Isophthaloyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and advanced materials, the choice of monomers is a critical determinant of the final properties of a polymer. In the realm of high-performance polyamides, the selection of the diacyl chloride monomer can significantly influence characteristics such as thermal stability, solubility, and mechanical strength. This guide provides an in-depth technical comparison between two key monomers: 4-fluorobenzene-1,3-dioyl dichloride and its non-fluorinated analog, isophthaloyl chloride, in the context of polyamide synthesis.

Introduction: The Strategic Importance of Monomer Selection

Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal and mechanical properties.[1] The synthesis of these materials typically involves the polycondensation of an aromatic diamine with an aromatic diacyl chloride.[1] Isophthaloyl chloride has long been a standard monomer in the production of meta-aramids, such as Nomex®, valued for their thermal stability and chemical resistance.[2]

The introduction of fluorine atoms into the polymer backbone represents a strategic approach to augmenting material properties.[3] this compound, a fluorinated derivative of isophthaloyl chloride, offers a pathway to novel polyamides with tailored characteristics. The high electronegativity and stability of the carbon-fluorine bond can impart enhanced chemical resistance, while the presence of the fluorine atom can disrupt polymer chain packing, leading to improved solubility in organic solvents—a crucial factor for processability.[3]

This guide will explore the nuances of employing these two monomers, supported by experimental data and protocols, to provide a clear understanding of their respective impacts on polyamide properties.

Monomer Reactivity and Polymerization Dynamics

Both this compound and isophthaloyl chloride are highly reactive molecules due to the two electrophilic acyl chloride groups.[3] These groups readily undergo nucleophilic attack by the amine groups of a diamine monomer, leading to the formation of amide linkages and the elimination of hydrogen chloride.

The primary application for both monomers is in polycondensation reactions with aromatic diamines to synthesize aromatic polyamides.[3] The polymerization is typically carried out at low temperatures in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[1]

Below is a generalized workflow for the synthesis of aromatic polyamides using either diacyl chloride.

Polymerization_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Reaction Polycondensation Reaction cluster_Polymer_Processing Polymer Processing Diamine Aromatic Diamine in Anhydrous Solvent Reaction_Vessel Reaction Vessel (Inert Atmosphere, Low Temp) Diamine->Reaction_Vessel Initial Charge Diacyl_Chloride Diacyl Chloride (Fluorinated or Non-fluorinated) Diacyl_Chloride->Reaction_Vessel Slow Addition Precipitation Precipitation in Non-solvent (e.g., Ethanol) Reaction_Vessel->Precipitation Polymer Solution Washing Washing and Drying Precipitation->Washing Polymer_Product Final Polyamide Product Washing->Polymer_Product

Caption: Generalized workflow for aromatic polyamide synthesis.

Comparative Performance Analysis: The Impact of Fluorination

The substitution of a hydrogen atom with a fluorine atom on the benzene ring of the diacyl chloride monomer has profound effects on the properties of the resulting polyamide.

Solubility

One of the most significant advantages of incorporating fluorine is the enhanced solubility of the resulting polymers.[3][4] Aromatic polyamides are notoriously difficult to process due to their poor solubility in common organic solvents.[5] The introduction of a fluorine atom disrupts the regular packing of the polymer chains, weakening the intermolecular forces and allowing solvent molecules to penetrate more easily.[3]

PropertyPolyamide from Isophthaloyl ChloridePolyamide from this compound
Solubility in NMP Sparingly Soluble to SolubleReadily Soluble
Solubility in DMAc Sparingly Soluble to SolubleReadily Soluble
Solubility in THF InsolubleSoluble in some cases
Solubility in Chloroform InsolubleSoluble in some cases

Table 1: Comparative solubility of polyamides.

This enhanced solubility is a critical advantage for applications requiring solution-based processing, such as the casting of films and the spinning of fibers.[4]

Thermal Properties

Aromatic polyamides are prized for their high thermal stability. The introduction of fluorine does not compromise this essential property and can, in some cases, enhance it.[4] The strong C-F bond contributes to the overall thermal robustness of the polymer backbone.

PropertyPolyamide from Isophthaloyl ChloridePolyamide from this compound
Glass Transition Temp. (Tg) 230-280 °C206-285 °C[4]
5% Weight Loss Temp. (TGA) ~450 °C442-460 °C[4]

Table 2: Comparative thermal properties of polyamides.

As the data indicates, fluorinated polyamides maintain high glass transition temperatures and decomposition temperatures, making them suitable for high-temperature applications.[4]

Mechanical and Electrical Properties

Furthermore, fluorination can significantly alter the electrical properties of a polymer. The introduction of fluorine can lower the dielectric constant, which is a desirable characteristic for materials used in microelectronics and high-frequency applications.[3]

Experimental Protocol: Synthesis of an Aromatic Polyamide

The following is a representative low-temperature solution polycondensation protocol for the synthesis of an aromatic polyamide. This procedure can be adapted for both this compound and isophthaloyl chloride.

Materials:

  • Aromatic diamine (e.g., m-phenylenediamine)

  • Diacyl chloride (this compound or isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

  • Ethanol (for precipitation)

  • Nitrogen gas supply

Procedure:

  • Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine and LiCl in anhydrous NMP under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Diacyl Chloride Addition: Slowly add the diacyl chloride as a solid or dissolved in a small amount of anhydrous NMP to the stirred diamine solution. The addition should be done portion-wise over 30-60 minutes to control the exothermic reaction.

  • Polymerization: After the complete addition of the diacyl chloride, maintain the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred ethanol.

  • Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot water and ethanol to remove unreacted monomers, solvent, and LiCl.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Synthesis_Protocol A Dissolve Diamine & LiCl in NMP at 0°C B Slowly Add Diacyl Chloride A->B C Stir at 0°C for 1-2h B->C D Stir at Room Temp for 12-24h C->D E Precipitate in Ethanol D->E F Filter and Wash Polymer E->F G Dry under Vacuum F->G

Caption: Step-by-step synthesis protocol.

Conclusion: A Tale of Two Monomers

Both this compound and isophthaloyl chloride are valuable monomers for the synthesis of high-performance aromatic polyamides. The choice between them is dictated by the desired properties of the final polymer.

  • Isophthaloyl chloride remains a cost-effective and reliable choice for producing robust, thermally stable aramids for a wide range of applications.

  • This compound offers a strategic advantage when enhanced solubility, processability, and specific electrical properties are required. The introduction of fluorine provides a powerful tool for fine-tuning polymer characteristics to meet the demands of advanced applications in electronics, aerospace, and specialty membranes.

For researchers and developers, understanding the structure-property relationships imparted by these monomers is key to innovating the next generation of high-performance materials.

References

A Comparative Guide to the Purity Analysis of 4-Fluorobenzene-1,3-dioyl Dichloride: HPLC vs. NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

4-Fluorobenzene-1,3-dioyl dichloride, also known as 4-fluoroisophthaloyl dichloride, is a highly reactive aromatic acyl chloride that serves as a crucial intermediate in the synthesis of advanced organic molecules and high-performance polymers.[1] Its bifunctional nature, with two electrophilic acyl chloride groups, allows it to be a cornerstone monomer in polycondensation reactions, leading to materials like aramids and polyamides with enhanced thermal stability, chemical resistance, and modified electrical properties due to the incorporated fluorine atom.[1]

Given its role as a precursor, the purity of this compound is paramount. Impurities, such as residual starting materials (e.g., 4-fluoroisophthalic acid), by-products from synthesis (e.g., mono-acylated intermediates), or degradation products, can significantly impact the kinetics of polymerization, alter the final properties of the material, and compromise the safety and efficacy of downstream active pharmaceutical ingredients (APIs).[2][3][4] Therefore, robust and validated analytical methods are essential for its quality control.

This guide provides an in-depth comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to guide researchers in selecting the most appropriate method for their needs.

The Analytical Challenge: Reactivity of the Acyl Chloride Moiety

The primary challenge in analyzing this compound stems from the high reactivity of its acyl chloride functional groups. These groups are highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis back to the corresponding carboxylic acid. This instability poses a significant problem for traditional reversed-phase HPLC, which often employs aqueous mobile phases.[5] Direct injection of the compound would lead to on-column degradation, rendering the quantitative results inaccurate and irreproducible.

To overcome this, analytical strategies must be employed to create a stable analyte suitable for analysis. This guide will detail a pre-column derivatization approach for HPLC and contrast it with the direct analysis capabilities of qNMR.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry. However, for acyl chlorides, its application requires a crucial preparatory step: derivatization.

Causality: The Imperative of Pre-column Derivatization

To prevent hydrolysis and ensure analytical accuracy, the reactive this compound must be converted into a stable, less reactive derivative before chromatographic analysis.[5][6][7] A common and effective strategy is to react the acyl chloride with a simple alcohol, such as methanol, to form the corresponding stable methyl ester (dimethyl 4-fluoroisophthalate). This derivative is significantly more stable under typical reversed-phase HPLC conditions and possesses a strong chromophore (the aromatic ring) for reliable UV detection.[5]

Experimental Protocol: HPLC Analysis via Methanol Derivatization

Part A: Sample Derivatization

  • Standard/Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Derivatization Reaction: Add 10 mL of anhydrous methanol to the flask. Cap the flask and sonicate for 15 minutes to ensure complete conversion of the diacyl chloride to the dimethyl ester. The methanol acts as both the derivatizing agent and the solvent.

  • Dilution: Dilute to the mark with a 50:50 mixture of acetonitrile and water. This solution is the stock sample.

  • Working Standard/Sample: Further dilute the stock solution as needed to fall within the linear range of the calibration curve.

Part B: HPLC Method Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Provides excellent separation for moderately polar aromatic compounds like the methyl ester derivative.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) Acetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 30% B to 90% B over 15 minutes, hold for 3 min A gradient elution ensures efficient separation of the main component from potential impurities with different polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Detection UV at 240 nm The aromatic ring of the derivative provides strong UV absorbance at this wavelength.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.

| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |

Method Validation According to ICH Q2(R1) Guidelines

Any HPLC method used for purity determination must be validated to ensure it is fit for purpose.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: A linear relationship between the concentration and the detector response. Typically, a correlation coefficient (r²) of ≥0.998 is required.[9]

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, expressed as the Relative Standard Deviation (RSD). For assays, an RSD of ≤2% is generally acceptable.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. The LOQ is the value used for reporting trace impurities.[9][10]

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample react Derivatize with Methanol weigh->react dilute Dilute to Working Conc. react->dilute inject Inject into HPLC dilute->inject Transfer separate Chromatographic Separation (C18) inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peak Areas detect->integrate Generate Chromatogram calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Purity Determination by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR offers a powerful and direct alternative to chromatographic methods. It is considered a primary ratio method of measurement because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[11][12]

Causality: The Power of a Primary Method

Unlike HPLC, which is a relative technique that compares the response of a sample to that of a reference standard, qNMR can determine the absolute purity of a compound without needing a chemically identical standard.[11] This is achieved by comparing the integrated signal of the analyte to that of a certified internal standard of a different compound.[13] This approach offers several distinct advantages:

  • Direct Measurement: Eliminates the need to source or synthesize a high-purity reference standard of the analyte itself.[11][14]

  • Structural Confirmation: The same experiment provides quantitative data and confirms the chemical structure of the analyte and any impurities present.[11]

  • Speed: Method development is often significantly faster than for chromatography.[11][14]

  • Orthogonality: qNMR provides a mechanistically different assessment of purity compared to chromatography, making it an excellent confirmatory technique.[13]

For this compound, both ¹H and ¹⁹F NMR can be leveraged for a comprehensive purity profile.

Experimental Protocol: ¹H qNMR Analysis (Internal Standard Method)
  • Selection of Internal Standard (IS): Choose a high-purity (certified) internal standard that is soluble in the same deuterated solvent and has ¹H signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the this compound sample into a vial.

    • Accurately weigh about 10-15 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d or Acetone-d₆).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1) — typically 5 times the longest T₁ relaxation time of any proton being integrated — to ensure complete signal relaxation and accurate integration. A 30° pulse angle is also commonly used.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[13]:

    Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

The ¹⁹F NMR Advantage

For a fluorinated compound, ¹⁹F NMR provides a highly specific and sensitive tool for purity assessment.[15][16]

  • High Specificity: The ¹⁹F nucleus has a wide chemical shift range and there is virtually no background noise, making it easy to detect and quantify fluorine-containing impurities.[17][18]

  • Orthogonal Data: It can identify impurities that may not be visible in the ¹H NMR spectrum or that may co-elute with the main peak in HPLC.

  • Simplified Spectra: ¹⁹F spectra are often simpler than ¹H spectra, making integration and quantification more straightforward.

The same qNMR principles using an internal standard (a fluorine-containing one, like trifluoroacetic acid) can be applied.[16]

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh_s Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_s->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum (Quantitative Conditions) dissolve->acquire Transfer process Process Spectrum (Phase, Baseline) acquire->process Generate Spectrum integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity (qNMR Formula) integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Objective Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR depends on the specific analytical goal, available resources, and the stage of drug development.

FeatureHPLC with DerivatizationQuantitative NMR (qNMR)
Analytical Principle Relative method (comparison to a reference standard).Primary method (direct quantification against an internal standard).[11]
Sample Preparation Multi-step: derivatization required, followed by dilution.Simple: accurate weighing and dissolution.
Information Provided Primarily quantitative (purity based on peak area %).Quantitative (absolute purity) and qualitative (structural confirmation).[11]
Impurity Detection Excellent for separating and quantifying known impurities. Can achieve very low LOD/LOQ.[10]Identifies and quantifies any proton-bearing or fluorine-bearing impurity with a signal. Excellent for structural elucidation of unknown impurities.[19]
Throughput Lower, due to longer run times and method development.Higher, with rapid acquisition times once parameters are set.[14]
Specificity Dependent on chromatographic resolution. Co-elution can be an issue.High, based on unique chemical shifts. ¹⁹F NMR is exceptionally specific for fluorinated compounds.[15]
Robustness Can be affected by column aging, mobile phase composition, and derivatization efficiency.Highly robust and transferable between instruments.
Primary Use Case Routine QC, stability studies, quantification of known low-level impurities.Purity assessment of reference standards, primary purity assignment, structural confirmation, analysis of complex mixtures.

Conclusion and Recommendation

Both HPLC and qNMR are powerful, validated techniques for the purity analysis of this compound, yet they offer fundamentally different and complementary information.

  • HPLC with pre-column derivatization is a highly sensitive method ideal for routine quality control where the primary goal is to separate and quantify a profile of known impurities against a reference standard. Its strength lies in achieving very low limits of quantitation for trace analysis.

  • Quantitative NMR (¹H and ¹⁹F) stands out as a more direct, rapid, and robust method for determining absolute purity. It does not require a reference standard of the analyte and simultaneously provides invaluable structural information. The use of ¹⁹F qNMR, in particular, offers an unparalleled level of specificity for this fluorinated compound, ensuring that no significant fluorine-containing impurities are overlooked.

For comprehensive quality assessment, particularly during process development and for the certification of reference materials, an orthogonal approach is strongly recommended.[13] Employing both HPLC and qNMR provides a self-validating system. qNMR can be used to assign the absolute purity value, while HPLC can be used to generate a detailed impurity profile. This dual strategy ensures the highest level of confidence in the quality, safety, and consistency of this compound, safeguarding the integrity of the advanced materials and pharmaceuticals derived from it.

References

The Fluorine Advantage: A Comparative Guide to the Enhanced Mechanical Properties of Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Kevlar® – The Quest for Superior Aromatic Polyamides

Aromatic polyamides, or aramids, represent a cornerstone of high-performance polymers, renowned for their exceptional thermal stability and mechanical strength, famously exemplified by materials like Kevlar®.[1][2] These properties stem from their rigid backbones composed of aromatic rings and the strong, directional hydrogen bonds between polymer chains.[3] However, the very characteristics that impart their remarkable strength also lead to significant processing challenges, primarily their poor solubility in common organic solvents.[2][4] This intractability has historically limited their application in forms other than fibers.

The strategic incorporation of fluorine atoms into the aromatic polyamide backbone has emerged as a transformative approach to overcome these limitations. This guide provides a comprehensive comparison of fluorinated and non-fluorinated aromatic polyamides, elucidating the profound influence of fluorine on their mechanical properties. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed methodologies for the synthesis and characterization of these advanced materials. The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, disrupts the tight chain packing and reduces the cohesive energy density, which in turn enhances solubility without significantly compromising thermal stability.[3][4][5] This guide will demonstrate that fluorination is not merely a means to improve processability but a pathway to a new generation of aromatic polyamides with a unique and advantageous balance of properties.

The Role of Fluorine: A Molecular Perspective

The introduction of fluorine into the polymer chain induces several key changes at the molecular level that collectively enhance the material's bulk properties:

  • Disruption of Chain Packing: The bulky nature of fluorine atoms, particularly in trifluoromethyl groups, sterically hinders the close packing of polymer chains.[5][6] This disruption reduces the crystallinity of the material, often rendering it amorphous, which is a primary contributor to increased solubility.[3][6]

  • Reduced Interchain Interactions: Fluorine's high electronegativity creates strong C-F bonds, but it also leads to weaker intermolecular forces (van der Waals forces) compared to the hydrogen bonds that dominate non-fluorinated aramids. This reduction in interchain attraction further aids in improving solubility.

  • Enhanced Thermal Stability: The high strength of the C-F bond contributes to the overall thermal stability of the polymer, often maintaining or even slightly improving the degradation temperature compared to their non-fluorinated counterparts.[7]

  • Lower Dielectric Constant: The presence of fluorine lowers the overall polarizability of the polymer, resulting in a lower dielectric constant, a desirable property for applications in microelectronics.[8][9]

Experimental Methodologies

Synthesis of Fluorinated Aromatic Polyamides: A Step-by-Step Protocol

The following protocol outlines a common method for the synthesis of fluorinated aromatic polyamides via direct polycondensation, a widely used technique due to its efficiency and the high molecular weights of the resulting polymers.[4]

Materials:

  • Fluorinated diamine (e.g., 4,4'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Triphenyl phosphite (TPP) and Pyridine (condensing agents)

  • Calcium chloride (CaCl2) (optional, to enhance solubility)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120°C overnight to remove any moisture.

  • Reaction Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

  • Dissolution: Under an inert atmosphere, add the fluorinated diamine, aromatic dicarboxylic acid, and NMP to the flask. If needed, add CaCl2 to aid in the dissolution of the monomers and the resulting polymer.

  • Initiation: Once the monomers are completely dissolved, add pyridine and triphenyl phosphite to the solution.

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain for 3-6 hours with continuous stirring. The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation: After the reaction is complete, cool the viscous solution to room temperature and slowly pour it into a beaker of methanol with vigorous stirring. This will cause the polymer to precipitate out as a fibrous solid.

  • Purification: Filter the polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and condensing agents.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization Techniques

The synthesized fluorinated aromatic polyamides are typically characterized using a suite of analytical techniques to determine their structure, molecular weight, and physical properties.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Confirms the chemical structure of the polymer by identifying characteristic absorption bands for amide N-H stretching (around 3300 cm⁻¹), amide C=O stretching (around 1660 cm⁻¹), and C-F stretching in CF₃ groups (in the range of 1100-1300 cm⁻¹).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's molecular structure. ¹H NMR is used to identify the protons in the aromatic rings and amide groups, while ¹⁹F NMR is specific for analyzing the fluorine-containing moieties.[10]

  • Wide-Angle X-ray Diffraction (WAXD): Determines the crystallinity of the polymer. Amorphous polymers, typical of many fluorinated aramids, will show a broad halo, whereas semi-crystalline materials will exhibit sharp diffraction peaks.[3][6][8]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides the decomposition temperature (Td).[11]

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the polymer, which is a key indicator of its thermal properties and processing window.[4]

  • Mechanical Testing: Tensile tests are performed on polymer films to measure key mechanical properties such as tensile strength, Young's modulus, and elongation at break.[4]

Comparative Performance Data

The introduction of fluorine has a marked and generally positive effect on the mechanical and physical properties of aromatic polyamides. The following tables summarize typical data comparing fluorinated and non-fluorinated analogs.

Table 1: Solubility of Aromatic Polyamides

Polymer TypeSolventSolubility
Non-Fluorinated Aramid (e.g., Kevlar®)Concentrated H₂SO₄Soluble
NMP, DMAc, DMFInsoluble
Fluorinated AramidNMP, DMAc, DMFSoluble at room temperature[3][4]
Tetrahydrofuran (THF)Soluble[3]
m-cresolSoluble[3]

Table 2: Thermal Properties of Aromatic Polyamides

PropertyNon-Fluorinated AramidFluorinated Aramid
Glass Transition Temperature (Tg)> 350 °C259 - 317 °C[4]
10% Weight Loss Temperature (Td10)~500 - 550 °C~475 - 540 °C[1][11]

Table 3: Mechanical Properties of Aromatic Polyamide Films

PropertyNon-Fluorinated Aramid (Typical Fiber Properties)Fluorinated Aramid Films
Tensile Strength> 3 GPa87 - 135 MPa[4]
Young's Modulus> 100 GPa2.0 - 3.2 GPa[1][4]
Elongation at Break2 - 4%8 - 25%[1][4]

Visualizing the Process and Structure

Synthesis Workflow

SynthesisWorkflow Monomers Fluorinated Diamine + Aromatic Dicarboxylic Acid Reaction Polycondensation (100-120°C, 3-6h) Monomers->Reaction Dissolve in Solvent NMP/Pyridine/TPP Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Cool and Pour Purification Washing with Methanol/Water Precipitation->Purification Filter Drying Vacuum Drying Purification->Drying Polymer Fluorinated Aromatic Polyamide Drying->Polymer

Caption: Workflow for the synthesis of fluorinated aromatic polyamides.

Molecular Structure Comparison

MolecularStructure cluster_non_fluorinated Non-Fluorinated Aramid (Kevlar®) cluster_fluorinated Fluorinated Aramid Kevlar -[CO-C6H4-CO-NH-C6H4-NH]n- Fluorinated -[CO-Ar-CO-NH-Ar(CF3)-NH]n-

Caption: Comparison of non-fluorinated and fluorinated aramid structures.

Discussion: Interpreting the Data

The data presented clearly illustrates the profound impact of fluorine incorporation on the properties of aromatic polyamides.

  • Enhanced Solubility and Processability: The most significant advantage of fluorination is the dramatic improvement in solubility.[3][4] While traditional aramids require harsh solvents like concentrated sulfuric acid, their fluorinated counterparts readily dissolve in common organic solvents such as NMP, DMAc, and even THF.[3][4] This enhanced solubility is a direct result of the disrupted chain packing caused by the bulky trifluoromethyl groups, which weakens the strong interchain hydrogen bonding.[3][5] This allows for the solution casting of flexible and transparent films, opening up a wide range of new applications beyond fibers.[3][4]

  • Maintained High Thermal Stability: Despite the disruption of the highly ordered structure, fluorinated aromatic polyamides retain excellent thermal stability.[3] The glass transition temperatures (Tg) remain high, typically in the range of 259-317°C, and the decomposition temperatures are comparable to their non-fluorinated analogs.[4] This is attributed to the inherent strength of the aromatic backbone and the high bond energy of the C-F bond.[7]

  • Tailorable Mechanical Properties: While the tensile strength and modulus of solution-cast fluorinated aramid films are lower than those of highly oriented aramid fibers like Kevlar®, they are still impressive for engineering plastics, with tensile strengths reaching up to 135 MPa and moduli up to 3.2 GPa.[1][4] A key advantage is the significantly higher elongation at break, which can be up to 25%.[1] This indicates that fluorinated aramid films are not only strong but also tough and flexible, a desirable combination for many applications.

Conclusion: A New Frontier for High-Performance Polymers

The incorporation of fluorine into aromatic polyamides represents a pivotal advancement in the field of high-performance polymers. By strategically modifying the molecular architecture, it is possible to overcome the long-standing challenge of poor processability that has limited the broader application of aramids. Fluorinated aromatic polyamides offer an exceptional combination of high thermal stability, excellent solubility in common organic solvents, and robust mechanical properties in the form of tough, flexible films. This unique balance of characteristics makes them highly attractive for a variety of advanced applications, including as dielectric materials in microelectronics, high-temperature films, and membranes for gas separation. The ability to tailor their properties through the selection of different fluorinated monomers and diacids opens up a vast design space for the creation of new materials with precisely controlled performance characteristics, heralding a new era for aromatic polyamides.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Fluorobenzene-1,3-dioyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Fluorobenzene-1,3-dioyl dichloride, also known as 4-fluoroisophthaloyl dichloride, is a highly reactive aromatic acyl chloride that serves as a critical building block in advanced materials science.[1][2] Its bifunctional nature, with two highly electrophilic acyl chloride groups, makes it an essential monomer for the synthesis of high-performance polymers such as fluorinated aramids and polyamides.[3] The incorporation of a fluorine atom into the polymer backbone can impart desirable properties, including enhanced chemical resistance, thermal stability, and modified electrical characteristics.[3]

Given its role as a foundational precursor, the absolute and unambiguous confirmation of its molecular structure is paramount. Impurities or isomeric variants can have profound consequences on polymerization reactions and the final properties of the material. This guide provides a comprehensive comparison of analytical methodologies, grounded in practical expertise, to establish a self-validating system for the structural elucidation of this compound.

The Orthogonal Analytical Philosophy: A Multi-Faceted Approach to Certainty

No single analytical technique can provide a complete structural picture. A robust validation strategy relies on an orthogonal approach, where multiple, complementary methods are employed. Each technique probes a different aspect of the molecule's properties, and their collective agreement provides an irrefutable confirmation of the structure. This multi-pronged strategy ensures that the limitations of one method are compensated for by the strengths of another.

Orthogonal approach for structural confirmation. cluster_core Structural Hypothesis cluster_techniques Analytical Techniques cluster_validation Validation Structure Proposed Structure: This compound IR FTIR Spectroscopy (Functional Groups) Structure->IR NMR NMR Spectroscopy (Connectivity & Environment) Structure->NMR MS Mass Spectrometry (Mass & Formula) Structure->MS XRAY X-Ray Crystallography (3D Structure) Structure->XRAY Confirmation Confirmed Structure IR->Confirmation NMR->Confirmation MS->Confirmation XRAY->Confirmation

Caption: An orthogonal workflow for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Principle: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds.

Expertise & Causality: For a highly reactive molecule like an acyl chloride, FT-IR is the first line of analysis. Its primary utility is the swift confirmation of the critical carbonyl (C=O) group of the acyl chloride and the carbon-fluorine (C-F) bond. The high electronegativity of the chlorine atom attached to the carbonyl carbon increases the frequency of the C=O stretching vibration compared to a standard ketone or carboxylic acid.[4]

Experimental Protocol
  • Sample Preparation: Due to the moisture sensitivity of acyl chlorides, a non-hydrolytic method is essential. A thin film is prepared by applying a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a dilute solution in a dry, IR-transparent solvent like chloroform (CHCl₃) can be used in a sealed liquid cell.

  • Data Acquisition: A background spectrum of the empty salt plates or the solvent-filled cell is collected.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Expected Data & Interpretation

The FT-IR spectrum provides a distinct "fingerprint" for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
C=O StretchAcyl Chloride (COCl)1750-1815StrongThe strong dipole of the C=O bond and the electron-withdrawing effect of chlorine result in a very intense absorption at high frequency.[3]
C=C StretchAromatic Ring1400-1600MediumThese bands confirm the presence of the benzene ring.
C-F StretchFluoroaromatic1000-1300StrongThe C-F bond is highly polarized, leading to a strong, characteristic absorption band.[3]
C-H StretchAromatic C-H3000-3100Weak-MediumConfirms the presence of hydrogens on the aromatic ring.
C-Cl StretchAcyl Chloride (C-Cl)~700-850MediumProvides secondary confirmation of the acyl chloride functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[5] CDCl₃ is a common choice, but its acidity should be considered due to the sample's reactivity.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Experiments: A suite of experiments should be performed:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Direct observation of the fluorine nucleus.

    • (Optional) 2D NMR (COSY, HSQC): For unambiguous assignment of proton-proton and proton-carbon correlations.

A. ¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum will reveal three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The powerful electron-withdrawing nature of the two acyl chloride groups and the fluorine atom will shift these signals significantly downfield.[3]

B. ¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show six signals for the aromatic carbons and two signals for the carbonyl carbons. A key diagnostic feature is the coupling between the carbon and fluorine nuclei (C-F coupling), which is observed through the bond.[7] Fluorine-19 is 100% abundant with a spin of 1/2, so this coupling is always present and highly informative.[7]

C. ¹⁹F NMR: The Fluorine Probe

¹⁹F NMR is extremely sensitive and provides a clean spectrum with a single signal for this molecule. The chemical shift provides information about the electronic environment, and its coupling to adjacent protons confirms its position on the aromatic ring.

Summary of Expected NMR Data
NucleusExpected Chemical Shift (ppm, relative to TMS/CFCl₃)Expected MultiplicityCoupling Constants (J) in HzRationale
¹H NMR ~8.0 - 8.53 distinct signals (d, dd, t)J(H,H) ≈ 8 Hz, J(H,F) ≈ 2-9 HzThe precise splitting pattern (doublet, doublet of doublets, etc.) confirms the substitution pattern on the ring.
¹³C NMR Aromatic: ~125-140, Carbonyl: ~165-1708 distinct signals¹J(C,F) ≈ 240-260 Hz, ²J(C,F) ≈ 20-25 Hz, ³J(C,F) ≈ 5-10 HzThe large one-bond C-F coupling is unmistakable proof of a direct C-F bond. Smaller couplings to ortho and meta carbons confirm the substitution pattern.[7]
¹⁹F NMR ~ -100 to -120Triplet of doubletsJ(F,H) ≈ 5-9 HzCoupling to the two ortho protons and one meta proton provides definitive evidence of its position at C4.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through isotopic patterns and fragmentation, offers strong evidence for the elemental composition.

Expertise & Causality: For a compound containing chlorine, MS is exceptionally powerful due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of two chlorine atoms in this compound will generate a highly characteristic isotopic cluster for the molecular ion peak (M⁺), with relative intensities that can be precisely predicted.

Typical workflow for Mass Spectrometry. cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction (e.g., GC-MS, Direct Infusion) Ionization Ionization (e.g., Electron Ionization, EI) Sample->Ionization Vaporization Analysis Mass Analysis (m/z measurement) Ionization->Analysis Ion Acceleration Detection Detection & Spectrum Generation Analysis->Detection Ion Separation

References

A Comparative Guide to High-Performance Polyamides: Benchmarking the Performance of Polyamides from 4-Fluoroisophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Comparison of Fluorinated Aromatic Polyamides.

The strategic incorporation of fluorine atoms into polymer backbones has emerged as a powerful tool for tailoring material properties, leading to the development of high-performance polymers with exceptional characteristics. Among these, aromatic polyamides synthesized from fluorinated monomers are gaining significant attention for their potential in demanding applications, including advanced materials science and drug delivery systems. This guide provides a comprehensive performance benchmark of polyamides derived from 4-fluoroisophthaloyl dichloride, comparing them against established aromatic polyamide alternatives.

The introduction of fluorine, a highly electronegative element, into the isophthaloyl chloride monomer imparts unique attributes to the resulting polyamide. The strong carbon-fluorine bond and the steric hindrance offered by the fluorine atom influence key material properties such as thermal stability, solubility, and dielectric performance. This guide will delve into these aspects, supported by experimental data and detailed protocols, to provide a clear understanding of the advantages and trade-offs associated with this class of fluorinated polyamides.

Comparative Performance Analysis

To objectively assess the performance of polyamides synthesized from 4-fluoroisophthaloyl dichloride, a comparative analysis is presented against two well-established aromatic polyamides: poly(m-phenylene isophthalamide), derived from isophthaloyl chloride and m-phenylenediamine, and poly(p-phenylene terephthalamide), derived from terephthaloyl chloride and p-phenylenediamine.

Disclaimer: Specific experimental data for polyamides derived directly from 4-fluoroisophthaloyl dichloride is limited in publicly available literature. The data presented here for the fluorinated polyamide is based on closely related analogues, specifically those synthesized from 5-(4-trifluoromethylphenoxy)isophthaloyl dichloride, as a predictive benchmark.[1]

Thermal Properties

The thermal stability of a polymer is a critical parameter for applications requiring high-temperature resistance. This is typically evaluated by determining the glass transition temperature (Tg) and the thermal decomposition temperature (TGA).

PropertyPolyamide from 4-Fluoroisophthaloyl Dichloride AnaloguePoly(m-phenylene isophthalamide)Poly(p-phenylene terephthalamide)
Glass Transition Temperature (Tg) 206–285 °C[1]~275 °C>350 °C
5% Weight Loss Temperature (TGA) 442–460 °C (in N2)[1]~440 °C[2]>500 °C

The data suggests that polyamides from the fluorinated isophthaloyl dichloride analogue exhibit a broad range of glass transition temperatures, which can be tailored by the choice of the diamine monomer. Their thermal decomposition temperatures are comparable to or slightly higher than poly(m-phenylene isophthalamide), indicating excellent thermal stability.

Mechanical Properties

The mechanical integrity of a material is crucial for its structural applications. Key parameters include tensile strength, tensile modulus, and elongation at break.

PropertyPolyamide from 4-Fluoroisophthaloyl Dichloride AnaloguePoly(m-phenylene isophthalamide)Poly(p-phenylene terephthalamide)
Tensile Strength 73.5–85.4 MPa[3]~85 MPa~3.6 GPa (fiber)
Tensile Modulus 2.06–2.72 GPa[3]~3.5 GPa~130 GPa (fiber)
Elongation at Break 6.4–9.3%[3]~30%~2.5% (fiber)

Polyamides based on the fluorinated analogue demonstrate good tensile strength and modulus, making them suitable for applications requiring robust materials. Their elongation at break is lower than the more flexible poly(m-phenylene isophthalamide) but higher than the rigid-rod poly(p-phenylene terephthalamide).

Solubility

The processability of aromatic polyamides is often limited by their poor solubility in common organic solvents. The incorporation of fluorine can significantly enhance solubility.

SolventPolyamide from 4-Fluoroisophthaloyl Dichloride AnaloguePoly(m-phenylene isophthalamide)Poly(p-phenylene terephthalamide)
N-Methyl-2-pyrrolidone (NMP) Soluble[1]SolubleInsoluble
N,N-Dimethylacetamide (DMAc) Soluble[1]SolubleInsoluble
Dimethylformamide (DMF) Soluble[1]SolubleInsoluble
Dimethyl Sulfoxide (DMSO) Soluble[1]SolubleInsoluble

The enhanced solubility of the fluorinated polyamides in a range of polar aprotic solvents is a significant advantage, facilitating their processing into films, coatings, and membranes.

Dielectric Properties

The low polarity of the C-F bond often leads to materials with lower dielectric constants, which is advantageous for applications in microelectronics.

PropertyPolyamide from 4-Fluoroisophthaloyl Dichloride AnaloguePoly(m-phenylene isophthalamide)
Dielectric Constant (1 MHz) 3.26–3.57[3]~3.44[2]

The fluorinated polyamide analogue exhibits a dielectric constant in a similar range to poly(m-phenylene isophthalamide), suggesting its potential for use in electronic applications where good insulating properties are required.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following section outlines the detailed experimental methodologies for the synthesis and characterization of these polyamides.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This method is widely used for the preparation of high-molecular-weight aromatic polyamides under mild reaction conditions.

Materials:

  • Aromatic diamine (e.g., m-phenylenediamine)

  • Aromatic diacid chloride (e.g., 4-fluoroisophthaloyl dichloride, isophthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution. The diacid chloride can be added as a solid or as a solution in a small amount of anhydrous NMP.

  • After the addition is complete, add a small amount of anhydrous pyridine to act as an acid scavenger.

  • Allow the reaction to proceed at 0-5 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-6 hours.

  • The viscous polymer solution is then poured into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • The fibrous polymer is collected by filtration, washed thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • The final product is dried in a vacuum oven at 80-100 °C to a constant weight.

G cluster_synthesis Polyamide Synthesis Workflow Diamine Aromatic Diamine in NMP ReactionVessel Reaction at 0-5°C Diamine->ReactionVessel DiacidChloride Aromatic Diacid Chloride DiacidChloride->ReactionVessel Stirring Stirring at Room Temp ReactionVessel->Stirring Precipitation Precipitation in Methanol Stirring->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Polyamide Final Polyamide Product Drying->Polyamide

Workflow for Polyamide Synthesis.
Characterization Techniques

The following standard test methods are employed to evaluate the properties of the synthesized polyamides.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC according to ASTM D3418. A sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tg is taken as the midpoint of the inflection in the heat flow curve.

  • Thermogravimetric Analysis (TGA): The thermal stability is assessed using TGA following ASTM E1131. The sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere, and the weight loss as a function of temperature is recorded. The temperature at which 5% weight loss occurs is reported.

Mechanical Testing:

  • Tensile Properties: Tensile strength, tensile modulus, and elongation at break are measured on thin film samples according to ASTM D638. The films are cast from a polymer solution and dried. The tests are performed on a universal testing machine at a constant crosshead speed.

Dielectric Analysis:

  • Dielectric Constant: The dielectric constant is determined using a precision LCR meter at a frequency of 1 MHz, following the procedures outlined in ASTM D150. Measurements are performed on thin film samples placed between two electrodes.

G cluster_characterization Polymer Characterization Workflow Polyamide Synthesized Polyamide Thermal Thermal Analysis Polyamide->Thermal Mechanical Mechanical Testing Polyamide->Mechanical Dielectric Dielectric Analysis Polyamide->Dielectric DSC DSC (ASTM D3418) - Glass Transition (Tg) Thermal->DSC TGA TGA (ASTM E1131) - Decomposition Temp. Thermal->TGA Tensile Tensile Test (ASTM D638) - Strength, Modulus, Elongation Mechanical->Tensile LCR LCR Meter (ASTM D150) - Dielectric Constant Dielectric->LCR

Workflow for Polymer Characterization.

Conclusion

Polyamides synthesized from 4-fluoroisophthaloyl dichloride and its analogues represent a promising class of high-performance materials. The incorporation of fluorine into the polymer backbone leads to a unique combination of properties, including good thermal stability, enhanced solubility, and favorable dielectric characteristics. When benchmarked against traditional aromatic polyamides, these fluorinated variants offer a compelling alternative for applications where processability and specific performance attributes are critical. The improved solubility, in particular, opens up new avenues for their use in advanced coatings, films, and membranes. Further research and development in this area are likely to uncover even more opportunities for these versatile materials in various scientific and industrial fields.

References

Assessing the Effect of the Fluorine Position on Polyamide Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] However, their applications are often limited by poor solubility, which complicates processing. A key strategy to enhance solubility and tailor other critical properties is the incorporation of fluorine atoms into the polymer backbone.[1][2] This guide provides a comparative analysis of how the positional isomerism of fluorine substituents on the aromatic rings of polyamide monomers influences the final properties of the polymer. We will delve into the underlying mechanisms and present experimental data to illustrate the profound effects of ortho-, meta-, and para- fluorine substitution on thermal stability, solubility, dielectric performance, and mechanical strength.

Mechanistic Insights: The "Fluorine Effect"

The introduction of fluorine, the most electronegative element, into a polymer chain imparts a unique combination of steric and electronic effects that fundamentally alter polymer properties.

  • Electronegativity and Polarity: The strong carbon-fluorine (C-F) bond is highly polar. This high electronegativity significantly reduces the polarization of the molecular chains, which is a primary factor in lowering the dielectric constant.[3][4]

  • Steric Hindrance: The bulky nature of fluorine atoms or trifluoromethyl (-CF3) groups disrupts the regular, tight packing of polymer chains.[3][5] This increased intermolecular spacing, or fractional free volume, hinders the formation of strong interchain hydrogen bonds, which are characteristic of traditional aramids. This disruption is a key reason for the enhanced solubility of fluorinated polyamides in organic solvents.[1][2]

  • Bond Strength: The C-F bond is exceptionally strong, contributing to the high thermal stability and radiation resistance of fluorinated polymers.[3]

The position of the fluorine atom on the aromatic ring dictates the extent of these effects. For instance, a fluorine atom in the ortho position to the amide linkage will exert a more significant steric hindrance on the rotation of the polymer backbone compared to a meta or para substitution. This, in turn, directly influences properties like the glass transition temperature (Tg) and solubility.

Comparative Analysis of Fluorinated Polyamide Properties

The strategic placement of fluorine atoms allows for the fine-tuning of polyamide properties for specific high-performance applications, from advanced microelectronics to aerospace materials.[2][3]

Thermal Stability

Fluorination generally enhances the thermal stability of polyamides. The strong C-F bond requires more energy to break, leading to higher decomposition temperatures.

  • Glass Transition Temperature (Tg): The introduction of bulky -CF3 groups can increase the rigidity of the polymer chain by restricting intramolecular rotations, leading to a higher Tg.[3] Polyamides with -CF3 groups have been reported with Tg values well over 300°C.[5][6]

  • Decomposition Temperature (Td): Fluorinated polyamides consistently exhibit high 10% weight loss temperatures (Td10), often exceeding 450-500°C in a nitrogen atmosphere, indicating their suitability for high-temperature applications.[1][2]

PropertyNon-Fluorinated Polyamide (Typical)Fluorinated Polyamide (Example)Effect of Fluorine
Glass Transition Temp. (Tg) 200-280°C259-317°C[2]Increase
10% Weight Loss Temp. (Td10) ~450°C> 500°C[2]Increase

Table 1. General comparison of thermal properties between non-fluorinated and fluorinated aromatic polyamides.

Solubility

One of the most significant advantages of fluorination is the dramatic improvement in solubility.[1] Traditional aramids are often only soluble in highly corrosive solvents like concentrated sulfuric acid.

  • Mechanism: Fluorine atoms, particularly bulky -CF3 groups, disrupt the intermolecular hydrogen bonding and chain packing that make non-fluorinated aramids insoluble.[1][5]

  • Positional Effect: An unsymmetrical arrangement of fluorine substituents can further enhance solubility by creating a less regular polymer structure.[6] Fluorinated polyamides become soluble in a range of common amide-type polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even less polar solvents like tetrahydrofuran (THF) in some cases.[2]

Dielectric Properties

For applications in 5G/6G communications and advanced electronics, materials with a low dielectric constant (Dk or ε) and low dielectric loss (Df) are essential to minimize signal delay and energy dissipation.

  • Mechanism: The high electronegativity of fluorine reduces the overall molecular polarizability.[3][4] Furthermore, the increased free volume created by bulky fluorine groups reduces the number of polarizable units per volume, further lowering the dielectric constant.[3][7]

  • Performance: Fluorinated polyamides and polyimides can achieve very low dielectric constants, sometimes as low as 2.22 to 2.8 at 1 MHz, making them highly competitive materials for microelectronic applications.[2][3] The substitution position and structure of the fluorine moieties have a pronounced influence on the dielectric constant.[4]

PropertyConventional Polyimide (Kapton®)Fluorinated Polyamide/PolyimideEffect of Fluorine
Dielectric Constant (Dk) @ 1 MHz ~3.42.2 - 2.8[2][3]Decrease
Dielectric Loss (Df) @ 1 MHz ~0.002< 0.007[3]Minimal Change/Slight Increase
Water Absorption 2-3%1.5 - 2.1%[2]Decrease

Table 2. Comparison of dielectric properties. Fluorination significantly lowers the dielectric constant and reduces water absorption, which is critical for maintaining stable dielectric performance.

Mechanical Properties

The introduction of fluorine can have mixed effects on mechanical properties, presenting a trade-off between strength and flexibility.

  • Strength and Modulus: The rigidity of the C-F bond can increase the stiffness of the polymer chain, leading to a higher elastic modulus and tensile strength.[3] Tensile strengths for fluorinated polyamides are often in the range of 76-135 MPa.[2]

  • Elongation at Break: The same factors that enhance solubility—disrupted chain packing and increased free volume—can reduce intermolecular van der Waals forces. This may lead to a decrease in the material's elongation at break, making it less flexible.[3]

Experimental Section

Synthesis Protocol: Direct Polycondensation

This protocol describes a common method for synthesizing fluorinated aromatic polyamides, known as the Yamazaki-Higashi polycondensation method.[5][6]

SynthesisWorkflow

Step-by-Step Methodology:

  • Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the fluorinated aromatic diamine (e.g., 2,2'-bis(trifluoromethyl)benzidine), the aromatic dicarboxylic acid (e.g., terephthalic acid), N-methyl-2-pyrrolidone (NMP), and pyridine.

  • Activation: Stir the mixture under a gentle nitrogen flow until all solids are completely dissolved. Add triphenyl phosphite (TPP) as the activating agent.

  • Polycondensation: Heat the reaction mixture to 100-110°C and maintain this temperature with continuous stirring for 3 to 4 hours. The solution will become increasingly viscous as the polymer forms.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Isolation: Collect the polymer by filtration. Wash the collected solid thoroughly with hot methanol and then water to remove any residual solvent and byproducts.

  • Drying: Dry the final polymer powder in a vacuum oven at 80-100°C for 24 hours.

Characterization Protocols
  • Thermal Analysis (DSC/TGA):

    • Sample Prep: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan or a ceramic TGA crucible.

    • TGA Analysis: Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere to determine the decomposition temperature (Td).

    • DSC Analysis: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a rate of 10-20°C/min. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve of the second heating scan.

  • Film Casting for Mechanical and Dielectric Testing:

    • Prepare a 10-15 wt% solution of the polyamide in DMAc.

    • Cast the solution onto a clean, flat glass plate.

    • Heat the plate in an oven at 80°C for 4 hours, followed by 150°C for 1 hour, and finally at 250°C for 1 hour under vacuum to remove the solvent and form a uniform film.

    • Peel the film from the plate for subsequent testing.

Structure-Property Relationships: The Positional Impact

The specific placement of fluorine on the aromatic ring creates a predictable hierarchy of effects on polymer properties. This relationship is crucial for designing materials with a desired performance profile.

PropertyRelationship

  • Ortho Position: Substitution at the ortho position relative to the amide linkage introduces the most significant steric hindrance. This severely restricts bond rotation, leading to the highest glass transition temperatures (Tg) and the greatest disruption of chain packing. Consequently, ortho-fluorinated polyamides typically exhibit the best solubility and the lowest dielectric constants.

  • Meta Position: This position introduces asymmetry into the polymer chain, which also disrupts packing and enhances solubility, though generally to a lesser extent than ortho substitution. It offers a balance between improved processability and maintaining good mechanical properties.

  • Para Position: Substitution at the para position has the least steric effect on the polymer backbone. This allows the polymer chains to remain relatively linear and pack more densely.[8] As a result, para-fluorinated polyamides tend to exhibit the highest mechanical strength and thermal stability but have more limited solubility compared to their ortho and meta isomers.

Conclusion and Outlook

The position of fluorine substituents on the aromatic rings of polyamide monomers is a powerful tool for materials design. By strategically choosing between ortho, meta, and para positions, researchers can precisely control key properties. Ortho-substitution is ideal for applications requiring maximum solubility and the lowest dielectric constant, such as advanced dielectrics. Para-substitution is favored when mechanical strength and thermal stability are paramount. Meta-substitution provides a versatile balance between these extremes. This ability to fine-tune performance ensures that fluorinated polyamides will continue to be enabling materials for the next generation of high-performance technologies in electronics, aerospace, and beyond.

References

A Comparative Guide to the Characterization of Novel Polyamides Derived from 4-Fluorobenzene-1,3-dioyl Dichloride and Aromatic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative characterization of a novel series of aromatic polyamides. By reacting 4-fluorobenzene-1,3-dioyl dichloride with a selection of aromatic diamines possessing varied structural features, we aim to elucidate the intricate relationships between molecular architecture and macroscopic properties. This document is intended for researchers and scientists in materials science and polymer chemistry, offering both theoretical insights and practical, field-tested protocols.

The introduction of fluorine into polymer backbones is a well-established strategy to enhance key performance characteristics. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and solubility in organic solvents, along with desirable dielectric properties.[1] The single fluorine substituent on the diacid chloride in our study is expected to impart a unique balance of properties, potentially disrupting chain packing just enough to improve processability without significantly compromising the high-performance characteristics associated with aromatic polyamides.

Our investigation will focus on comparing polyamides synthesized from three distinct aromatic diamines to probe the effects of chain flexibility and steric hindrance:

  • 4,4'-oxydianiline (ODA): Introduces a flexible ether linkage.

  • 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (HFBODA): Contains both ether linkages and bulky, fluorine-rich hexafluoroisopropylidene groups.

  • 2,2'-bis(trifluoromethyl)benzidine (TFMB): A rigid diamine with bulky trifluoromethyl pendants.

Through systematic characterization, we will construct a detailed performance map for these novel materials, providing valuable data for their potential application in advanced electronics, aerospace, and separation membranes.

Experimental Design & Rationale

A successful polymer characterization workflow is a self-validating system. Each step is designed not only to measure a property but also to provide feedback on the success of the synthesis and processing stages.

G cluster_0 Synthesis & Processing cluster_1 Characterization Cascade Monomers Monomer Selection (4-FBIDC & Diamines) Polymerization Low-Temperature Polycondensation Monomers->Polymerization Stoichiometric Control Isolation Precipitation & Purification Polymerization->Isolation Yield & Purity Film_Casting Solution Casting Isolation->Film_Casting Film Quality Structural Structural Verification (FT-IR, NMR) Isolation->Structural Confirmation of Structure Solubility Solubility Profile Isolation->Solubility Processability Mechanical Mechanical Performance (Tensile Testing) Film_Casting->Mechanical Sample Preparation Thermal Thermal Properties (TGA, DSC) Structural->Thermal Structure-Property Relationship Thermal->Mechanical Processing Window G cluster_0 Molecular Structure cluster_1 Macroscopic Properties Flexibility Increased Chain Flexibility (Ether Linkages) Solubility Increased Solubility Flexibility->Solubility Tg_Low Lower Tg Flexibility->Tg_Low Strength_Low Lower Tensile Strength Flexibility->Strength_Low Rigidity Increased Chain Rigidity (e.g., TFMB) Rigidity->Solubility Decreased Strength_High Higher Tensile Strength Rigidity->Strength_High Tg_High Higher Tg Rigidity->Tg_High Bulky_Groups Bulky Side Groups (-CF3, -C(CF3)2) Bulky_Groups->Solubility Bulky_Groups->Tg_Low Disrupts Packing

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluorobenzene-1,3-dioyl Dichloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper handling and disposal of 4-Fluorobenzene-1,3-dioyl dichloride (CAS 327-94-6). As a highly reactive aromatic acyl chloride, this compound requires meticulous procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.[1] This document moves beyond a simple checklist, explaining the chemical principles that underpin each step, empowering researchers to manage chemical waste with confidence and scientific integrity.

Hazard Assessment & Chemical Profile

This compound, also known as 4-fluoroisophthaloyl dichloride, is a bifunctional molecule whose reactivity is dominated by its two acyl chloride groups.[1][2] The carbon atoms in these groups are highly electrophilic, making them extremely susceptible to attack by nucleophiles, most notably water.[1] This reactivity is the primary source of its hazards.

Key Chemical Data Summary

PropertyValueSource
Chemical Name This compound[2]
Synonyms 4-Fluoroisophthaloyl dichloride[2][3]
CAS Number 327-94-6[4][5][6][7]
Molecular Formula C₈H₃Cl₂FO₂[2][6]
Molecular Weight 221.01 g/mol [2][6]
Primary Hazard Reacts with water and moisture[8][9]

Upon contact with moisture, even humidity in the air, it hydrolyzes to form 4-fluoroisophthalic acid and corrosive hydrogen chloride (HCl) gas.[9] This reaction is often vigorous and exothermic. Inhalation of the vapors or the resulting HCl can cause severe irritation to the respiratory tract, while contact with skin and eyes can lead to serious chemical burns.[9]

Pre-Disposal Safety Protocol: Engineering and Personal Protection

Before beginning any disposal procedure, a robust safety framework must be in place. This is a non-negotiable prerequisite for handling reactive chemicals.

Engineering Controls:

  • Chemical Fume Hood: All handling and disposal steps must be performed inside a certified chemical fume hood to contain volatile vapors and potential aerosols.[10]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of corrosive vapors.[4]

Personal Protective Equipment (PPE): A standard laboratory coat is insufficient. A comprehensive PPE ensemble is mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 standards, supplemented with a full-face shield.[4]

  • Skin Protection: Wear impervious clothing and chemically resistant gloves (e.g., nitrile or neoprene). Ensure gloves are regularly inspected for integrity.[4]

  • Respiratory Protection: For spills or situations with potential for high vapor concentration, a self-contained breathing apparatus (SCBA) may be necessary.[11]

Spill Preparedness: An emergency spill kit must be immediately accessible. The kit should contain:

  • A neutral absorbent material (e.g., vermiculite or sand).

  • An acid neutralizer such as sodium bicarbonate or calcium carbonate to manage the acidic byproducts of hydrolysis.

Step-by-Step Neutralization & Disposal Procedure

The primary strategy for the safe disposal of this compound is controlled hydrolysis under basic conditions. This method converts the reactive acyl chloride into stable, water-soluble salts.[8]

Required Materials:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • 2.5 M Sodium Hydroxide (NaOH) solution

  • Dilute hydrochloric acid or sulfuric acid for final pH adjustment

  • pH indicator strips or a calibrated pH meter

Protocol:

  • Setup in Fume Hood: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and thermometer in the chemical fume hood.

  • Prepare Basic Solution: Charge the flask with a calculated volume of 2.5 M aqueous sodium hydroxide. The amount of NaOH should be in at least 50% excess of the stoichiometric requirement to ensure complete neutralization of the acyl chloride and the resulting HCl.[8]

    • Causality: The reaction of one mole of this compound requires four moles of NaOH for complete conversion to sodium 4-fluoroisophthalate and sodium chloride. The excess base ensures the reaction goes to completion and maintains a basic environment to neutralize all acidic byproducts immediately.

    • Reaction: C₈H₃Cl₂FO₂ + 4NaOH → C₈H₃F(CO₂Na)₂ + 2NaCl + 2H₂O

  • Controlled Addition of Acyl Chloride: Place the this compound into the dropping funnel. Begin stirring the NaOH solution and add the acyl chloride dropwise.

    • Causality: This is the most critical step. A slow, controlled addition is essential to manage the exothermic nature of the hydrolysis reaction. Adding the acyl chloride too quickly can cause a rapid temperature increase, leading to boiling and splashing of the corrosive mixture.

  • Monitor Reaction: Observe the reaction mixture closely. If the temperature rises significantly, slow the addition rate or use an ice bath to cool the flask. Continue stirring for at least one hour after the addition is complete to ensure the reaction is finished.

  • Verification and Neutralization: Once the reaction mixture has cooled to room temperature, check its pH. It should be strongly basic.

    • Trustworthiness: This step validates the completion of the neutralization. Slowly add dilute hydrochloric or sulfuric acid while stirring until the pH of the solution is adjusted to approximately 7 (neutral).[8]

  • Final Waste Disposal: The resulting neutralized aqueous solution contains sodium 4-fluoroisophthalate and sodium chloride. This solution can typically be washed down the drain with a large excess of water.

    • Crucial Caveat: Always consult and adhere to your institution's specific waste disposal guidelines and local municipal regulations. Some jurisdictions may have specific limitations on the disposal of organic salts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.

G Disposal Workflow: this compound start Start: Identify Waste This compound safety Step 1: Don PPE & Work in Fume Hood start->safety prep_base Step 2: Prepare 2.5 M NaOH (50% Stoichiometric Excess) in a 3-Neck Flask safety->prep_base addition Step 3: Controlled Dropwise Addition of Acyl Chloride to Stirred NaOH prep_base->addition monitor Step 4: Monitor Temperature & Stir for 1 Hour Post-Addition addition->monitor verify Step 5: Cool & Check pH Is solution basic? monitor->verify neutralize Step 6: Adjust pH to ~7 with Dilute Acid verify->neutralize Yes check_regs Step 7: Consult Local Regulations for Aqueous Waste neutralize->check_regs dispose Step 8: Dispose of Neutralized Aqueous Solution per Regulations check_regs->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe neutralization and disposal of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[4][5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Spills: Evacuate personnel to a safe area.[4] Use personal protective equipment.[4] Cover the spill with a dry, inert absorbent material (like sand or vermiculite), then carefully scoop it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

Navigating the Reactivity of 4-Fluorobenzene-1,3-dioyl Dichloride: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, the utility of highly reactive compounds like 4-Fluorobenzene-1,3-dioyl dichloride is matched only by the imperative for meticulous safety protocols. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this valuable synthetic building block. Grounded in established safety principles, this document is designed to empower you with the knowledge to manage its reactivity confidently and responsibly.

Understanding the Hazard: The Reactivity of an Acyl Dichloride

This compound is an aromatic acyl chloride, a class of compounds characterized by their high electrophilicity at the carbonyl carbons.[1] This inherent reactivity makes them potent acylating agents, but also demands stringent handling to prevent unintended reactions. The primary hazard stems from its violent reaction with nucleophiles, most notably water. Contact with moisture, including humidity in the air, will lead to rapid hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[1] This reaction is not only detrimental to the integrity of the compound but also poses a significant inhalation hazard.

Therefore, all handling procedures must be predicated on the absolute exclusion of moisture.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

Body PartRequired PPERationale
Eyes/Face Chemical Splash Goggles and a full-face shieldAcyl chlorides can cause severe eye damage upon contact.[2] Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.
Hands Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™)Standard laboratory gloves (e.g., nitrile, latex) offer insufficient protection against the corrosive and reactive nature of this compound. Choose gloves with a proven resistance to acid chlorides. Always double-glove.
Body Flame-resistant lab coat worn over long-sleeved clothing and long pantsA flame-resistant lab coat provides a barrier against accidental splashes. Ensure there is no exposed skin.
Respiratory A NIOSH-approved respirator with an acid gas cartridgeDue to the risk of HCl gas evolution from hydrolysis, respiratory protection is crucial. Work should always be conducted in a certified chemical fume hood. If there is a potential for exceeding exposure limits, a respirator is mandatory.
Feet Closed-toe, chemical-resistant shoesProtects against spills and falling objects.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to maintain a safe laboratory environment. The following diagram and step-by-step guide outline the critical stages of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Inspect fume hood and safety equipment gather_materials Gather all necessary PPE and spill kit components prep_area->gather_materials receive_compound Receive and inspect the container dry_glassware Ensure all glassware is scrupulously dried gather_materials->dry_glassware transport Transport to the designated fume hood receive_compound->transport weighing Weighing under inert atmosphere transport->weighing reaction_setup Set up the reaction under anhydrous conditions weighing->reaction_setup quench_excess Quench excess reagent slowly in a separate flask neutralize Neutralize the resulting acidic solution quench_excess->neutralize dispose_waste Dispose of as hazardous waste according to institutional guidelines neutralize->dispose_waste

Caption: Workflow for the safe handling of this compound.

Preparation: Setting the Stage for Safety
  • Fume Hood Verification: Before bringing the compound into the laboratory, ensure the chemical fume hood is functioning correctly. The sash should be positioned at the appropriate height to maximize airflow and protection.

  • Gather Materials: Assemble all necessary PPE, as detailed in the table above. Have a spill kit readily accessible. The spill kit should contain an inert absorbent material (e.g., sand, vermiculite), a neutralizing agent for acids (e.g., sodium bicarbonate), and a sealed container for waste.

  • Anhydrous Conditions: All glassware and equipment that will come into contact with the acyl chloride must be scrupulously dried, typically by oven-drying and cooling under a stream of inert gas (e.g., nitrogen or argon).[1]

Handling: A Deliberate and Controlled Process
  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Transportation: Transport the sealed container in a secondary, shatterproof container to the designated chemical fume hood.

  • Weighing and Dispensing:

    • Conduct all manipulations within the fume hood.

    • To prevent hydrolysis from atmospheric moisture, it is best practice to weigh and dispense the compound under an inert atmosphere. This can be achieved using a glove box or by employing Schlenk line techniques.

    • If a glove box is unavailable, a steady flow of inert gas into the reaction vessel while adding the reagent can minimize exposure to air.

  • Reaction Setup:

    • Add the this compound to the reaction solvent slowly and in a controlled manner. Many reactions involving acyl chlorides are exothermic.

    • Ensure the reaction is equipped with a condenser and a gas outlet bubbler to manage any evolved HCl gas.

Emergency Procedures: Planning for the Unexpected

Spills
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a significant release of HCl gas.

  • Isolate: If safe to do so, prevent the spread of the spill by containing it with an inert absorbent material.

  • Neutralize: Cautiously neutralize the spill with a suitable base, such as sodium bicarbonate. Be aware that this will generate gas, so proceed slowly.

  • Clean-up: Once neutralized, collect the absorbed material into a designated, sealed hazardous waste container.

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

  • Quenching Excess Reagent: Never dispose of unreacted this compound directly. Excess reagent should be quenched by slowly and cautiously adding it to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate, in a separate flask within a fume hood. This will be a vigorous reaction, so the addition must be dropwise.

  • Neutralization: After the initial quenching, check the pH of the solution and neutralize it with additional base or acid as needed.

  • Waste Collection: The neutralized aqueous waste should be collected in a properly labeled hazardous waste container.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for clarification.

By adhering to these protocols, you can harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzene-1,3-dioyl dichloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzene-1,3-dioyl dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.